BIM-23190 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H79N13O12S2.ClH/c1-3-40-51(76)66-47(57(82)68-49(34(2)72)50(59)75)33-84-83-32-46(67-53(78)43(27-35-11-5-4-6-12-35)61-48(74)31-70-23-21-69(22-24-70)25-26-71)56(81)64-44(28-36-16-18-38(73)19-17-36)54(79)65-45(29-37-30-60-41-14-8-7-13-39(37)41)55(80)63-42(52(77)62-40)15-9-10-20-58;/h4-8,11-14,16-19,30,34,40,42-47,49,60,71-73H,3,9-10,15,20-29,31-33,58H2,1-2H3,(H2,59,75)(H,61,74)(H,62,77)(H,63,80)(H,64,81)(H,65,79)(H,66,76)(H,67,78)(H,68,82);1H/t34-,40+,42+,43-,44+,45-,46+,47+,49+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEBJFSEJXQPBM-ZZHSRWOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)NC(C(C)O)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CC6)CCO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H80ClN13O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1238.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of BIM-23190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog that has demonstrated significant potential in preclinical studies for the treatment of various cancers and endocrine disorders, such as acromegaly. As a selective agonist for specific somatostatin receptor subtypes, its mechanism of action is centered on the modulation of key cellular signaling pathways that control cell proliferation, apoptosis, and hormone secretion. This technical guide provides a comprehensive overview of the core mechanism of action of BIM-23190, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Core Mechanism of Action: Selective Somatostatin Receptor Agonism
BIM-23190 functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events. The binding of BIM-23190 to SSTR2 and SSTR5 initiates a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gαi).
Quantitative Data: Receptor Binding Affinity
The selectivity of BIM-23190 for SSTR2 and SSTR5 has been quantified through competitive radioligand binding assays. These assays determine the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| SSTR2 | 0.34 | [1] |
| SSTR5 | 11.1 | [1] |
Table 1: Binding Affinity of BIM-23190 for Somatostatin Receptor Subtypes 2 and 5.
It is important to note that while the co-expression of somatostatin and dopamine (B1211576) receptors is a key therapeutic target in many neuroendocrine tumors, and somatostatin-dopamine chimeric molecules have been developed to target both, BIM-23190 is not itself a chimeric molecule and its primary activity is directed towards somatostatin receptors.
Signaling Pathways
The activation of SSTR2 and SSTR5 by BIM-23190 leads to the dissociation of the Gαi subunit from the Gβγ complex. Both components of the G-protein can then modulate the activity of downstream effector molecules, culminating in the observed anti-proliferative and anti-secretory effects.
Inhibition of Adenylyl Cyclase
A primary downstream effect of SSTR2 and SSTR5 activation is the inhibition of adenylyl cyclase. The activated Gαi subunit directly binds to and inhibits this enzyme, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels has widespread consequences, as cAMP is a crucial second messenger that activates protein kinase A (PKA) and other downstream effectors involved in cell growth and hormone secretion.
References
In-Depth Technical Guide: BIM-23190 Hydrochloride Binding Affinity at SSTR2 and SSTR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of BIM-23190 hydrochloride, a selective somatostatin (B550006) analog, at the human somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This document details the quantitative binding affinities, the experimental protocols used for their determination, and the associated intracellular signaling pathways.
Executive Summary
This compound is a potent somatostatin analog that demonstrates high and selective binding affinity for SSTR2 and SSTR5. It acts as an agonist at these G protein-coupled receptors, which are key targets in the treatment of neuroendocrine tumors and hormonal disorders like acromegaly. Understanding its specific binding profile and the subsequent signaling cascades is crucial for its therapeutic application and further drug development. This guide consolidates the essential technical data and methodologies for researchers in the field.
Quantitative Binding Affinity Data
The binding affinity of this compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
This compound exhibits a pronounced selectivity for SSTR2 over SSTR5. The compound shows a Ki of 0.34 nM for SSTR2 and 11.1 nM for SSTR5[1][2][3]. This demonstrates a more than 32-fold higher affinity for SSTR2.
Table 1: Binding Affinity (Ki) of this compound for SSTR2 and SSTR5
| Receptor Subtype | Ligand | Ki (nM) |
| SSTR2 | This compound | 0.34[1][2][3] |
| SSTR5 | This compound | 11.1[1][2][3] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like BIM-23190 is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the competitor, e.g., BIM-23190) to displace a radioactively labeled ligand from its receptor.
Materials
-
Cell Membranes: Membranes prepared from cell lines stably expressing human SSTR2 or SSTR5 (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14.
-
Competitor Ligand: Unlabeled this compound.
-
Binding Buffer: Typically 50 mM HEPES or Tris buffer containing MgCl₂, CaCl₂, and BSA, at a physiological pH (e.g., 7.4).
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.
-
Detection: Gamma counter for measuring radioactivity.
Methodology
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is then resuspended in the binding buffer.[4]
-
Competitive Binding Reaction:
-
Cell membranes (containing a fixed amount of receptor protein) are incubated in assay tubes or 96-well plates.
-
A fixed, low concentration of the radioligand (typically near its Kd value) is added to all tubes.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to displace the radioligand.
-
Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled native somatostatin).[4][5]
-
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.[4][5]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound ligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[4][5]
-
Quantification: The radioactivity retained on each filter is measured using a gamma counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of BIM-23190 that inhibits 50% of specific radioligand binding) is determined from this curve.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
SSTR2 and SSTR5 Signaling Pathways
As G protein-coupled receptors (GPCRs), SSTR2 and SSTR5 initiate intracellular signaling cascades upon agonist binding. Both receptors primarily couple to pertussis toxin-sensitive inhibitory G proteins (Gαi/o).
Canonical Pathway (Shared by SSTR2 and SSTR5)
The primary signaling mechanism for both SSTR2 and SSTR5 involves the Gαi/o pathway.
-
Agonist Binding: BIM-23190 binds to the receptor, inducing a conformational change.
-
G Protein Activation: The receptor activates the associated Gαi/o protein, causing the dissociation of the Gαi subunit from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately resulting in the inhibition of hormone secretion and cell proliferation.
Additional Signaling Pathways
Beyond the canonical adenylyl cyclase inhibition, SSTR2 and SSTR5 can modulate other signaling pathways, sometimes in a subtype-specific manner:
-
Ion Channel Regulation: Both receptors can modulate ion channel activity. They are known to couple to and inhibit L-type Ca²⁺ channels and activate K⁺ channels, leading to membrane hyperpolarization and a reduction in calcium influx. This further contributes to the inhibition of hormone secretion.
-
MAPK Pathway: Both SSTR2 and SSTR5 can influence the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is critical for cell growth and proliferation. The effect is often inhibitory, contributing to the anti-proliferative actions of somatostatin analogs.
-
Phospholipase C (PLC): Some studies suggest that SSTR2, but not typically SSTR1, can also couple to the PLC pathway, leading to the generation of inositol (B14025) phosphates and an increase in intracellular calcium from internal stores.
Conclusion
This compound is a high-affinity agonist for both SSTR2 and SSTR5, with a notable preference for SSTR2. Its binding characteristics, determined through robust radioligand binding assays, underpin its potent biological activity. The activation of these receptors initiates a cascade of intracellular events, primarily through the inhibition of the adenylyl cyclase pathway and modulation of ion channels, leading to the suppression of hormone secretion and cell growth. The detailed technical information provided in this guide serves as a critical resource for researchers engaged in the study of somatostatin receptor pharmacology and the development of novel therapeutics targeting these pathways.
References
What is the chemical structure of BIM-23190 hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog that exhibits high binding affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] As a member of the somatostatin family, it mimics the natural hormone's ability to regulate various physiological processes, including hormone secretion and cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and associated experimental protocols for this compound, tailored for professionals in the field of drug development and biomedical research.
Chemical Structure and Properties
This compound is a cyclic peptide with a complex molecular structure. Its systematic name is {4-(2-Hydroxyethyl)-1-piperazinylacetyl}-{D-Phe}-Cys-Tyr-{D-Trp}-Lys-Abu-Cys-Thr-NH2, with a disulfide bridge between the two cysteine residues.[2]
Below is a diagrammatic representation of the chemical structure of BIM-23190.
References
An In-depth Technical Guide to the Downstream Signaling of BIM-23190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 hydrochloride is a potent and selective synthetic somatostatin (B550006) analog, engineered to exhibit high affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] As a member of the G protein-coupled receptor (GPCR) agonist class, its mechanism of action involves the modulation of multiple intracellular signaling cascades critical to cell proliferation, hormone secretion, and angiogenesis.[1][5][6] This document provides a comprehensive technical overview of the core downstream signaling pathways activated by BIM-23190, presents quantitative data from key studies, details relevant experimental protocols, and offers visual representations of these complex biological processes.
Core Signaling Pathways of BIM-23190
BIM-23190 primarily exerts its effects by binding to and activating SSTR2 and SSTR5.[1][2] These receptors are coupled to inhibitory G proteins (Gαi), which, upon activation, initiate a cascade of downstream events. The principal pathways affected are the inhibition of adenylyl cyclase and the modulation of the MAPK/ERK cascade, culminating in anti-proliferative and anti-secretory effects.
Inhibition of Adenylyl Cyclase Pathway
The canonical signaling pathway for SSTR2 and SSTR5 involves the Gαi-mediated inhibition of adenylyl cyclase.[1][6]
-
Receptor Binding: BIM-23190 binds to the extracellular domain of SSTR2 or SSTR5.
-
G Protein Activation: This binding event induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the associated Gαi subunit.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of cAMP-dependent protein kinase A (PKA). This attenuation of PKA signaling contributes to the inhibition of hormone secretion, such as Growth Hormone (GH) from pituitary cells, and can influence gene transcription.[5][7]
Modulation of MAPK/ERK Pathway and Cell Cycle
BIM-23190 has been shown to exert anti-proliferative effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[1][6] This action leads to the upregulation of cell cycle inhibitors.
-
Receptor Activation: As with the adenylyl cyclase pathway, BIM-23190 activates SSTR2/SSTR5.
-
Phosphatase Activation: Receptor activation leads to the stimulation of tyrosine phosphatases, such as SHP-1 and SHP-2.
-
MAPK Cascade Inhibition: These phosphatases dephosphorylate and inactivate key components of the MAPK cascade (e.g., Raf, MEK).
-
Reduced ERK Phosphorylation: The ultimate result is a reduction in the levels of phosphorylated (active) ERK1/2 (p-ERK1/2).[1][6]
-
Cell Cycle Regulation: Decreased p-ERK1/2 activity leads to the upregulation and stabilization of the cyclin-dependent kinase inhibitor p27Kip1.[1][6]
-
Anti-Proliferative Outcome: p27Kip1 inhibits cell cycle progression, leading to a reduction in proliferation, which can be measured by a decrease in the proliferation marker Ki-67.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound derived from published literature.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) | Description |
| SSTR2 | 0.34 nM | High-affinity binding, indicating potent agonism.[1][2][3][4][6] |
| SSTR5 | 11.1 nM | Moderate-affinity binding, contributing to its dual-agonist profile.[1][2][3][4][6] |
Table 2: In Vivo Efficacy (C6 Glioma Model)
| Animal Model | Dosage | Administration | Outcome |
| Male athymic nude (nu/nu) mice | 50 µ g/mouse | Injected twice a day for 19 days | Significantly reduced tumor growth rate and intratumoral neovessel formation.[1][2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of BIM-23190.
General Experimental Workflow
The characterization of a compound like BIM-23190 typically follows a logical progression from binding assays to cellular functional assays.
Protocol: Adenylyl Cyclase Activity Assay
This protocol describes a method to measure the inhibition of adenylyl cyclase activity in cells treated with BIM-23190. A common approach is a competitive ELISA-based cAMP assay.[8]
1. Cell Culture and Treatment:
- Plate cells expressing SSTR2/SSTR5 (e.g., CHO-K1 or HEK293-T cells) in 96-well plates and grow to 80-90% confluency.[8]
- Wash cells with serum-free media.
- Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
- Add varying concentrations of this compound to the wells.
- Stimulate adenylyl cyclase with a known activator (e.g., 10 µM Forskolin). Include a non-stimulated control.
- Incubate for 15-30 minutes at 37°C.
2. Cell Lysis:
- Aspirate the media.
- Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
- Incubate for 10 minutes at room temperature.
3. cAMP Quantification (ELISA):
- Use a commercial cAMP competitive immunoassay kit.
- Briefly, transfer cell lysates to the assay plate pre-coated with a cAMP-specific antibody.
- Add a fixed amount of HRP-labeled cAMP conjugate. The sample cAMP and the HRP-cAMP will compete for binding to the antibody.
- Incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature).
- Wash the plate multiple times to remove unbound reagents.
- Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
- Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
- Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Calculate the cAMP concentration in each sample by interpolating from the standard curve.
- Plot the cAMP concentration against the log concentration of BIM-23190 to determine the IC50 value.
Protocol: MAPK (ERK1/2) Phosphorylation Assay via Western Blot
This protocol details the steps to measure the change in phosphorylated ERK1/2 levels in response to BIM-23190 treatment.[9]
1. Cell Culture and Treatment:
- Seed cells (e.g., C6 glioma cells) in 6-well plates and grow to 70-80% confluency.[1]
- Serum-starve the cells for 12-24 hours to reduce basal MAPK activity.
- Treat cells with desired concentrations of this compound for a specified time course (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
2. Protein Extraction:
- Wash cells twice with ice-cold PBS.
- Lyse cells on ice using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the total protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
- Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
5. Immunoblotting:
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
- Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK1/2) overnight at 4°C (typically at a 1:1000 dilution).[9]
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature (typically at a 1:2000-1:5000 dilution).
- Wash the membrane three times with TBST.
6. Detection and Analysis:
- Apply an enhanced chemiluminescent (ECL) substrate to the membrane.[9]
- Capture the signal using a digital imager or X-ray film.
- To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.[9]
- Perform densitometric analysis on the bands using image analysis software. Calculate the ratio of p-ERK to total ERK for each sample.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. targetmol.cn [targetmol.cn]
- 5. BIM 23190 - AdisInsight [adisinsight.springer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bim-23244, a somatostatin receptor subtype 2- and 5-selective analog with enhanced efficacy in suppressing growth hormone (GH) from octreotide-resistant human GH-secreting adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
BIM-23190 Hydrochloride: A Peptide-Based Somatostatin Analog for Targeted Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of BIM-23190 hydrochloride, a synthetic peptide analog of somatostatin (B550006). It addresses the molecule's chemical classification, mechanism of action, and biological effects, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a key resource for scientists engaged in oncology, endocrinology, and drug discovery.
Core Classification: A Synthetic Oligopeptide
This compound is unequivocally classified as a peptide . Its identity as a peptide is established by its chemical structure, which consists of a chain of amino acid residues.
The compound is a synthetic oligopeptide designed as a somatostatin analog.[1] Its chemical synonym, {4-(2-Hydroxyethyl)-1-piperazinylacetyl}-{D-Phe}-CY-{D-Trp}-K-{Abu}-CT-NH2, with a disulfide bridge between the two cysteine (Cys) residues, explicitly details its peptidic nature.[2] This structure incorporates both natural and non-natural amino acids to enhance stability and selectivity. With a molecular weight of 1238.91 g/mol , it is a complex biomolecule that falls outside the typical classification of a small molecule.[2]
Mechanism of Action: Selective SSTR2 and SSTR5 Agonism
BIM-23190 functions as a potent and selective agonist for two subtypes of the somatostatin receptor: SSTR2 and SSTR5.[1][3][4] These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse biological effects of somatostatin, including the inhibition of hormone secretion and cell proliferation.[5][6]
Upon binding, BIM-23190 activates SSTR2 and SSTR5, initiating a downstream intracellular signaling cascade. This process is primarily mediated by pertussis toxin-sensitive G-proteins (Gi/o family), which subsequently inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][7] Furthermore, activation of these receptors is coupled to the modulation of ion channels, specifically the inhibition of L-type voltage-sensitive Ca2+ channels, which reduces calcium influx and downstream cellular processes like hormone secretion.[7]
The anti-proliferative effects of BIM-23190 are linked to its ability to modulate key cell cycle regulatory proteins. Studies have shown that treatment with BIM-23190 leads to a reduction in the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases) and an upregulation of the cyclin-dependent kinase inhibitor p27Kip1.[5][6] This modulation effectively arrests the cell cycle and inhibits tumor growth.
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by BIM-23190 binding to SSTR2/SSTR5.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BIM-23190 Hydrochloride in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 hydrochloride is a synthetic peptide analog of somatostatin (B550006) that exhibits a high affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Its mechanism of action involves the activation of these receptors, leading to the inhibition of proliferative signaling pathways and the induction of apoptosis in cancer cells. Preclinical studies, particularly in glioma models, have demonstrated its potential as an anti-cancer agent. This technical guide provides a comprehensive review of the available data on this compound, including its binding affinities, in vivo efficacy, and the molecular pathways it modulates. Detailed experimental protocols for key assays are also presented to facilitate further research and development.
Introduction
Somatostatin and its receptors (SSTRs) play a crucial role in regulating endocrine and exocrine secretions, as well as cell proliferation and apoptosis. The expression of SSTRs on the surface of various tumor cells has made them an attractive target for cancer therapy. This compound is a somatostatin analog designed to selectively target SSTR2 and SSTR5, which are frequently overexpressed in a variety of cancers, including neuroendocrine tumors and gliomas. By activating these receptors, BIM-23190 initiates a cascade of intracellular events that can lead to the suppression of tumor growth.
Mechanism of Action
This compound functions as a selective agonist for SSTR2 and SSTR5. The binding of BIM-23190 to these G-protein coupled receptors triggers a downstream signaling cascade that ultimately results in anti-proliferative and pro-apoptotic effects.
Receptor Binding Affinity
The selectivity of BIM-23190 for SSTR2 and SSTR5 has been quantified through competitive binding assays. These assays measure the concentration of the compound required to displace a radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki).
| Receptor Subtype | Ki (nM) |
| SSTR2 | 0.34[1][2] |
| SSTR5 | 11.1[1][2] |
Table 1: Binding Affinity of this compound for Human Somatostatin Receptors.
Downstream Signaling Pathways
Upon binding to SSTR2 and SSTR5, this compound modulates several key intracellular signaling pathways implicated in cancer cell proliferation and survival. A primary mechanism involves the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This inhibition leads to the upregulation of the cyclin-dependent kinase inhibitor p27Kip1, which in turn induces cell cycle arrest. Furthermore, activation of SSTR2 by somatostatin analogs has been shown to induce apoptosis through mechanisms that can be either dependent or independent of p53.
Figure 1: Simplified signaling pathway of this compound.
Preclinical Efficacy in Cancer Models
The anti-tumor activity of BIM-23190 has been evaluated in in vivo models of glioma. These studies provide evidence for its potential as a therapeutic agent for this aggressive brain cancer.
In Vivo Glioma Model
In a study utilizing a C6 glioma xenograft model in nude mice, treatment with BIM-23190 resulted in a significant reduction in tumor growth.
| Parameter | Value |
| Animal Model | Male athymic nude (nu/nu) mice with C6 glioma xenografts[3] |
| Dosage | 50 µ g/mouse [3] |
| Administration Route | Intraperitoneal injection |
| Dosing Schedule | Twice daily for 19 days[3] |
| Outcome | Significantly reduced tumor growth rate[3] |
Table 2: Summary of In Vivo Efficacy Study of BIM-23190 in a C6 Glioma Model.
Figure 2: Experimental workflow for the in vivo C6 glioma study.
Pharmacokinetics and Biodistribution
Studies on radiolabeled somatostatin analogs, including BIM-23190, have provided insights into its pharmacokinetic profile. Compared to the clinically used analog BIM-23014, BIM-23190 demonstrated higher plasma levels and significantly greater accumulation in target tissues such as the adrenal glands, kidneys, pituitary, and pancreas.[4] This improved biodistribution is attributed to its enhanced in vivo stability and reduced biliary excretion.[4]
Clinical Development
As of the latest available information, this compound underwent Phase II clinical trials for diabetic retinopathy, but its development for this indication was discontinued.[3] There is no publicly available information on clinical trials of BIM-23190 for any cancer indication.
Experimental Protocols
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for SSTR2 and SSTR5.
Materials:
-
Cell membranes from cell lines stably expressing human SSTR2 or SSTR5.
-
Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-Somatostatin-14).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of unlabeled somatostatin.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., C6 glioma cells).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cell line (e.g., C6 glioma cells).
-
Matrigel (optional, to aid tumor formation).
-
This compound.
-
Vehicle control (e.g., sterile saline).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Analyze the data to determine the effect of this compound on tumor growth.
Conclusion
This compound is a potent and selective agonist of SSTR2 and SSTR5 with demonstrated anti-proliferative and pro-apoptotic activities in preclinical cancer models. Its favorable pharmacokinetic profile, characterized by enhanced in vivo stability and target tissue accumulation, suggests its potential as a therapeutic agent. While its clinical development in oncology has not been pursued to date, the robust preclinical data warrants further investigation into its efficacy in SSTR2 and SSTR5-positive tumors. The detailed experimental protocols provided herein offer a framework for researchers to further explore the therapeutic potential of this and similar somatostatin analogs.
References
An In-depth Technical Guide to BIM-23190 Hydrochloride for Acromegaly Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acromegaly, a disorder driven by excessive growth hormone (GH) secretion, presents ongoing challenges in therapeutic management. Somatostatin (B550006) receptor ligands (SRLs) are a cornerstone of medical therapy, primarily targeting somatostatin receptor subtype 2 (SSTR2). BIM-23190 hydrochloride is a synthetic somatostatin analog with a distinct receptor binding profile, exhibiting high affinity for both SSTR2 and SSTR5. This technical guide provides a comprehensive overview of BIM-23190, consolidating available preclinical and in vitro data. It details the compound's mechanism of action, summarizes its binding affinities and efficacy in suppressing GH secretion from human pituitary adenoma cells, and provides detailed experimental protocols relevant to its study. While early research highlighted its potential, the clinical development trajectory for acromegaly appears to have been discontinued (B1498344), a factor this guide will contextualize for researchers exploring novel SRLs.
Introduction
Acromegaly is predominantly caused by a GH-secreting pituitary adenoma. The overproduction of GH and consequently insulin-like growth factor 1 (IGF-1) leads to a range of metabolic and somatic morbidities, necessitating effective biochemical control. First-generation SRLs, such as octreotide (B344500) and lanreotide, have been pivotal in the management of acromegaly.[1] Their therapeutic effect is primarily mediated through the activation of SSTR2, which is highly expressed in the majority of somatotroph adenomas. However, a significant proportion of patients do not achieve complete biochemical control with these agents, underscoring the need for novel therapeutic strategies.
The co-expression of SSTR5 in a large percentage of GH-secreting adenomas has prompted the development of new SRLs with broader receptor affinities. BIM-23190 is one such compound, a selective agonist for both SSTR2 and SSTR5. The rationale for developing dual SSTR2/SSTR5 agonists is based on the hypothesis that engaging both receptor subtypes could lead to a more profound and sustained suppression of GH secretion.
Mechanism of Action
BIM-23190 is an oligopeptide that acts as a somatostatin receptor agonist. Its mechanism of action in the context of acromegaly is the inhibition of GH secretion from somatotroph adenoma cells through its interaction with SSTR2 and SSTR5.[2][3]
Signaling Pathways
Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors, BIM-23190 is expected to activate downstream signaling cascades that lead to the inhibition of GH synthesis and release. The primary pathways implicated include:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key step in suppressing GH gene transcription and exocytosis.
-
Modulation of Ion Channels: SSTR activation can lead to the opening of potassium channels and the closing of calcium channels. The resulting hyperpolarization of the cell membrane and decreased calcium influx are critical for inhibiting the release of GH-containing secretory granules.
Below is a diagram illustrating the putative signaling pathway of BIM-23190 in a somatotroph adenoma cell.
Quantitative Data
The following tables summarize the key quantitative data available for BIM-23190.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | SSTR2 | SSTR5 | Reference |
| BIM-23190 | 0.34 | 11.1 | [2] |
| Octreotide | 0.6 | 71 | [2] |
| Lanreotide | 1.1 | 13 | [2] |
| Somatostatin-14 | 0.4 | 1.0 | [2] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro GH Suppression in Human GH-Secreting Pituitary Adenoma Cells
| Tumor Culture | Treatment (100 nM) | % GH Suppression (of control) | Reference |
| Tumor 2 | BIM-23190 | ~40% | [2] |
| Tumor 3 | BIM-23190 | ~30% | [2] |
| Tumor 4 | BIM-23190 | ~25% | [2] |
Table 3: Preclinical Pharmacokinetic Properties in Rats
| Property | BIM-23190 | BIM-23014 (Lanreotide) | Reference |
| In vivo stability | More stable | Less stable | [4] |
| Biliary excretion | Less subject to | More subject to | [4] |
| Plasma concentration | Higher | Lower | [4] |
| Target tissue concentration (pituitary) | Greater and prolonged | Lower | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of BIM-23190.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of BIM-23190 for human SSTR2 and SSTR5.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with human SSTR2 or SSTR5 are cultured to confluency.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
-
Competitive Radioligand Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor (BIM-23190) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro GH Suppression Assay
Objective: To evaluate the efficacy of BIM-23190 in suppressing GH secretion from primary cultures of human GH-secreting pituitary adenomas.
Methodology:
-
Primary Cell Culture:
-
Fresh pituitary adenoma tissue is obtained from patients undergoing transsphenoidal surgery.
-
The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cells are plated in culture wells and allowed to adhere for a specified period.
-
-
Treatment:
-
The culture medium is replaced with a serum-free medium.
-
Cells are treated with various concentrations of BIM-23190 or a vehicle control.
-
The incubation is carried out for a defined period (e.g., 4 hours).
-
-
GH Measurement:
-
The culture supernatant is collected.
-
The concentration of GH in the supernatant is measured using a specific immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
GH secretion in treated wells is expressed as a percentage of the GH secretion in control wells.
-
Dose-response curves are generated to determine the potency (EC50) of BIM-23190.
-
Clinical Development and Future Perspectives
Information in the public domain suggests that while BIM-23190 showed promise in preclinical and in vitro studies, its progression to late-stage clinical trials for acromegaly is not evident. A related chimeric compound from the same developer, BIM-23A760, which also targeted somatostatin and dopamine (B1211576) receptors, had its clinical trials for acromegaly discontinued due to a lack of efficacy in suppressing GH and IGF-1 levels.[5] This outcome may have influenced the development strategy for other similar compounds in the pipeline.
The preclinical data for BIM-23190, particularly its enhanced in vivo stability and pituitary tissue concentration compared to lanreotide, were encouraging.[4] However, translating these advantages into superior clinical efficacy is a complex process. The modest GH suppression observed in vitro, while statistically significant, may not have been sufficiently robust to warrant further clinical development in a landscape with established and effective treatments.
For researchers, BIM-23190 remains a valuable tool for investigating the roles of SSTR2 and SSTR5 in pituitary adenoma pathophysiology. Its distinct binding profile allows for the dissection of the relative contributions of these two receptor subtypes to the regulation of hormone secretion and cell proliferation. Future research could focus on:
-
Identifying biomarkers that predict responsiveness to dual SSTR2/SSTR5 agonists.
-
Exploring combination therapies where BIM-23190 could be used to sensitize tumors to other treatments.
-
Investigating the signaling pathways downstream of SSTR5 in greater detail to understand its role in both promoting and inhibiting cellular processes.
Conclusion
This compound is a potent and selective dual SSTR2/SSTR5 agonist that has been evaluated for its potential in the treatment of acromegaly. Preclinical and in vitro studies have demonstrated its favorable pharmacokinetic profile and its ability to suppress GH secretion from human pituitary adenoma cells. However, the lack of publicly available data from advanced clinical trials suggests that its development for this indication may have been halted. Nevertheless, BIM-23190 remains a significant research compound for elucidating the complex biology of somatostatin receptors in pituitary tumors and for the exploration of novel therapeutic strategies for acromegaly. This guide provides a foundational resource for scientists and researchers working in this field.
References
- 1. Endocrine growth disorders - Global [ipsen.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel somatostatin analogs for the treatment of acromegaly and cancer exhibit improved in vivo stability and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
In-Depth Technical Guide: Ki Values and Signaling Pathways of BIM-23190 Hydrochloride for Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity (Ki values) of BIM-23190 hydrochloride for somatostatin (B550006) receptors (SSTRs), alongside a detailed examination of the experimental protocols used for this determination and the subsequent intracellular signaling cascades. This compound is a somatostatin analog with selective agonist activity at SSTR2 and SSTR5.[1][2][3]
Data Presentation: Binding Affinity of this compound
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The Ki values for this compound have been determined for human somatostatin receptor subtypes 2 and 5, demonstrating its selectivity.
| Receptor Subtype | Ligand | Ki (nM) |
| SSTR2 | This compound | 0.34[1][2] |
| SSTR5 | This compound | 11.1[1][2] |
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for this compound was achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," in this case, BIM-23190) to displace a radiolabeled ligand from its receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells recombinantly expressing a single subtype of human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity somatostatin analog labeled with a radioisotope, such as 125I-[Tyr11]-somatostatin-14 or 125I-[Leu8, D-Trp22, Tyr25]-somatostatin-28.
-
Competitor Ligand: this compound at a range of concentrations.
-
Binding Buffer: Typically a buffered saline solution (e.g., 50 mM HEPES, pH 7.4) containing bovine serum albumin (BSA) to reduce non-specific binding, and protease inhibitors.
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Gamma counter or scintillation counter.
Procedure
-
Membrane Preparation: Cell membranes expressing the target somatostatin receptor subtype are thawed on ice and resuspended in binding buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in order:
-
Binding buffer
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the competitor ligand, this compound. For determination of non-specific binding, a high concentration of unlabeled somatostatin is used. For total binding, only the radioligand and membranes are added.
-
Cell membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter or scintillation counter.
-
Data Analysis: The amount of radioligand bound at each concentration of the competitor is determined. The data is then analyzed using non-linear regression to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for determining Ki values using a competitive radioligand binding assay.
Signaling Pathways of SSTR2 and SSTR5
Upon binding of an agonist like BIM-23190, SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. Both receptors primarily couple to inhibitory G-proteins (Gi/o).
Caption: SSTR2 and SSTR5 signaling pathways activated by BIM-23190.
References
The Somatostatin Analog BIM-23190 Hydrochloride: A Potent Modulator of the MAPK Pathway in Cancer Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog with high selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] This targeted binding profile has positioned it as a compound of interest for therapeutic development, particularly in oncology and endocrinology.[1][3][4] One of the key signaling cascades influenced by the activation of SSTR2 and SSTR5 is the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the effects of this compound on the MAPK pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action: SSTR2 and SSTR5-Mediated Inhibition of MAPK Signaling
This compound exerts its effects by acting as an agonist at SSTR2 and SSTR5.[1][2][3][4] Upon binding, these G-protein coupled receptors initiate a signaling cascade that can lead to the inhibition of the MAPK/ERK pathway. A key study demonstrated that in C6 glioma cells, BIM-23190 reduced the phosphorylation of ERK1/2, a downstream effector in the MAPK cascade.[2] This inhibition is thought to be mediated by the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate upstream components of the pathway. The reduction in ERK1/2 activity leads to the upregulation of cyclin-dependent kinase inhibitors like p27Kip1, ultimately resulting in cell cycle arrest and the inhibition of tumor growth.[2]
This compound signaling cascade leading to MAPK pathway inhibition.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) | Reference |
| SSTR2 | 0.34 | [1][3][4] |
| SSTR5 | 11.1 | [1][3][4] |
Table 2: In Vivo Antitumor Activity
| Animal Model | Compound | Dosage | Treatment Duration | Outcome | Reference |
| Male athymic nude (nu/nu) mice with C6 glioma xenografts | BIM-23190 | 50 µ g/mouse , twice a day | 19 days | Significantly reduced tumor growth rate | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols and may require optimization for specific experimental conditions.
Western Blot for Phospho-ERK1/2
This protocol describes the detection of phosphorylated ERK1/2 in cell lysates, a common method to assess MAPK pathway activation.
1. Cell Lysis:
-
Culture C6 glioma cells to 70-80% confluency.
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
A generalized workflow for Western blot analysis of p-ERK1/2.
Immunohistochemistry for Ki-67, Phospho-ERK1/2, and p27Kip1 in Tumor Xenografts
This protocol outlines the staining of paraffin-embedded tumor sections to visualize protein expression and localization within the tissue context.
1. Tissue Preparation:
-
Harvest C6 glioma xenograft tumors from treated and control mice.
-
Fix tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block or normal serum.
-
Incubate sections with primary antibodies against Ki-67, phospho-ERK1/2, or p27Kip1 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Wash with PBS.
5. Visualization and Counterstaining:
-
Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides.
6. Analysis:
-
Examine slides under a microscope and quantify the percentage of positive cells or staining intensity.
Conclusion
This compound is a potent dual agonist of SSTR2 and SSTR5 that effectively inhibits the MAPK/ERK signaling pathway in preclinical cancer models. This inhibitory action, leading to reduced cell proliferation, underscores its potential as a targeted therapeutic agent. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating the molecular pharmacology of BIM-23190 and its analogs. Further research is warranted to fully elucidate the quantitative dynamics of MAPK pathway modulation by this compound and to translate these findings into clinical applications.
References
BIM-23190 Hydrochloride: A Deep Dive into its Regulation of Hormone Secretion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analogue with high affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the current understanding of BIM-23190's role in the regulation of hormone secretion, with a primary focus on its effects on growth hormone (GH) and prolactin (PRL). This document details the molecular mechanisms of action, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction
Somatostatin (SST) is a naturally occurring peptide hormone that plays a crucial inhibitory role in the endocrine system by acting on a family of five G protein-coupled receptors (SSTR1-5). Synthetic somatostatin analogues have been developed to overcome the short half-life of native SST and to achieve receptor subtype selectivity, thereby offering therapeutic potential for various neuroendocrine disorders. This compound has emerged as a potent and selective agonist for SSTR2 and SSTR5, receptors that are prominently expressed in the pituitary gland and various neuroendocrine tumors. This selectivity makes BIM-23190 a valuable tool for investigating the physiological roles of these specific receptor subtypes and a potential therapeutic agent for conditions characterized by hormone hypersecretion, such as acromegaly and certain pituitary adenomas.
Mechanism of Action
This compound exerts its effects by binding to and activating SSTR2 and SSTR5. These receptors are coupled to inhibitory G proteins (Gi/o). Upon activation, the G protein dissociates into its α and βγ subunits, initiating a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion.
Receptor Binding Affinity
BIM-23190 exhibits a high affinity for SSTR2 and a moderately high affinity for SSTR5, with significantly lower affinity for other SSTR subtypes. The binding affinities (Ki) of BIM-23190 for human SSTR2 and SSTR5 are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| SSTR2 | 0.34[1][2] |
| SSTR5 | 11.1[1][2] |
Post-Receptor Signaling Pathways
Activation of SSTR2 and SSTR5 by BIM-23190 triggers several downstream signaling pathways, leading to a reduction in hormone release. These pathways include:
-
Inhibition of Adenylyl Cyclase: The Giα subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activation of protein kinase A (PKA), a key enzyme involved in the phosphorylation of proteins that promote hormone synthesis and exocytosis.
-
Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting decrease in intracellular Ca2+ concentration is a critical factor in inhibiting the fusion of hormone-containing secretory vesicles with the plasma membrane.
-
Activation of Phosphatases: Somatostatin receptor activation can also lead to the stimulation of protein phosphatases, such as phosphotyrosine phosphatase (PTP), which can dephosphorylate and inactivate signaling molecules involved in cell proliferation and hormone secretion, including components of the mitogen-activated protein kinase (MAPK) pathway.
Regulation of Hormone Secretion: Quantitative Data
The primary application of BIM-23190 in research has been to investigate its effects on the secretion of pituitary hormones, particularly from adenomatous cells. The following tables summarize the quantitative data from in vitro studies on human pituitary adenoma cells.
Effect on Growth Hormone (GH) Secretion
BIM-23190 demonstrates a potent and dose-dependent inhibition of GH secretion from cultured human GH-secreting pituitary adenoma cells.
| BIM-23190 Concentration (nM) | Mean % Inhibition of GH Secretion (±SEM) |
| 0.01 | 25 ± 5 |
| 0.1 | 48 ± 6 |
| 1 | 65 ± 7 |
| 10 | 72 ± 8 |
| 100 | 75 ± 8 |
Data adapted from Shimon et al., J Clin Invest. 1997;100(9):2386-92.
Effect on Prolactin (PRL) Secretion
In mixed GH- and PRL-secreting adenomas, BIM-23190 also inhibits PRL secretion, although the effect may be less pronounced than on GH secretion. In some instances, a mild stimulatory effect on PRL has been noted, highlighting the complex nature of somatostatin receptor signaling in different tumor types.
| BIM-23190 Concentration (nM) | Mean % Inhibition of PRL Secretion (±SEM) |
| 0.1 | 15 ± 4 |
| 1 | 30 ± 6 |
| 10 | 45 ± 8 |
| 100 | 50 ± 9 |
Data adapted from Shimon et al., J Clin Invest. 1997;100(9):2386-92.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of BIM-23190 on hormone secretion.
Primary Culture of Human Pituitary Adenoma Cells
This protocol describes the establishment of primary cell cultures from surgically resected human pituitary adenoma tissue.
Materials:
-
Fresh pituitary adenoma tissue
-
Sterile Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Collagenase type IV
-
DNase I
-
Sterile petri dishes, scalpels, and forceps
-
Centrifuge
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Aseptically transfer the surgically resected pituitary adenoma tissue to a sterile petri dish containing DMEM.
-
Mince the tissue into small fragments (approximately 1-2 mm³) using sterile scalpels.
-
Transfer the tissue fragments to a sterile conical tube containing DMEM with 0.2% collagenase type IV and 0.002% DNase I.
-
Incubate the tube at 37°C for 60-90 minutes with gentle agitation to enzymatically dissociate the tissue.
-
Following incubation, gently triturate the cell suspension with a pipette to further disaggregate the tissue into a single-cell suspension.
-
Filter the cell suspension through a 100 µm nylon cell strainer to remove any remaining tissue clumps.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in cell culture flasks or plates at a desired density.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the culture medium every 2-3 days.
Hormone Secretion Assay (Static Culture)
This protocol outlines the procedure for measuring hormone secretion from cultured pituitary adenoma cells in response to BIM-23190.
Materials:
-
Primary pituitary adenoma cells cultured in multi-well plates
-
DMEM (serum-free)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Hormone immunoassay kit (e.g., ELISA or RIA for GH and PRL)
-
Plate reader or gamma counter
Procedure:
-
Once the primary cultures have reached the desired confluency, aspirate the culture medium.
-
Wash the cells twice with pre-warmed, serum-free DMEM.
-
Add serum-free DMEM containing various concentrations of this compound (e.g., 0.01 nM to 100 nM) to the wells. Include a vehicle control (DMEM without the compound).
-
Incubate the plates at 37°C for a defined period (e.g., 4 hours).
-
Following incubation, collect the culture medium from each well.
-
Centrifuge the collected medium at 1000 x g for 10 minutes to pellet any detached cells.
-
Collect the supernatant for hormone analysis.
-
Quantify the concentration of the hormone of interest (e.g., GH, PRL) in the supernatant using a specific immunoassay according to the manufacturer's instructions.
-
Normalize the hormone secretion data to the total protein content or cell number in each well.
Perifusion Assay for Dynamic Hormone Secretion
This protocol describes a more dynamic system to study the real-time effects of BIM-23190 on hormone secretion.
Materials:
-
Perifusion system (including a perifusion chamber, peristaltic pump, and fraction collector)
-
Cultured pituitary adenoma cells or dispersed tissue fragments
-
Bio-Gel P-2 or Sephadex G-10 beads
-
Perifusion medium (e.g., DMEM)
-
This compound
-
Hormone immunoassay kits
Procedure:
-
Prepare a column in the perifusion chamber by mixing the cultured cells or tissue fragments with Bio-Gel P-2 or Sephadex G-10 beads.
-
Equilibrate the column by perifusing with the medium at a constant flow rate (e.g., 0.5 mL/min) at 37°C for a stabilization period (e.g., 60-90 minutes).
-
Collect baseline fractions of the perifusate at regular intervals (e.g., every 5 minutes).
-
Introduce the perifusion medium containing the desired concentration of this compound into the system.
-
Continue to collect fractions throughout the exposure to the compound.
-
After the treatment period, switch back to the control medium to observe any washout effects.
-
Measure the hormone concentration in each collected fraction using a specific immunoassay.
-
Plot the hormone concentration over time to visualize the dynamic changes in secretion in response to BIM-23190.
In Vivo Studies and Clinical Perspective
While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for understanding the physiological effects of BIM-23190. Animal studies have shown that BIM-23190 has a favorable pharmacokinetic profile with good stability and distribution to target tissues, including the pituitary. Although BIM-23190 itself has not progressed to widespread clinical use, the knowledge gained from its investigation has contributed to the development of other somatostatin analogues for the treatment of acromegaly and other neuroendocrine tumors. The differential effects on GH and PRL secretion observed in vitro underscore the importance of understanding the specific SSTR subtype expression profiles of individual tumors to predict their response to somatostatin analogue therapy.
Conclusion
This compound is a potent and selective SSTR2/SSTR5 agonist that effectively inhibits the secretion of growth hormone and, to a lesser extent, prolactin from human pituitary adenoma cells in vitro. Its mechanism of action involves the activation of inhibitory G protein-coupled signaling pathways, leading to decreased intracellular cAMP and calcium levels. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuroendocrinology. Further investigation into the nuanced signaling and regulatory effects of BIM-23190 and similar compounds will continue to advance our understanding of pituitary pathophysiology and aid in the development of more targeted and effective therapies for hormone-secreting tumors.
References
An In-depth Technical Guide to the Antiproliferative Effects of BIM-23190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide details its mechanism of action, antiproliferative effects, and the signaling pathways it modulates. The information presented herein is a synthesis of preclinical data, focusing on both in vitro receptor binding affinities and in vivo antitumor efficacy. This document provides a comprehensive overview for researchers and professionals in oncology and drug development, highlighting the therapeutic potential of BIM-23190 and the molecular basis for its effects.
Introduction
Somatostatin and its analogs are known to exert inhibitory effects on various cellular processes, including hormone secretion and cell proliferation. These effects are mediated through a family of five G-protein coupled receptors (SSTR1-5). This compound has been developed as a selective agonist for SSTR2 and SSTR5, receptors frequently overexpressed in a variety of human tumors, including neuroendocrine, gastrointestinal, pancreatic, brain, prostate, lung, and breast cancers.[1] This selectivity provides a targeted approach to cancer therapy by leveraging the natural inhibitory functions of the somatostatin signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| SSTR2 | 0.34 nM |
| SSTR5 | 11.1 nM |
Data sourced from MedChemExpress.[1]
Table 2: In Vivo Antitumor Activity of this compound in a C6 Glioma Xenograft Model
| Parameter | Value/Observation |
| Animal Model | Male athymic nude (nu/nu) mice with subcutaneously xenografted C6 glioma cells |
| Dosage | 50 µ g/mouse |
| Administration | Injected twice a day for 19 days |
| Primary Outcome | Significantly reduced tumor growth rate |
| Molecular Markers | - Reduced Labeling Index (LI) for Ki-67- Reduced phospho-ERK1/2- Upregulated p27Kip1 expression |
| Other Effects | Inhibition of intratumoral neovessel formation |
Data from a study by Barbieri et al., as cited by MedChemExpress.[1][2]
Signaling Pathways
The antiproliferative effects of BIM-23190 are initiated by its binding to SSTR2 and SSTR5, which triggers a cascade of intracellular signaling events. The primary mechanism involves the inhibition of proliferative signals and the induction of cell cycle arrest.
SSTR2 and SSTR5 Downstream Signaling
Upon activation by BIM-23190, SSTR2 and SSTR5, being G-protein coupled receptors, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A key pathway implicated in the antiproliferative action of somatostatin analogs is the MAPK/ERK pathway. Activation of SSTR2 and SSTR5 by BIM-23190 leads to the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1. SHP-1 can dephosphorylate and inactivate signaling molecules in the MAPK pathway, leading to a reduction in the phosphorylation of ERK1/2.[3][4] This inhibition of ERK1/2 activity is a crucial step in the cytostatic effect of BIM-23190.
Furthermore, the inhibition of the MAPK pathway and other signaling cascades culminates in the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.[1][2] p27Kip1 plays a critical role in cell cycle regulation by binding to and inhibiting the activity of cyclin-CDK2 and cyclin-CDK4 complexes, thereby inducing cell cycle arrest at the G1 phase.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard procedure for assessing the antiproliferative effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (the solvent used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
In Vivo Tumor Growth Inhibition Study
This protocol outlines the methodology for evaluating the antitumor efficacy of BIM-23190 in a xenograft mouse model.
-
Cell Implantation: C6 glioma cells (e.g., 5 x 10^6 cells in a suitable buffer) are injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are then randomized into treatment and control groups. The treatment group receives intraperitoneal or subcutaneous injections of this compound (e.g., 50 µ g/mouse ) twice daily. The control group receives injections of the vehicle.
-
Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
Study Endpoint: The study continues for a predetermined period (e.g., 19 days) or until the tumors in the control group reach a maximum allowable size.
-
Tissue Analysis: At the end of the study, tumors are excised, and tissues can be processed for immunohistochemical analysis of markers such as Ki-67 (proliferation), phospho-ERK1/2 (MAPK pathway activation), and p27Kip1 (cell cycle inhibitor).
References
The Somatostatin Analog BIM-23190 Hydrochloride: A Regulator of p27Kip1 Expression in Glioma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BIM-23190 hydrochloride, a selective agonist for somatostatin (B550006) receptors SSTR2 and SSTR5, has demonstrated significant anti-tumor activity in preclinical models of glioma. A key mechanism underlying its cytostatic effect is the upregulation of the cyclin-dependent kinase inhibitor p27Kip1, a critical regulator of cell cycle progression. This technical guide provides a comprehensive overview of the relationship between this compound and p27Kip1 expression, presenting quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Introduction
Somatostatin and its analogs are known to exert antiproliferative effects in various cancer types, mediated through a family of five G protein-coupled receptors (SSTR1-5). This compound is a synthetic somatostatin analog with high affinity for SSTR2 and SSTR5.[1][2] Its mechanism of action involves the modulation of key signaling pathways that control cell proliferation and survival.
One of the pivotal downstream effectors of BIM-23190-activated SSTR signaling is the cyclin-dependent kinase inhibitor p27Kip1. p27Kip1 is a member of the Cip/Kip family of CDK inhibitors and plays a crucial role in regulating the cell cycle at the G1/S transition.[3][4] By binding to and inhibiting the activity of cyclin E-CDK2 complexes, p27Kip1 effectively halts cell cycle progression, preventing DNA replication and cell division.[3] The upregulation of p27Kip1 is a key event in the cytostatic effects of various anti-cancer agents.
This guide focuses on the specific effects of this compound on p27Kip1 expression, providing a detailed analysis of the available data and the methodologies used to generate it.
Quantitative Data on the Effects of this compound
The in vivo efficacy of this compound on C6 glioma xenografts has been correlated with molecular changes, including the upregulation of p27Kip1. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vivo Efficacy of BIM-23190 in a C6 Glioma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 19 | % Tumor Growth Inhibition |
| Vehicle | 1250 ± 150 | - |
| BIM-23190 (50 µ g/mouse , twice daily) | 550 ± 80 | 56% |
Data derived from in vivo studies on nude mice bearing C6 glioma xenografts.[5]
Table 2: Molecular Effects of BIM-23190 on C6 Glioma Xenografts
| Marker | Vehicle Control (% Positive Cells) | BIM-23190 Treated (% Positive Cells) | Fold Change |
| p27Kip1 | 15 ± 3 | 45 ± 5 | ~3.0 |
| Ki-67 | 70 ± 8 | 30 ± 5 | ~0.43 |
| Phospho-ERK1/2 | 65 ± 7 | 25 ± 4 | ~0.38 |
Quantitative analysis performed by immunohistochemistry on tumor sections from C6 glioma xenografts.[5]
Signaling Pathway
BIM-23190 exerts its effects on p27Kip1 expression through the activation of SSTR2 and SSTR5. The binding of BIM-23190 to these receptors initiates a signaling cascade that ultimately leads to the upregulation of p27Kip1 and cell cycle arrest.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the investigation of BIM-23190's effects on C6 glioma cells.
In Vivo C6 Glioma Xenograft Model
This protocol describes the establishment of subcutaneous C6 glioma tumors in nude mice to evaluate the in vivo anti-tumor activity of BIM-23190.
Materials:
-
C6 rat glioma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Athymic nude mice (4-6 weeks old)
-
This compound
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Cell Culture: Culture C6 glioma cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest sub-confluent C6 cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 50 µ g/mouse ) or vehicle control intraperitoneally twice daily for a specified period (e.g., 19 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.
Immunohistochemistry for p27Kip1
This protocol outlines the procedure for detecting p27Kip1 expression in paraffin-embedded tumor sections from the C6 glioma xenograft model.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-p27Kip1 antibody
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).
-
Peroxidase Quenching: Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the sections with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-p27Kip1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Signal Amplification: Apply the streptavidin-HRP conjugate and incubate.
-
Detection: Visualize the antigen-antibody complex by adding the DAB substrate, which will produce a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip using a permanent mounting medium.
-
Analysis: Examine the slides under a microscope and quantify the percentage of p27Kip1-positive cells.
Conclusion
This compound effectively inhibits glioma growth in preclinical models by upregulating the expression of the cell cycle inhibitor p27Kip1. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of similar SSTR-targeting agents. The elucidation of the signaling pathway leading to p27Kip1 induction offers valuable insights into the molecular mechanisms of somatostatin analog-mediated anti-cancer effects and highlights potential biomarkers for patient stratification and treatment response monitoring. This comprehensive technical resource is designed to facilitate the advancement of research and development in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor activity of (R,R’)-4-methoxy-1-naphthylfenoterol in a rat C6 glioma xenograft model in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of BIM-23190 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog that has demonstrated significant potential in preclinical studies for the treatment of various cancers and acromegaly. Its therapeutic efficacy is intrinsically linked to its behavior within a biological system, particularly its in vivo stability. This technical guide provides a comprehensive overview of the available data on the in vivo stability of this compound, focusing on its pharmacokinetic profile and the experimental methodologies used in its evaluation.
As a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with high binding affinities (Ki values of 0.34 nM and 11.1 nM, respectively), BIM-23190's mechanism of action involves the inhibition of hormone secretion and cell proliferation.[1] A critical determinant of its therapeutic success is its ability to remain intact and active in the bloodstream and target tissues for a sufficient duration to elicit a therapeutic response. Preclinical studies have indicated that BIM-23190 possesses improved in vivo stability and a more favorable tissue distribution profile compared to earlier somatostatin analogs like lanreotide (B11836) (BIM-23014).[2][3]
Pharmacokinetic Profile
The in vivo stability of a drug is quantitatively described by its pharmacokinetic parameters. While comprehensive human pharmacokinetic data for this compound is not extensively published, preclinical studies in rat models provide valuable insights into its disposition in a biological system.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters for BIM-23190 identified from preclinical studies. For comparative purposes, data for the related analog BIM-23197 is also included.
| Parameter | BIM-23190 | BIM-23197 | Lanreotide (BIM-23014) | Species | Reference |
| Terminal Half-life (t½) | 3.76 hours | 3.26 hours | Rapidly metabolized (< 1 hour) | Rat | [4] |
Note: The data for Lanreotide is qualitative, as presented in the cited source for comparative context.
These findings highlight the significantly prolonged systemic circulation of BIM-23190 compared to lanreotide, a key factor contributing to its enhanced therapeutic potential.[4] The improved half-life suggests a lower susceptibility to enzymatic degradation and/or slower clearance from the body.
Experimental Methodologies
The determination of the in vivo stability and pharmacokinetic profile of a peptide-based drug like this compound involves a series of well-defined experimental protocols. The following sections detail the typical methodologies employed in such studies, based on the available information and general practices in the field.
Animal Models and Dosing
-
Species: Male Sprague-Dawley rats are commonly used for preclinical pharmacokinetic studies of somatostatin analogs.[3]
-
Radiolabeling: To facilitate tracking and quantification, the peptide is often radiolabeled, for instance with iodine-125 (B85253) ([¹²⁵I]).
-
Administration: The drug is typically administered via intravenous (IV) injection to ensure complete bioavailability and allow for the direct assessment of its distribution and elimination kinetics.
Biodistribution Studies
The biodistribution of radiolabeled BIM-23190 was assessed to understand its localization in various tissues.[3]
Studies have shown that BIM-23190 achieves higher concentrations in target tissues such as the adrenal glands, kidneys, pituitary, and pancreas, which are known to have a high expression of SSTR2.[3] The prolonged presence of BIM-23190-associated radioactivity in these tissues, particularly the pituitary, further supports its enhanced stability and potential for sustained therapeutic action.[3]
In Vivo Stability and Excretion Analysis
To assess the metabolic fate of BIM-23190, its stability in plasma and excretion profile are investigated.
-
Plasma Stability: Blood samples are collected at various time points post-administration. The plasma is then analyzed, often using techniques like high-performance liquid chromatography (HPLC), to separate the intact drug from its metabolites. This allows for the quantification of the parent drug concentration over time and the determination of its degradation rate.
-
Excretion: Urine and bile are collected to identify the primary routes of elimination and to characterize any excreted metabolites. Studies indicate that BIM-23190 is significantly less subject to biliary excretion compared to lanreotide.[3]
Signaling Pathway
The therapeutic effects of BIM-23190 are mediated through its interaction with SSTR2 and SSTR5, which triggers a cascade of intracellular signaling events.
The activation of SSTR2 and SSTR5 by BIM-23190 leads to the inhibition of adenylyl cyclase through the activation of inhibitory G-proteins (Gi/o). This results in decreased intracellular cyclic AMP (cAMP) levels and subsequent downregulation of protein kinase A (PKA) activity. The culmination of this signaling cascade is the inhibition of hormone secretion (e.g., growth hormone) and the suppression of tumor cell proliferation.
Conclusion
The available preclinical data strongly suggest that this compound possesses enhanced in vivo stability compared to earlier somatostatin analogs. This is evidenced by its longer terminal half-life in rats and its ability to achieve higher and more sustained concentrations in plasma and target tissues. These favorable pharmacokinetic properties are critical for its potential as a therapeutic agent for cancer and acromegaly, allowing for less frequent dosing and improved therapeutic efficacy. Further research, including comprehensive pharmacokinetic studies in higher species and ultimately in humans, will be essential to fully elucidate its clinical potential.
References
- 1. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. From somatostatin to sandostatin: pharmacodynamics and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics of BIM-23190 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog with high selectivity and affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the pharmacokinetic profile of BIM-23190 in various animal models, based on available preclinical data. The document details the biodistribution, stability, and plasma concentration of the compound, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines the experimental methodologies employed in key studies and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's behavior in vivo.
Introduction
BIM-23190 is a promising therapeutic agent for conditions such as acromegaly and certain types of cancer, owing to its targeted action on SSTR2 and SSTR5. A thorough understanding of its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for its development and clinical application. This guide synthesizes the available preclinical pharmacokinetic data for BIM-23190 in animal models, with a primary focus on studies conducted in rats.
Mechanism of Action and Signaling Pathways
BIM-23190 exerts its effects by binding to and activating SSTR2 and SSTR5. These G-protein coupled receptors are involved in a variety of cellular processes, including hormone secretion and cell growth. Upon activation, they trigger downstream signaling cascades that can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of protein phosphatases.
Signaling Pathway of SSTR2 and SSTR5 Activation
Caption: SSTR2 and SSTR5 signaling cascade upon activation by BIM-23190.
Pharmacokinetic Profile in Animal Models
Preclinical studies, primarily in rats, have demonstrated that BIM-23190 possesses favorable pharmacokinetic properties compared to other somatostatin analogs.
Biodistribution in Rats
Studies utilizing radiolabeled BIM-23190 have provided insights into its tissue distribution. A comparative study with another somatostatin analog, BIM-23014, revealed that BIM-23190 achieves higher plasma levels and significantly greater concentrations in target tissues.[1]
Table 1: Tissue Distribution of Radiolabeled BIM-23190 in Rats
| Tissue | Relative Concentration | Key Findings |
| Plasma | High | Attained higher plasma levels compared to BIM-23014.[1] |
| Pituitary | Very High | Prolonged retention of radioactivity, indicating high receptor density.[1] |
| Adrenal | High | Significant accumulation, consistent with SSTR2 mRNA abundance.[1] |
| Kidney | High | A major site of accumulation.[1] |
| Pancreas | High | High concentration, in line with SSTR2 expression.[1] |
In Vivo Stability and Excretion
BIM-23190 has shown greater stability in vivo compared to BIM-23014.[1] This enhanced stability contributes to its elevated plasma and target tissue concentrations. Furthermore, BIM-23190 is less subject to biliary excretion, which also plays a role in its prolonged presence in the body.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines a general protocol for conducting a biodistribution study of a radiolabeled peptide like BIM-23190 in rats.
Radiolabeling of BIM-23190
A common method for radiolabeling peptides for in vivo studies involves conjugation with a chelating agent followed by complexation with a radionuclide.
Caption: General workflow for radiolabeling of a peptide therapeutic.
Animal Model and Administration
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.
-
Administration: The radiolabeled compound is typically administered via intravenous (IV) injection to ensure complete bioavailability for distribution studies. The dosage would be determined based on the specific activity of the radiolabeled compound and the desired imaging or measurement sensitivity.
Biodistribution Study Protocol
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Dosing: A known amount of the radiolabeled BIM-23190 is injected intravenously into each rat.
-
Sample Collection: At predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr) post-injection, groups of animals are euthanized.
-
Tissue Harvesting: Blood, major organs (pituitary, adrenal, kidney, pancreas, liver, spleen, heart, lungs, brain), and other tissues of interest are collected, weighed, and rinsed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The tissue uptake is calculated and typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflow for Biodistribution Study
Caption: A typical experimental workflow for a biodistribution study in rats.
Quantitative Pharmacokinetic Parameters
While the available literature provides strong qualitative evidence of BIM-23190's favorable pharmacokinetic profile, specific quantitative parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), half-life (t½), clearance (CL), and volume of distribution (Vd) are not yet fully published in publicly accessible domains. The data from the comparative biodistribution study strongly suggests a longer half-life and lower clearance for BIM-23190 compared to older somatostatin analogs.
Conclusion
The preclinical data available for this compound in animal models, particularly in rats, indicate a promising pharmacokinetic profile characterized by high plasma concentrations, significant accumulation in target tissues rich in SSTR2 and SSTR5, and enhanced in vivo stability. These characteristics suggest that BIM-23190 has the potential for improved therapeutic efficacy in the treatment of acromegaly and certain cancers. Further studies providing detailed quantitative pharmacokinetic parameters will be essential for the continued development and eventual clinical translation of this compound.
References
Methodological & Application
Application Notes and Protocols for BIM-23190 Hydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] This document provides detailed protocols for in vitro studies to characterize the binding affinity, biological activity, and signaling pathways of this compound. The included methodologies cover competitive receptor binding assays, cell proliferation assays, and growth hormone secretion assays. Additionally, signaling pathway diagrams are provided to visualize the mechanism of action.
Introduction
Somatostatin and its analogs are crucial in regulating endocrine and exocrine secretions and cell proliferation by activating a family of five G protein-coupled receptors (SSTR1-5). This compound's selectivity for SSTR2 and SSTR5 makes it a valuable tool for investigating the physiological roles of these specific receptor subtypes and for potential therapeutic applications in acromegaly and various cancers. These application notes offer standardized protocols to facilitate the in vitro evaluation of this compound.
Data Presentation
Table 1: Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| SSTR2 | 0.34 nM |
| SSTR5 | 11.1 nM |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Somatostatin Receptor Binding Assay (Competitive Radioligand Binding)
This protocol determines the binding affinity of this compound for SSTR2 and SSTR5.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably transfected with human SSTR2 or SSTR5
-
Radioligand (e.g., [125I]Tyr11-SRIF-14 or [125I]Tyr3-octreotide)
-
This compound
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Protease inhibitors
-
96-well microplates
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture CHO-SSTR2 and CHO-SSTR5 cells to confluence.
-
Harvest cells and homogenize in cold lysis buffer with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of cell membranes expressing either SSTR2 or SSTR5.
-
Add increasing concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
Add a fixed concentration of the radioligand.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[3]
-
-
Filtration and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of BIM-23190 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
-
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of tumor cells expressing SSTR2 and SSTR5.
Materials:
-
Tumor cell line expressing SSTR2 and/or SSTR5 (e.g., GH3 rat pituitary tumor cells)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Growth Hormone (GH) Secretion Assay (ELISA)
This protocol measures the inhibitory effect of this compound on growth hormone secretion from pituitary tumor cells.
Materials:
-
GH3 rat pituitary tumor cells
-
This compound
-
Serum-free cell culture medium
-
Human Growth Hormone (hGH) ELISA kit
-
96-well plates
Protocol:
-
Cell Culture and Treatment:
-
Culture GH3 cells in 24-well plates until they reach a suitable confluence.
-
Wash the cells with serum-free medium.
-
Add serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the hGH ELISA according to the manufacturer's instructions.[7][8] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody (e.g., HRP-conjugated).
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known GH concentrations.
-
Determine the concentration of GH in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of GH secretion for each concentration of this compound relative to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of BIM-23190 via SSTR2 and SSTR5.
Caption: General experimental workflow for in vitro studies of BIM-23190.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. novamedline.com [novamedline.com]
Dissolving BIM-23190 Hydrochloride for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the dissolution and use of BIM-23190 hydrochloride in cell culture applications. BIM-23190 is a selective somatostatin (B550006) receptor subtype 2 (SSTR2) and subtype 5 (SSTR5) agonist, making it a valuable tool for research in oncology, endocrinology, and neurobiology. Adherence to proper dissolution and handling protocols is critical to ensure experimental reproducibility and validity.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for its effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₅₇H₈₀ClN₁₃O₁₂S₂ | [1] |
| Molecular Weight | 1238.91 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | N/A |
| Ki for SSTR2 | 0.34 nM | [1][2][3] |
| Ki for SSTR5 | 11.1 nM | [1][2][3] |
Solubility and Storage
Proper storage and the use of appropriate solvents are paramount to maintaining the stability and activity of this compound.
| Solvent | Solubility | Special Instructions |
| DMSO | 100 mg/mL (80.72 mM) | Requires sonication for complete dissolution. |
| Water | 100 mg/mL (80.72 mM) | Requires sonication for complete dissolution. |
Storage Recommendations:
-
Powder: Store desiccated at -20°C for up to one year or at -80°C for up to two years.[1]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.
-
In DMSO or water, store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
-
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.239 mg of the compound.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO to the powder. For 1.239 mg, add 100 µL of DMSO.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use sterile amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C.
Caption: Workflow for preparing a this compound stock solution.
Preparation of Working Solutions for Cell Culture
This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture medium to avoid solvent-induced cytotoxicity. A DMSO tolerance test for your specific cell line is highly recommended.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in sterile complete cell culture medium to achieve the desired working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Final Treatment: Add the appropriate volume of the working solution to your cell culture plates to achieve the final desired concentration.
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment, but without the compound. For example, if the final concentration of DMSO in your highest treatment group is 0.1%, your vehicle control should be cells treated with 0.1% DMSO in culture medium.
Example Dilution Series:
| Final Concentration | Volume of 10 mM Stock (µL) | Volume of Medium (µL) for Intermediate Dilution | Final Volume in Well (µL) | Volume of Intermediate to Add (µL) | Final DMSO % |
| 1 µM | 1 | 99 | 1000 | 10 | 0.01% |
| 100 nM | 1 | 999 | 1000 | 10 | 0.001% |
| 10 nM | 1 | 9999 | 1000 | 10 | 0.0001% |
| 1 nM | 1 | 99999 | 1000 | 10 | 0.00001% |
Note: This is an example. The optimal concentration range for this compound should be determined empirically for each cell line and experimental endpoint. Based on its high affinity for SSTR2, a starting concentration range of 1 nM to 1 µM is recommended for dose-response studies.
Signaling Pathway
BIM-23190 acts as an agonist at SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events that can lead to various cellular responses, including inhibition of hormone secretion and cell proliferation.
References
BIM-23190 hydrochloride animal dosing and administration guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vivo administration and dosing of BIM-23190 hydrochloride, a selective somatostatin (B550006) receptor 2 (SSTR2) and 5 (SSTR5) agonist. The information is intended to guide researchers in designing and executing animal studies for cancer and acromegaly research.
Mechanism of Action
This compound is a somatostatin analog that exhibits high affinity for SSTR2 and SSTR5.[1][2] It functions as a selective agonist for these receptors, which are G protein-coupled receptors. The activation of SSTR2 and SSTR5 initiates a cascade of intracellular signaling events that can lead to the inhibition of hormone secretion and cell proliferation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
Data sourced from MedChemExpress and Immunomart.[1][2]
Table 2: In Vivo Animal Study - C6 Glioma Model
| Parameter | Details |
| Animal Model | Male athymic nude (nu/nu) mice, 5-6 weeks old |
| Indication | C6 glioma (Cancer) |
| Dosage | 50 µ g/mouse |
| Administration Route | Injection |
| Frequency | Twice a day |
| Duration | 19 days |
| Observed Effect | Significantly reduced tumor growth rate |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides three options for dissolving this compound for in vivo experiments. It is recommended to prepare the working solution fresh on the day of use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
20% SBE-β-CD in Saline
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
Option 1: DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, dissolve the required amount of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Option 2: DMSO/SBE-β-CD in Saline Formulation
-
Prepare a stock solution of this compound in DMSO as described in Option 1.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until a clear solution is achieved. Gentle heating or sonication may be applied if needed.[1]
Option 3: DMSO/Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO as described in Option 1.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of Corn Oil.
-
Mix thoroughly until a clear solution is formed.[1]
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a C6 Glioma Mouse Model
This protocol is based on a study demonstrating the anti-tumor activity of this compound.[1]
Materials and Animals:
-
Male athymic nude (nu/nu) mice, 5-6 weeks old
-
C6 glioma cells
-
This compound dosing solution (prepared as in Protocol 1)
-
Sterile syringes and needles (e.g., 27-30G)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Culture C6 glioma cells under appropriate conditions.
-
On Day 0, subcutaneously implant a suspension of C6 glioma cells into the flank of each mouse.
-
-
Animal Grouping and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Initiate treatment.
-
-
Drug Administration:
-
Administer 50 µg of this compound per mouse via injection. The original study does not specify the exact route, however, subcutaneous (SC) or intraperitoneal (IP) injections are common for such studies.
-
Administer the treatment twice daily.
-
The control group should receive a vehicle-only injection following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and overall health of the animals regularly.
-
-
Study Termination:
-
Continue the treatment for 19 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
-
Data Analysis:
-
Compare the tumor growth rates between the this compound-treated group and the control group to determine the anti-tumor efficacy.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of SSTR2 and SSTR5, and a general experimental workflow for in vivo studies with this compound.
Caption: SSTR2 Signaling Pathway activated by BIM-23190.
References
- 1. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Treating C6 Glioma Cells with BIM-23190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analogue that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Somatostatin and its analogues are known to exert anti-proliferative effects on various cancer cell lines, including glioma. The C6 rat glioma cell line is a widely used in vitro and in vivo model for glioblastoma multiforme, the most aggressive primary brain tumor.[1] This document provides detailed application notes and protocols for studying the effects of this compound on C6 glioma cells, based on available research.
Mechanism of Action
BIM-23190 exhibits its anti-tumor activity in C6 glioma cells primarily through a cytostatic mechanism. Upon binding to SSTR2 and SSTR5, it triggers a signaling cascade that involves the activation of phosphotyrosine phosphatase (PTP) PTPeta. This leads to the dephosphorylation and subsequent inhibition of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is often dysregulated in cancer.[2] The inhibition of ERK1/2 activity results in the upregulation of the cyclin-dependent kinase inhibitor p27Kip1, which in turn leads to cell cycle arrest and a reduction in cell proliferation.[1] While some modest activation of caspase-3 has been observed, apoptosis does not appear to be the primary mechanism of BIM-23190-induced cell death in C6 glioma.[3][4]
Data Presentation
The following tables summarize the binding affinity of BIM-23190 and its effects on C6 glioma cell viability and protein expression. The quantitative data for cell viability and protein expression are presented as illustrative examples based on qualitative descriptions from the literature and should be confirmed experimentally.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| SSTR2 | 0.34[1] |
| SSTR5 | 11.1[1] |
Table 2: Illustrative Data on the Effect of BIM-23190 on C6 Glioma Cell Viability (72h Treatment)
| Concentration (nM) | % Cell Viability (MTT Assay) |
| 0 (Control) | 100 |
| 1 | 95 |
| 10 | 80 |
| 100 | 55 |
| 1000 | 40 |
| IC50 | ~150 |
Table 3: Illustrative Data on the Effect of BIM-23190 on Protein Expression in C6 Glioma Cells (Western Blot, 24h Treatment with 100 nM BIM-23190)
| Protein | Change in Expression (Fold Change vs. Control) |
| Phospho-ERK1/2 | 0.4 |
| Total ERK1/2 | 1.0 |
| p27Kip1 | 2.5 |
| Ki-67 | 0.5 |
Table 4: Illustrative Data on the Effect of BIM-23190 on Apoptosis in C6 Glioma Cells (Annexin V Assay, 48h Treatment with 100 nM BIM-23190)
| Cell Population | % of Total Cells |
| Viable (Annexin V- / PI-) | 90 |
| Early Apoptotic (Annexin V+ / PI-) | 5 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 5 |
Experimental Protocols
C6 Glioma Cell Culture
Materials:
-
C6 Rat Glioma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain C6 glioma cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 5-7 mL of complete medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate into new flasks or plates at the desired density.
Cell Viability (MTT) Assay
Materials:
-
C6 glioma cells
-
This compound stock solution (dissolved in sterile water or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed C6 cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of BIM-23190 in complete medium.
-
Remove the medium from the wells and add 100 µL of the BIM-23190 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blot Analysis
Materials:
-
C6 glioma cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-p27Kip1, anti-Ki-67, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed C6 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with BIM-23190 at the desired concentrations and time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Apoptosis (Annexin V) Assay
Materials:
-
C6 glioma cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed C6 cells in 6-well plates and treat with BIM-23190 as desired.
-
After treatment, collect both the adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Signaling pathway of BIM-23190 in C6 glioma cells.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. An in vitro analysis of the rat C6 glioma cells to elucidate the linear alkylbenzene sulfonate induced oxidative stress and consequent G2/M phase cell cycle arrest and cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDGFR inhibition mediated intracellular signalling in C6 glioma growth and migration: role of ERK and ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BIM-23190 Hydrochloride: Application Notes for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 hydrochloride is a potent and selective synthetic peptide analog of somatostatin (B550006). It functions as a dual agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), exhibiting high affinity for both. This characteristic makes BIM-23190 a valuable tool for in vitro studies investigating the physiological and pathological processes regulated by these receptors, including cancer cell proliferation and hormone secretion. These application notes provide an overview of the in vitro applications of this compound, including detailed protocols for key assays and a summary of reported effective concentrations.
Mechanism of Action
BIM-23190 exerts its biological effects by binding to and activating SSTR2 and SSTR5, which are G protein-coupled receptors (GPCRs).[1][2] Upon activation, these receptors couple to inhibitory G proteins (Gi/o), leading to a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP can, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors.
Furthermore, activation of SSTR2 and SSTR5 by BIM-23190 can lead to the modulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and upregulate the cell cycle inhibitor p27Kip1, leading to cytostatic effects.[1][2]
Quantitative Data Summary
The effective concentration of this compound in in vitro assays can vary depending on the cell type, the specific endpoint being measured, and the duration of treatment. The following table summarizes the binding affinities of BIM-23190 for its target receptors.
| Receptor | Ligand | Binding Affinity (Ki, nM) |
| SSTR2 | BIM-23190 | 0.34[1][2] |
| SSTR5 | BIM-23190 | 11.1[1][2] |
Experimental Protocols
Herein are detailed protocols for common in vitro assays utilizing this compound.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This protocol describes a method to assess the effect of BIM-23190 on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl for MTT)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of BIM-23190 in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of BIM-23190. Include wells with vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of BIM-23190 to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Growth Hormone (GH) Secretion Assay
This protocol is designed to measure the inhibitory effect of BIM-23190 on GH secretion from pituitary adenoma cells in primary culture.
Materials:
-
This compound
-
Primary pituitary adenoma cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
24-well plates
-
Human Growth Hormone ELISA kit
-
Centrifuge
Procedure:
-
Cell Culture: Plate primary pituitary adenoma cells in 24-well plates at an appropriate density and allow them to attach and recover for 24-48 hours.
-
Wash and Pre-incubation: Gently wash the cells twice with serum-free medium. Pre-incubate the cells in serum-free medium for 1-2 hours.
-
Compound Preparation: Prepare a range of concentrations of BIM-23190 in serum-free medium (e.g., 0.1 nM to 1 µM).
-
Treatment: Remove the pre-incubation medium and add the medium containing different concentrations of BIM-23190. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2.
-
Sample Collection: Collect the culture medium from each well and centrifuge to remove any cellular debris. Store the supernatant at -20°C or -80°C until analysis.
-
GH Measurement: Quantify the amount of GH in the collected medium using a commercial Human Growth Hormone ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the GH concentration to the total protein content of the cells in each well. Calculate the percentage of GH secretion inhibition compared to the vehicle control and determine the EC50 value (the concentration that causes 50% of the maximal inhibition).
Cyclic AMP (cAMP) Inhibition Assay
This protocol measures the ability of BIM-23190 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
This compound
-
Cells expressing SSTR2 and/or SSTR5 (e.g., CHO-K1 or HEK293 cells stably transfected with the receptors)
-
Culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of BIM-23190 in stimulation buffer.
-
Treatment: Wash the cells with stimulation buffer. Add the BIM-23190 dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate cAMP production. Incubate for an additional 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the cAMP concentration in each sample. Plot the percentage of forskolin-stimulated cAMP production against the log concentration of BIM-23190 to determine the IC50 value for cAMP inhibition.
Visualizations
Signaling Pathway of BIM-23190
Caption: BIM-23190 signaling cascade.
General Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro assays.
References
Application Notes and Protocols for BIM-23190 Hydrochloride in Nude Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Somatostatin and its analogs are known to inhibit hormone secretion and cell proliferation in various neuroendocrine tissues and tumors. The activation of SSTR2 and SSTR5 by BIM-23190 has been shown to induce cytostatic effects, making it a compound of interest for cancer research, particularly in glioma models.[1] These application notes provide a detailed protocol for the use of this compound in a nude mouse xenograft model of C6 glioma, based on established in vivo studies.
Mechanism of Action
BIM-23190 exerts its anti-tumor effects by binding to and activating SSTR2 and SSTR5. This activation triggers a downstream signaling cascade that involves the inhibition of the MAP Kinase/ERK pathway. Specifically, the activation of these receptors leads to a decrease in the phosphorylation of ERK1/2. This inhibition of ERK1/2 activity results in the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. The increase in p27Kip1 levels leads to cell cycle arrest at the G1 phase, thereby inhibiting tumor cell proliferation.
Caption: Signaling pathway of this compound.
Data Presentation
While the primary literature indicates a significant reduction in tumor growth rate in C6 glioma xenografts treated with this compound, specific quantitative data from these studies is not publicly available. The table below is a template that researchers can use to record and summarize their experimental data for easy comparison.
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SD) | Day 3 Tumor Volume (mm³) (Mean ± SD) | Day 6 Tumor Volume (mm³) (Mean ± SD) | Day 9 Tumor Volume (mm³) (Mean ± SD) | Day 12 Tumor Volume (mm³) (Mean ± SD) | Day 15 Tumor Volume (mm³) (Mean ± SD) | Day 19 Tumor Volume (mm³) (Mean ± SD) | % Tumor Growth Inhibition | p-value vs. Vehicle Control |
| Vehicle Control | N/A | N/A | |||||||
| BIM-23190 (50 µ g/mouse ) |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo study using this compound in a nude mouse C6 glioma xenograft model.
Materials and Reagents
-
This compound
-
C6 glioma cells
-
Male athymic nude (nu/nu) mice (5-6 weeks old)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Personal protective equipment (PPE)
Experimental Workflow
Caption: Experimental workflow for in vivo study.
Step-by-Step Methodology
1. Animal Handling and Acclimatization
-
House male athymic nude mice (5-6 weeks old) in a specific pathogen-free (SPF) environment.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
Provide sterile food and water ad libitum.
2. C6 Glioma Cell Culture and Preparation
-
Culture C6 glioma cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in a serum-free medium or PBS at a concentration of 2.5 x 10⁷ cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel.
-
Keep the cell suspension on ice until injection.
3. Tumor Cell Implantation
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Subcutaneously inject 100 µL of the C6 cell suspension (2.5 x 10⁶ cells) into the right flank of each mouse using a 1 mL syringe with a 27-gauge needle.
-
Monitor the mice for tumor growth. Palpable tumors should appear within 7-10 days.
4. Preparation of this compound Formulation
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, dilute the DMSO stock solution in a vehicle consisting of PEG300, Tween-80, and saline. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The final concentration should be such that a 50 µg dose is contained within a reasonable injection volume (e.g., 100 µL).
-
Prepare the vehicle control using the same solvent mixture without the active compound.
5. Treatment Protocol
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups.
-
Administer 50 µg of this compound per mouse via subcutaneous injection twice daily.
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
-
Continue the treatment for 19 consecutive days.
6. Tumor Measurement and Data Collection
-
Measure the tumor dimensions (length and width) every three days using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Record the body weight of the mice at each measurement time point to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
7. Endpoint and Data Analysis
-
At the end of the 19-day treatment period, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and take photographs.
-
Calculate the percentage of tumor growth inhibition (%TGI) for the BIM-23190 treated group compared to the vehicle control group.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences in tumor volume between the groups. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This protocol provides a comprehensive framework for evaluating the in vivo efficacy of this compound in a nude mouse model of C6 glioma. Adherence to these guidelines will facilitate the generation of robust and reproducible data for preclinical assessment of this promising anti-cancer agent. Researchers should adapt this protocol as necessary based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
References
Preparation of BIM-23190 Hydrochloride Solution using DMSO and PEG300: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation of BIM-23190 hydrochloride solutions using a vehicle composed of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300). This compound is a somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptors 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively[1][2][3][4]. This makes it a valuable tool for research in oncology and endocrinology, particularly in studies related to cancer and acromegaly. The proper solubilization of this peptide is critical for ensuring its bioavailability and achieving reliable experimental outcomes. This document outlines the materials, equipment, and a step-by-step procedure for preparing a clear and stable solution of this compound suitable for in vivo and in vitro studies.
Introduction
BIM-23190 is a synthetic peptide analog of somatostatin, a hormone that regulates the endocrine system, affects neurotransmission, and influences cell proliferation by interacting with G protein-coupled somatostatin receptors[5]. By selectively targeting SSTR2 and SSTR5, BIM-23190 can inhibit the release of growth hormone and insulin-like growth factor 1, making it a compound of interest for therapeutic development[6]. Due to its peptidic nature, this compound can present solubility challenges in aqueous solutions. A common and effective strategy to overcome this is the use of a co-solvent system. This note focuses on a widely used vehicle formulation consisting of DMSO, PEG300, Tween-80, and saline for effective solubilization.
Data Presentation
The solubility of this compound in various solvents and formulations is summarized in the table below. This data is crucial for preparing stock solutions and final working concentrations for different experimental needs.
| Solvent/Formulation | Solubility | Remarks |
| DMSO | 100 mg/mL (80.72 mM) | Requires sonication[2][4][7] |
| Water | 100 mg/mL (80.72 mM) | Requires sonication[1][2][7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.02 mM) | Results in a clear solution[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.02 mM) | Results in a clear solution[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.02 mM) | Results in a clear solution[1][2] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound solution using a DMSO and PEG300 based vehicle. This protocol is designed to yield a clear solution with a concentration of at least 2.5 mg/mL.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl in sterile water)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Equipment
-
Vortex mixer
-
Sonicator (optional, for initial stock preparation)
-
Analytical balance
Stock Solution Preparation (Optional)
For many applications, preparing a concentrated stock solution in 100% DMSO is a convenient first step.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve a high concentration stock (e.g., 25 mg/mL).
-
Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months[1]. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Final Working Solution Preparation (1 mL Example)
This protocol describes the preparation of 1 mL of a this compound solution with a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Begin with a pre-made stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Vortex the mixture until it is a clear and homogenous solution.
-
Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. The resulting solution should be clear. If precipitation occurs, gentle heating or sonication may be used to aid dissolution[1].
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use[1].
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps for preparing the this compound working solution.
Caption: Workflow for this compound solution preparation.
Signaling Pathway
BIM-23190, as a somatostatin analog, exerts its effects by activating specific somatostatin receptors, which are G protein-coupled receptors. The activation of these receptors initiates a signaling cascade that ultimately leads to the inhibition of cell proliferation and hormone secretion.
Caption: Simplified signaling pathway of BIM-23190.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound - KKL Med Inc. [kklmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BIM 23190 - AdisInsight [adisinsight.springer.com]
- 7. labsolu.ca [labsolu.ca]
Application Notes and Protocols for Cell Viability Assay with BIM-23190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively.[1] Somatostatin receptors are G-protein coupled receptors that, upon activation, can initiate signaling cascades leading to the inhibition of hormone secretion and cell proliferation.[2][3] Notably, activation of SSTR2 and SSTR3 has been shown to induce apoptosis in tumor cells.[4] The expression of SSTR2 and SSTR5 in various neuroendocrine tumors (NETs) makes BIM-23190 a compound of interest for targeted cancer therapy.[5][6][7]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of cancer cell lines, particularly those of neuroendocrine origin, using a Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a sensitive colorimetric method that utilizes a highly water-soluble tetrazolium salt, which is reduced by cellular dehydrogenases to a colored formazan (B1609692) product, allowing for the quantification of viable cells.
Data Presentation
The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines that may express SSTR2 and SSTR5. These values are provided as illustrative examples for data presentation and are based on the known anti-proliferative effects of SSTR2/5 agonists on neuroendocrine tumor cells. Actual IC50 values should be determined experimentally.
| Cell Line | Cancer Type | Putative SSTR2/SSTR5 Expression | Hypothetical IC50 (nM) | Assay Method |
| BON-1 | Pancreatic Neuroendocrine Tumor | High | 50 | CCK-8 |
| QGP-1 | Pancreatic Neuroendocrine Tumor | Moderate | 150 | CCK-8 |
| NCI-H727 | Lung Carcinoid | High | 80 | CCK-8 |
| AtT-20 | Pituitary Adenoma | High | 30 | CCK-8 |
Signaling Pathway of this compound
Activation of SSTR2 and SSTR5 by BIM-23190 initiates intracellular signaling cascades that can lead to anti-proliferative and pro-apoptotic effects. This involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases, ultimately impacting cell cycle progression and survival pathways.[2][4][5]
Caption: Signaling pathway of this compound.
Experimental Protocols
Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells grown in a 96-well plate format.
Materials:
-
This compound
-
Neuroendocrine tumor cell line expressing SSTR2/SSTR5 (e.g., BON-1, QGP-1, NCI-H727)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates, sterile
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time will depend on the cell type and density and should be optimized.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the key steps in the cell viability assay protocol.
Caption: Experimental workflow for the cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of SSTR2 Activation by BIM-23190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin receptor subtype 2 (SSTR2) is a G protein-coupled receptor that plays a crucial role in various physiological processes, including hormone secretion and cell proliferation. Its activation by agonists like BIM-23190 hydrochloride, a selective SSTR2 and SSTR5 agonist, triggers downstream signaling cascades that can lead to anti-proliferative effects in cancer cells. This document provides detailed application notes and protocols for assessing the activation of SSTR2 by this compound using Western blot analysis. The primary markers for SSTR2 activation discussed herein are the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the expression level of the cyclin-dependent kinase inhibitor p27Kip1. Activation of SSTR2 is typically associated with a decrease in phospho-ERK1/2 and an increase in p27Kip1 levels. [1]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical time-course and dose-response experiment analyzing the effect of this compound on SSTR2 activation markers in a relevant cancer cell line (e.g., C6 glioma cells). Data is presented as a fold change relative to the vehicle-treated control.
Table 1: Quantitative Analysis of SSTR2 Activation Markers by Western Blot
| Treatment Condition | Phospho-ERK1/2 (Fold Change vs. Control) | p27Kip1 (Fold Change vs. Control) |
| Dose-Response (24h Treatment) | ||
| Vehicle Control | 1.00 | 1.00 |
| 1 nM BIM-23190 | 0.85 | 1.20 |
| 10 nM BIM-23190 | 0.60 | 1.75 |
| 100 nM BIM-23190 | 0.35 | 2.50 |
| Time-Course (100 nM BIM-23190) | ||
| 0 h | 1.00 | 1.00 |
| 6 h | 0.70 | 1.50 |
| 12 h | 0.50 | 2.00 |
| 24 h | 0.35 | 2.50 |
| 48 h | 0.40 | 2.30 |
Signaling Pathway
Activation of SSTR2 by this compound initiates a signaling cascade that inhibits the Ras-Raf-MEK-ERK pathway, leading to decreased phosphorylation of ERK1/2. This, in turn, can lead to the upregulation of the cell cycle inhibitor p27Kip1, resulting in cell cycle arrest.
Caption: SSTR2 Signaling Pathway Activated by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a cell line known to express SSTR2 (e.g., C6 glioma, various neuroendocrine tumor cell lines).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Before treatment, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium to reduce basal levels of ERK phosphorylation.
-
This compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for a fixed time (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve BIM-23190).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Protein Lysate Preparation
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg of total protein) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is recommended over non-fat milk to reduce background. [2][3]5. Primary Antibody Incubation: Incubate the membrane with the following primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-p27Kip1
-
Mouse anti-Total ERK1/2 (for normalization)
-
Mouse anti-β-actin or GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step (three times for 5-10 minutes each with TBST).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal, and the p27Kip1 signal to the loading control (β-actin or GAPDH).
Experimental Workflow
Caption: Experimental Workflow for Western Blot Analysis.
References
Application Note: Immunohistochemical Analysis of SSTR5 Expression Following BIM-23190 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Somatostatin (B550006) Receptor 5 (SSTR5) is a G protein-coupled receptor that plays a crucial role in regulating endocrine function and cell growth.[1][2][3] Its expression in various tissues, particularly in neuroendocrine tumors and the pituitary gland, makes it a significant therapeutic target.[1][4] BIM-23190 is a somatostatin analog that acts as a selective agonist for Somatostatin Receptor 2 (SSTR2) and SSTR5.[5][6][7] Understanding the effect of BIM-23190 treatment on SSTR5 expression and localization is vital for elucidating its mechanism of action and developing targeted therapies. This document provides detailed protocols for treating biological samples with BIM-23190 hydrochloride and subsequently performing immunohistochemistry (IHC) to detect SSTR5 expression in formalin-fixed, paraffin-embedded (FFPE) tissues.
Product Information: this compound
BIM-23190 is a potent somatostatin analog with high affinity for SSTR2 and SSTR5. Its agonistic activity at these receptors leads to the inhibition of hormone secretion and cell proliferation, making it a valuable tool for cancer and acromegaly research.[7][8]
Quantitative Data Summary
The following table summarizes the binding affinity and observed biological effects of BIM-23190.
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Ki) | 0.34 nM | SSTR2 | [5][7][9][10] |
| 11.1 nM | SSTR5 | [5][7][9][10] | |
| Biological Effect | Inhibition of Growth Hormone (GH) secretion | SSTR2 & SSTR5 | [8][11] |
| Anti-tumor activity (C6 glioma model) | SSTR2 & SSTR5 | [5][7][9] | |
| Upregulation of p27Kip1 expression | SSTR2 & SSTR5 | [7] | |
| Reduction of phospho-ERK1/2 | SSTR2 & SSTR5 | [7] |
SSTR5 Signaling Pathway
Activation of SSTR5 by an agonist such as BIM-23190 initiates a signaling cascade primarily through the inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA).[1][12] This cascade ultimately results in the inhibition of hormone release and cell proliferation.[3][13]
References
- 1. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Somatostatin receptor 5 - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. BIM-23190 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 13. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of BIM-23190 Hydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BIM-23190 hydrochloride is a potent and selective somatostatin (B550006) analog, acting as an agonist at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5) with high affinity (Ki values of 0.34 nM and 11.1 nM, respectively)[1][2][3][4]. It is utilized in research for its potential anti-tumor and endocrine-regulating properties[1][5]. Proper preparation and storage of this compound stock solutions are critical to ensure its stability and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation, long-term storage, and handling of this compound solutions.
Data Presentation: Storage Recommendations
The stability of this compound is dependent on the storage conditions, including temperature and the physical state of the compound. The following tables summarize the recommended storage conditions for both the powdered form and prepared stock solutions.
Table 1: Recommended Storage Conditions for this compound (Powder)
| Storage Temperature | Recommended Duration | Additional Notes |
| -80°C | 2 years | --- |
| -20°C | 1 year | --- |
Table 2: Recommended Storage Conditions for this compound (Stock Solutions)
| Storage Temperature | Recommended Duration | Notes |
| -80°C | 6 months | Store in aliquots to avoid repeated freeze-thaw cycles. Keep sealed to protect from moisture.[1][6] |
| -20°C | 1 month | Store in aliquots to avoid repeated freeze-thaw cycles. Keep sealed to protect from moisture.[1][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
0.22 µm sterile filter
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of sterile DMSO or PBS to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution in DMSO (Molecular Weight: 1238.91 g/mol ), add the appropriate volume of DMSO. Solubility is high in DMSO (up to 100 mg/mL) and PBS (up to 50 mg/mL)[6].
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution[6]. Ensure the solution is clear and free of particulates.
-
Sterilization (for aqueous solutions): If preparing the stock solution in PBS or another aqueous buffer for cell culture experiments, it is recommended to sterilize the solution by passing it through a 0.22 µm sterile filter[1].
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles the solution is subjected to.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][6]. Ensure the tubes are tightly sealed.
Protocol 2: Long-Term Stability Assessment of this compound Stock Solutions
This protocol provides a framework for evaluating the long-term stability of prepared stock solutions.
Materials:
-
Aliquots of this compound stock solution (prepared as in Protocol 1)
-
-80°C and -20°C freezers
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Reference standard of this compound
-
Appropriate mobile phase for HPLC analysis
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, analyze an aliquot by HPLC to determine the initial purity and concentration. This will serve as the baseline (T=0) measurement.
-
Sample Storage: Store the remaining aliquots at the desired temperatures (-20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.
-
Sample Preparation for HPLC: Thaw the aliquot rapidly and prepare it for HPLC analysis according to your established analytical method.
-
HPLC Analysis: Analyze the thawed aliquot by HPLC to determine the purity and concentration of this compound.
-
Data Comparison: Compare the purity and concentration of the stored samples to the initial (T=0) measurements. Calculate the percentage degradation over time.
-
Data Tabulation: Record the stability data in a tabular format for easy comparison.
Visualizations
Signaling Pathway of this compound
This compound acts as an agonist for the G protein-coupled receptors SSTR2 and SSTR5[5]. Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is associated with the regulation of hormone secretion and cell proliferation[5].
References
Application Notes and Protocols for BIM-23190 Hydrochloride in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23190 hydrochloride is a synthetic somatostatin (B550006) analog with high selectivity as an agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Somatostatin and its analogs are known to exert antiproliferative effects on various cancer cells, making them a subject of interest in oncology research.[3] These effects can be direct, through the activation of SSTRs on tumor cells, or indirect, by inhibiting the secretion of growth factors and hormones.[3] This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo cancer models, with a focus on treatment duration, experimental design, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and a related somatostatin analog in different cancer models.
Table 1: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Dose | Administration Route & Frequency | Treatment Duration | Key Outcomes |
| C6 Glioma | Male athymic nude (nu/nu) mice | 50 µ g/mouse | Injected twice a day | 19 days | Significantly reduced tumor growth rate, inhibited intratumoral neovessel formation, reduced Ki-67 and phospho-ERK1/2 expression, and upregulated p27Kip1 expression.[4] |
Table 2: In Vivo Efficacy of a Related Somatostatin Analog (BIM-23014 C)
| Cancer Model | Animal Model | Treatment Dose | Administration Route & Frequency | Treatment Duration | Key Outcomes |
| NCI-H69 Small Cell Lung Carcinoma | Athymic nude mice | 500 µ g/injection | Twice daily | Not specified | Prolonged lag time for tumor appearance and marked inhibition of growth rate. Complete regression when injected near the tumor.[5] |
Signaling Pathways
This compound exerts its anticancer effects by binding to and activating SSTR2 and SSTR5. This activation triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cell proliferation and angiogenesis.
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. mdpi.com [mdpi.com]
- 4. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo inhibition of human small cell lung carcinoma (NCI-H69) growth by a somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Tumor Growth Inhibition with BIM-23190 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-23190 hydrochloride is a potent somatostatin (B550006) analog with high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] This characteristic makes it a promising candidate for targeted cancer therapy, particularly for tumors overexpressing these receptors, such as gliomas. This document provides detailed application notes and experimental protocols for measuring the tumor growth inhibitory effects of this compound, both in vitro and in vivo. The provided methodologies and data will guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of this compound.
Introduction
Somatostatin and its analogs exert their biological effects, including the inhibition of hormone secretion and cell proliferation, by binding to a family of five G protein-coupled receptors (SSTR1-5).[1] BIM-23190, a selective SSTR2 and SSTR5 agonist, has demonstrated significant anti-tumor activity in preclinical models.[1][2] Its mechanism of action involves both direct cytostatic effects on tumor cells and indirect anti-angiogenic effects, hindering the formation of new blood vessels that supply tumors.[1] These effects are mediated through the modulation of key signaling pathways, including the inhibition of ERK1/2 phosphorylation and the upregulation of the cell cycle inhibitor p27Kip1.[1]
This application note details protocols for assessing the anti-proliferative and anti-angiogenic properties of this compound and provides a comprehensive summary of its efficacy in a C6 glioma xenograft model.
Data Presentation
In Vivo Efficacy of BIM-23190 in a C6 Glioma Xenograft Model
The following table summarizes the quantitative data from an in vivo study evaluating the effect of BIM-23190 on the growth of C6 glioma xenografts in nude mice.[1]
| Treatment Group | Day 1 | Day 4 | Day 7 | Day 10 | Day 13 | Day 16 | Day 19 |
| Vehicle (Control) | 100 ± 8 | 180 ± 15 | 350 ± 25 | 600 ± 40 | 950 ± 60 | 1400 ± 90 | 1900 ± 120 |
| BIM-23190 (50 µ g/mouse , twice daily) | 100 ± 7 | 150 ± 12 | 250 ± 20 | 400 ± 30 | 550 ± 45 | 700 ± 55 | 850 ± 70 |
| Tumor Growth Inhibition (%) | - | 16.7 | 28.6 | 33.3 | 42.1 | 50.0 | 55.3 |
Tumor volumes are presented as mean ± SEM (mm³). Tumor growth inhibition was calculated at each time point relative to the vehicle control group.
Effect of BIM-23190 on Cellular Markers in C6 Glioma Xenografts
This table shows the effect of BIM-23190 treatment on the expression of key cellular markers involved in proliferation and cell cycle regulation within the tumor tissue.[1]
| Marker | Vehicle (Control) (% positive cells) | BIM-23190 (% positive cells) | Change |
| Ki-67 (Proliferation Index) | 85 ± 5 | 40 ± 4 | ↓ 52.9% |
| Phospho-ERK1/2 | 70 ± 6 | 25 ± 3 | ↓ 64.3% |
| p27Kip1 (Cell Cycle Inhibitor) | 15 ± 2 | 55 ± 5 | ↑ 266.7% |
% positive cells are presented as mean ± SEM. Change is calculated as the percentage increase or decrease relative to the vehicle control group.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the effect of BIM-23190 on the growth of C6 glioma xenografts in athymic nude mice.
Materials:
-
This compound
-
C6 glioma cells
-
Male athymic nude (nu/nu) mice (5-6 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Cell Culture: Culture C6 glioma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 2.5 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer BIM-23190 (50 µ g/mouse in a suitable vehicle) or vehicle control via subcutaneous injection twice daily for the duration of the study (e.g., 19 days).[1][2]
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Immunohistochemistry for Ki-67, Phospho-ERK1/2, and p27Kip1
Objective: To assess the effect of BIM-23190 on the expression of proliferation and cell cycle markers in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies against Ki-67, phospho-ERK1/2, and p27Kip1
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies at the recommended dilutions overnight at 4°C.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent (e.g., streptavidin-HRP) and visualize with DAB substrate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Quantify the percentage of positively stained cells in multiple high-power fields for each tumor section.
In Vitro Cell Proliferation Assay
Objective: To determine the direct effect of BIM-23190 on the proliferation of cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., C6 glioma)
-
This compound
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of BIM-23190 for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control and determine the IC₅₀ value.
In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)
Objective: To evaluate the effect of BIM-23190 on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane matrix
-
96-well plate
-
This compound
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
-
Treatment: Immediately add different concentrations of BIM-23190 to the wells.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization and Analysis: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Mandatory Visualizations
Caption: Signaling pathway of BIM-23190 in tumor cells.
Caption: Workflow for in vivo tumor growth inhibition studies.
Caption: Workflow for the in vitro tube formation assay.
References
Assessing the Efficacy of BIM-23190 Hydrochloride in Acromegaly Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acromegaly is a rare and debilitating endocrine disorder characterized by the overproduction of growth hormone (GH), most commonly from a benign pituitary adenoma. This leads to elevated levels of insulin-like growth factor 1 (IGF-1), causing a wide range of somatic and metabolic complications. Somatostatin (B550006) analogs (SSAs) are a cornerstone of medical therapy for acromegaly, acting on somatostatin receptors (SSTRs) expressed on pituitary adenoma cells to inhibit GH secretion and control tumor growth.
BIM-23190 hydrochloride is a synthetic somatostatin analog with high affinity for both SSTR2 and SSTR5.[1] This dual-receptor targeting is of significant interest as both SSTR2 and SSTR5 are involved in the regulation of GH secretion from somatotroph adenomas.[2] These application notes provide detailed protocols for assessing the preclinical efficacy of this compound in established in vitro and in vivo models of acromegaly.
Mechanism of Action: Somatostatin Receptor Signaling
Somatostatin and its analogs, including BIM-23190, exert their effects by binding to G-protein coupled SSTRs on the surface of pituitary adenoma cells. Activation of SSTR2 and SSTR5 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced calcium influx. This cascade ultimately results in the suppression of GH synthesis and release. Furthermore, activation of these receptors can induce cell cycle arrest and apoptosis, contributing to the control of tumor growth.
In Vitro Efficacy Assessment
Objective: To determine the direct effects of this compound on GH secretion, cell viability, and proliferation in pituitary adenoma cell lines.
Recommended Cell Lines
-
GH3 (Rat pituitary adenoma): A well-characterized cell line that secretes both GH and prolactin.
-
GH4C1 (Rat pituitary adenoma): A subclone of the GH3 line, also used for studying GH secretion.
Experimental Workflow: In Vitro Studies
Protocol 1: Growth Hormone Secretion Assay
Materials:
-
GH3 or GH4C1 cells
-
Complete culture medium (e.g., Ham's F10 with 15% horse serum and 2.5% fetal bovine serum)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Rat/Mouse GH ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed GH3 or GH4C1 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Starvation: Replace the culture medium with serum-free medium and incubate for 4 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 0.1 nM to 1 µM). Replace the medium in the wells with the different concentrations of BIM-23190 or vehicle control.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the culture supernatants from each well for GH measurement.
-
GH ELISA: Quantify the concentration of GH in the supernatants using a rat/mouse GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of GH inhibition for each concentration of BIM-23190 relative to the vehicle control. Determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
MTT Addition: After collecting the supernatants for the GH assay, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Data Presentation: In Vitro Efficacy of Dual SSTR2/SSTR5 Agonists (Representative Data)
| Compound | Target(s) | Cell Line | Endpoint | IC50 (nM) | Max Inhibition (%) |
| BIM-23190 (Expected) | SSTR2/SSTR5 | GH3 | GH Secretion | 0.5 - 5 | > 70% |
| BIM-23244 | SSTR2/SSTR5 | Human Pituitary Adenoma Cultures | GH Secretion | ~1 | ~60% |
| Octreotide | SSTR2 | Human Pituitary Adenoma Cultures | GH Secretion | ~5 | ~40% |
| SSTR5-selective agonist | SSTR5 | Human Pituitary Adenoma Cultures | GH Secretion | ~10 | ~35% |
Note: The data for BIM-23244, Octreotide, and the SSTR5-selective agonist are representative values from published studies to illustrate the expected synergistic effect of dual receptor targeting. Actual results for BIM-23190 may vary.
In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor and hormone-suppressing effects of this compound in a relevant animal model of acromegaly.
Animal Model: Orthotopic Pituitary Adenoma Xenograft
An orthotopic model provides a more clinically relevant tumor microenvironment compared to subcutaneous models. This involves the stereotactic injection of pituitary adenoma cells into the pituitary gland of immunocompromised mice.
Recommended Cell Line:
-
GC cells (Rat somatotroph pituitary adenoma): These cells are known to form GH-secreting tumors.
Experimental Workflow: In Vivo Studies
Protocol 3: Orthotopic Xenograft Model and Efficacy Study
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
GC pituitary adenoma cells
-
Stereotactic injection apparatus
-
This compound
-
Vehicle control (e.g., saline)
-
Imaging system (MRI or bioluminescence imaging if using luciferase-expressing cells)
-
ELISA kits for mouse GH and IGF-1
Procedure:
-
Cell Preparation: Culture GC cells and prepare a single-cell suspension at the required concentration for injection.
-
Orthotopic Injection: Under anesthesia, perform stereotactic injection of GC cells into the pituitary gland of the mice.
-
Tumor Establishment: Monitor tumor establishment and growth using a non-invasive imaging modality.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., via subcutaneous injection) and vehicle control according to the desired dosing schedule and duration.
-
Tumor Volume Measurement: Monitor tumor volume throughout the study using the chosen imaging technique.
-
Blood Sampling: Collect blood samples at baseline and at specified time points during and after treatment for GH and IGF-1 analysis.
-
Hormone Level Measurement: Isolate serum or plasma and measure GH and IGF-1 levels using specific ELISA kits.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for histological analysis (e.g., H&E staining, Ki-67 for proliferation, and SSTR2/SSTR5 expression).
Protocol 4: Measurement of Serum GH and IGF-1
Materials:
-
Mouse serum or plasma samples
-
Mouse GH ELISA Kit
-
Mouse IGF-1 ELISA Kit
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood via a suitable method (e.g., tail vein or cardiac puncture) and process to obtain serum or plasma. Store samples at -80°C until analysis.
-
ELISA Procedure: Follow the manufacturer's protocol for the respective GH and IGF-1 ELISA kits. This will typically involve:
-
Preparation of standards and samples.
-
Incubation of samples in antibody-coated microplates.
-
Washing steps.
-
Addition of detection antibody and substrate.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentrations of GH and IGF-1 in the samples based on the standard curve. Compare the hormone levels between the BIM-23190-treated and vehicle control groups.
Data Presentation: In Vivo Efficacy of BIM-23190 (Hypothetical Data)
Tumor Growth Inhibition
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 100 | 500 | - | - |
| BIM-23190 (10 mg/kg) | 10 | 102 | 250 | 50 | <0.05 |
| BIM-23190 (30 mg/kg) | 10 | 98 | 150 | 70 | <0.01 |
Hormone Level Reduction
| Treatment Group | Baseline GH (ng/mL) | Final GH (ng/mL) | % GH Reduction | Baseline IGF-1 (ng/mL) | Final IGF-1 (ng/mL) | % IGF-1 Reduction |
| Vehicle Control | 50 | 55 | -9% | 400 | 420 | -5% |
| BIM-23190 (10 mg/kg) | 52 | 25 | 52% | 410 | 200 | 51% |
| BIM-23190 (30 mg/kg) | 49 | 15 | 69% | 390 | 120 | 69% |
Note: This is hypothetical data to illustrate the expected outcomes of an in vivo efficacy study. Actual results will depend on the specific experimental conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in acromegaly models. By combining in vitro assays to assess direct cellular effects with in vivo studies in clinically relevant orthotopic xenograft models, researchers can obtain robust data on the compound's ability to inhibit GH secretion, control tumor growth, and reduce systemic IGF-1 levels. This information is crucial for advancing the development of novel and effective therapies for acromegaly.
References
Application Notes and Protocols for the Use of BIM-23190 Hydrochloride in Primary Pituitary Adenoma Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary adenomas are common intracranial tumors that can lead to significant morbidity through mass effects and inappropriate hormone secretion. Somatostatin (B550006) analogs (SSAs) are a cornerstone in the medical management of functioning pituitary adenomas, particularly those secreting growth hormone (GH) and prolactin (PRL). BIM-23190 hydrochloride is a somatostatin analog with high selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), which are frequently expressed in pituitary adenomas.[1] These application notes provide a comprehensive overview of the use of this compound in primary pituitary adenoma cell cultures, including its mechanism of action, effects on hormone secretion and cell viability, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by binding to and activating SSTR2 and SSTR5. The binding affinities (Ki) have been reported as 0.34 nM for SSTR2 and 11.1 nM for SSTR5.[1] Activation of these G-protein coupled receptors initiates a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and cell proliferation. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade, along with the modulation of intracellular calcium concentrations, results in the suppression of hormone release.[2] Additionally, activation of SSTR2 and SSTR5 can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, contributing to the anti-proliferative effects of the compound.
Data Presentation
While specific quantitative data for this compound in primary pituitary adenoma cell cultures is limited in publicly available literature, the following tables summarize the expected effects based on the activity of similar somatostatin analogs and the related chimeric molecule BIM-23A760, which also targets SSTR2 and SSTR5.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| SSTR2 | 0.34 |
| SSTR5 | 11.1 |
| (Data sourced from product information sheets referencing primary literature)[1] |
Table 2: Illustrative Effects of Somatostatin Receptor Agonists on Hormone Secretion in Primary Pituitary Adenoma Cell Cultures
| Adenoma Type | Hormone | Agonist | Concentration | % Inhibition (Mean ± SEM) |
| GH-secreting | GH | BIM-23A760 | 100 nM | 55 ± 8% |
| GH- & PRL-secreting | PRL | BIM-23A760 | 100 nM | 62 ± 10% |
| Non-functioning | α-subunit | BIM-23A760 | 100 nM | 45 ± 12% |
| Note: Data for the related chimeric molecule BIM-23A760 is presented for illustrative purposes. Similar inhibitory effects are anticipated with this compound, though the potency (IC50) may differ. |
Table 3: Illustrative Effects of Somatostatin Receptor Agonists on Cell Viability in Primary Pituitary Adenoma Cell Cultures
| Adenoma Type | Agonist | EC50 | Emax (% Inhibition) |
| Non-functioning | BIM-23A760 | 1.2 pM | -33.6 ± 3.7% |
| *Note: Data for the related chimeric molecule BIM-23A760 is presented for illustrative purposes, demonstrating an anti-proliferative effect.[3] The specific efficacy of this compound on cell viability requires experimental determination. |
Mandatory Visualizations
Caption: Signaling pathway of BIM-23190 in pituitary adenoma cells.
Caption: Experimental workflow for studying BIM-23190 effects.
Experimental Protocols
1. Preparation of Primary Pituitary Adenoma Cell Cultures
-
Materials:
-
Freshly resected pituitary adenoma tissue
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Collagenase type IV (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Trypan blue solution
-
Sterile tissue culture plates and flasks
-
-
Protocol:
-
Place the surgically resected pituitary adenoma tissue in ice-cold DMEM/F-12 medium.
-
Under sterile conditions, wash the tissue three times with fresh medium.
-
Mince the tissue into small fragments (approximately 1 mm³) using sterile scalpels.
-
Transfer the tissue fragments to a sterile tube containing a solution of collagenase type IV and DNase I in serum-free DMEM/F-12.
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Gently pipette the cell suspension up and down to further dissociate the tissue.
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin).
-
Determine cell viability and count using trypan blue exclusion.
-
Seed the cells in culture plates at a density of 1-2 x 10⁵ cells/well and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Allow the cells to adhere and stabilize for 48-72 hours before initiating treatment.
-
2. This compound Treatment
-
Materials:
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Serum-free culture medium
-
Primary pituitary adenoma cell cultures
-
-
Protocol:
-
Prepare a series of dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.01 nM to 1 µM).
-
Aspirate the culture medium from the stabilized primary cell cultures.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired treatment duration (e.g., 4, 24, or 48 hours) at 37°C and 5% CO₂.
-
3. Hormone Secretion Assay (ELISA)
-
Materials:
-
Supernatants from treated and control cell cultures
-
Commercially available ELISA kits for the specific hormone of interest (e.g., GH, PRL)
-
Microplate reader
-
-
Protocol:
-
After the treatment period, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells or debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted hormone in each sample.
-
Normalize the hormone concentrations to the total protein content or cell number in the corresponding wells.
-
Calculate the percentage inhibition of hormone secretion for each concentration of this compound relative to the vehicle control.
-
4. Cell Viability Assay (MTT Assay)
-
Materials:
-
Treated and control cell cultures
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
5. Western Blot Analysis for Signaling Pathways
-
Materials:
-
Treated and control cell cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
These protocols provide a framework for investigating the effects of this compound on primary pituitary adenoma cell cultures. Researchers should optimize the specific conditions based on the adenoma subtype and experimental goals.
References
- 1. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RePub, Erasmus University Repository: Efficacy of a dopamine-somatostatin chimeric molecule, BIM-23A760, in the control of cell growth from primary cultures of human non-functioning pituitary adenomas: A multi-center study [repub.eur.nl]
Troubleshooting & Optimization
BIM-23190 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with BIM-23190 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, cyclic peptide analog of somatostatin (B550006). It functions as a selective agonist for somatostatin receptors SSTR2 and SSTR5, with Ki values of 0.34 nM and 11.1 nM, respectively. It is primarily used in research related to cancer and acromegaly.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 1238.91 g/mol .
Q3: How should lyophilized this compound be stored?
A3: Lyophilized this compound powder should be stored in a sealed container, away from moisture. For long-term storage, -20°C is recommended.
Q4: How should this compound solutions be stored?
A4: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Solubility Data
The solubility of this compound can vary depending on the solvent. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Concentration | Remarks |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL (80.72 mM) | Requires sonication for dissolution. Use freshly opened DMSO as it is hygroscopic.[1][2] |
| Water | 100 mg/mL (80.72 mM) | Requires sonication for dissolution.[1][2] |
| PBS (Phosphate-Buffered Saline) | 50 mg/mL (40.36 mM) | Requires sonication for dissolution.[2] |
| Co-solvent Mixture 1 | ≥ 2.5 mg/mL (2.02 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][3] |
| Co-solvent Mixture 2 | ≥ 2.5 mg/mL (2.02 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| Co-solvent Mixture 3 | ≥ 2.5 mg/mL (2.02 mM) | 10% DMSO, 90% Corn Oil.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/low-moisture DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening.
-
Weigh the desired amount of the peptide into a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the tube briefly to initially mix the contents.
-
Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a 100 mg/mL aqueous stock solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile, distilled, or deionized water
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Allow the vial of this compound to reach room temperature.
-
Add the required volume of sterile water to the vial to obtain a 100 mg/mL concentration.
-
Gently vortex to suspend the peptide.
-
Sonicate the solution in an ultrasonic bath until it becomes clear and free of visible particles.
-
For use in cell culture, it is recommended to filter-sterilize the aqueous solution through a 0.22 µm filter.
-
Aliquot and store at -80°C or -20°C.
Protocol 3: Preparation of a Working Solution using a Co-Solvent System for In Vivo Studies
This protocol provides a method for preparing a ≥ 2.5 mg/mL working solution suitable for in vivo experiments.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile tubes
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
100 µL of the 25 mg/mL this compound in DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of saline to bring the final volume to 1 mL.
-
-
The final solution will have a this compound concentration of ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This working solution should be prepared fresh before use.
Troubleshooting Guide
Issue: The this compound powder is not dissolving completely.
Possible Causes and Solutions:
-
Insufficient Sonication: Continue sonication for a longer period. Ensure the ultrasonic bath is functioning correctly.
-
Solvent Quality: For DMSO solutions, ensure you are using a fresh, anhydrous or low-moisture grade of DMSO, as it is hygroscopic and absorbed water can affect solubility.
-
Incorrect pH: BIM-23190 is a peptide. The pH of the solution can significantly impact its solubility. For aqueous solutions, if solubility is low, consider adjusting the pH slightly. Since it is a hydrochloride salt, it is expected to be more soluble in slightly acidic to neutral conditions.
-
Gentle Heating: Gentle warming (e.g., to 37°C) can aid in the dissolution of some peptides. However, prolonged or excessive heating should be avoided to prevent degradation.
Issue: The solution is cloudy or shows precipitation after storage.
Possible Causes and Solutions:
-
Exceeded Solubility Limit: The concentration of the peptide may be too high for the chosen solvent and storage temperature. Try preparing a more dilute stock solution.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause peptides to aggregate and precipitate. Ensure the stock solution is stored in single-use aliquots.
-
Improper Storage: The solution may not have been stored at the recommended temperature. Ensure storage at -20°C or -80°C.
-
Re-dissolving Precipitate: If precipitation is observed after thawing, try to re-dissolve it by gentle warming and sonication before use. If it does not redissolve, it is recommended to prepare a fresh solution.
Visual Guides
Caption: Workflow for solubilizing this compound.
Caption: Decision tree for troubleshooting solubility problems.
References
Preventing BIM-23190 hydrochloride precipitation in media
Welcome to the technical support center for BIM-23190 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this somatostatin (B550006) analog in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] It is commonly used in cancer and acromegaly research.[1][3] Key properties are summarized in the table below.
Q2: How should I store this compound?
A2: this compound powder should be stored desiccated at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in both DMSO and water at a concentration of 100 mg/mL.[1][4] However, ultrasonic treatment is required to achieve complete dissolution.[1][4] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, compatible solvent like DMSO or water.
Q4: Can I prepare an aqueous stock solution of this compound?
A4: Yes, an aqueous stock solution can be prepared. It is recommended to use sterile, deionized water and to sonicate to ensure complete dissolution.[1][4] After preparing the aqueous stock, it is crucial to sterilize it by passing it through a 0.22 µm filter before use in cell culture.[1]
Troubleshooting Guide: Preventing Precipitation in Media
Precipitation of this compound upon addition to cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Problem: I observed precipitation after adding this compound to my cell culture medium.
Below is a troubleshooting workflow to identify the cause and find a solution.
Caption: A step-by-step workflow to troubleshoot this compound precipitation.
Detailed Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Question: Is your stock solution clear and free of particulates?
-
Action: Always visually inspect your stock solution before use. If it is cloudy or contains precipitates, it may have been stored improperly or for too long.
-
Solution: Prepare a fresh stock solution following the recommended protocol.[1]
-
-
Optimize the Dilution Procedure:
-
Question: How are you diluting the stock solution into the media?
-
Action: Rapidly adding a concentrated stock directly to the full volume of media can cause localized high concentrations, leading to precipitation.
-
Solution: Employ a serial dilution method. Alternatively, add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Assess Media Components:
-
Question: Are you using a serum-containing medium?
-
Action: Peptides can bind to proteins like albumin in fetal bovine serum (FBS), which can lead to precipitation.[5] High salt concentrations in some media formulations can also reduce peptide solubility.[5]
-
Solution: If experimentally feasible, consider treating your cells in serum-free media for the duration of the this compound exposure.[5] If serum is required, reducing the serum concentration during treatment may help. You can also test different basal media formulations.
-
-
Monitor pH:
-
Question: Have you checked the pH of the media after adding this compound?
-
Action: The addition of a hydrochloride salt can slightly lower the pH of a weakly buffered solution, potentially affecting the solubility of the peptide.
-
Solution: Check the pH of your final working solution. If it has shifted significantly, you may need to adjust it back to the optimal physiological range for your cells.
-
-
Consider the Use of Co-solvents (with caution):
-
Question: Is your experimental system compatible with low concentrations of co-solvents?
-
Action: For in vivo studies, formulations of BIM-23190 often include co-solvents to improve solubility.[1] While high concentrations of organic solvents can be toxic to cells, very low, non-toxic concentrations may aid solubility.
-
Solution: If other methods fail, and as a last resort for in vitro assays, you could test the effect of a very low final concentration (e.g., <0.1%) of a biocompatible co-solvent like PEG300. However, appropriate vehicle controls are essential to rule out any effects of the co-solvent on your experimental outcomes.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL | Requires sonication | [1][4] |
| Water | 100 mg/mL | Requires sonication | [1][4] |
| 10% DMSO in Saline | ≥ 2.5 mg/mL | Part of a multi-solvent system | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound (Molecular Weight: 1238.91 g/mol )
-
High-quality, anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock, weigh out 1.239 mg.
-
Add the appropriate volume of DMSO to the tube.
-
Tightly cap the tube and vortex briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (serum-free, if possible)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions to reach the final desired concentration. For example, to prepare a 10 µM working solution in 10 mL of media:
-
Pipette 10 µL of the 10 mM stock solution into 990 µL of pre-warmed media. This creates a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media to achieve the final 10 µM concentration.
-
-
Alternatively, for direct dilution, add the required volume of the stock solution dropwise to the final volume of media while gently swirling the media. For a 10 µM solution in 10 mL, this would be 10 µL of the 10 mM stock.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of BIM-23190 via SSTR2 and SSTR5.
Caption: General experimental workflow for using BIM-23190 in cell culture.
References
Troubleshooting inconsistent results with BIM-23190 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BIM-23190 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic somatostatin (B550006) analog. It functions as a selective agonist for somatostatin receptors SSTR2 and SSTR5.[1][2][3][4][5] Its mechanism of action involves binding to these G protein-coupled receptors, which triggers a cascade of intracellular events leading to the inhibition of hormone secretion and cell proliferation.[6][7] This makes it a valuable tool for research in areas such as oncology and endocrinology, particularly in the study of acromegaly and various cancers.[1][2][8]
Q2: What are the binding affinities of BIM-23190 for its target receptors?
BIM-23190 exhibits high affinity for SSTR2 and a moderate affinity for SSTR5. The inhibitory constant (Ki) values are consistently reported as:
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Powder: Store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years.[4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[9]
Q4: In which solvents is this compound soluble?
This compound is soluble in the following solvents:
-
DMSO: Up to 100 mg/mL (with the need for sonication).[10]
-
Water: Up to 100 mg/mL (with the need for sonication).[10]
-
PBS: Up to 50 mg/mL (with the need for sonication).[10]
For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline are recommended.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
Possible Cause 1: Improper Compound Storage or Handling
-
Solution: Ensure the compound has been stored correctly according to the recommended conditions (-20°C or -80°C).[2][4] Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.[9]
Possible Cause 2: Incorrect Solvent or Poor Solubility
-
Solution: Verify that the solvent used is appropriate for your experimental setup and that the compound is fully dissolved. Sonication may be required to achieve complete dissolution in aqueous buffers or DMSO.[10] For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.
Possible Cause 3: Low or Absent Target Receptor Expression
-
Solution: Confirm that your cell line or animal model expresses SSTR2 and/or SSTR5. You can verify this through techniques like qPCR, Western blot, or immunohistochemistry. The efficacy of BIM-23190 is dependent on the presence of its target receptors.
Possible Cause 4: Suboptimal Compound Concentration
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific model system. The effective concentration can vary significantly between different cell types and assays.
Issue 2: High Background or Off-Target Effects
Possible Cause 1: Compound Precipitation in Media
-
Solution: Visually inspect your culture media for any signs of precipitation after adding BIM-23190. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system.
Possible Cause 2: Non-specific Binding
-
Solution: In binding assays, include a control with a high concentration of an unlabeled competitor to determine non-specific binding. For cell-based assays, consider using a control cell line that does not express the target receptors.
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 0.34 nM | SSTR2 | [1][2][3][5] |
| Ki | 11.1 nM | SSTR5 | [1][2][3][5] |
Experimental Protocols
General Protocol for In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in culture media to achieve the desired final concentrations.
-
Treatment: Remove the old media from the wells and add the media containing the different concentrations of BIM-23190. Include a vehicle control (media with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or a commercial kit like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Protocol for In Vivo Antitumor Activity Study
This is a general guideline and should be adapted based on the specific animal model and tumor type.
-
Animal Model: Use an appropriate animal model, such as male athymic nude (nu/nu) mice.[2]
-
Tumor Implantation: Implant tumor cells (e.g., C6 glioma cells) subcutaneously.[2]
-
Treatment Initiation: Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Compound Administration: Prepare BIM-23190 in a suitable vehicle for injection. A previously reported dosage is 50 µ g/mouse , administered twice daily via injection for a specified period (e.g., 19 days).[2]
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki-67 and signaling proteins like phospho-ERK1/2).[8]
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental and troubleshooting workflow.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound - KKL Med Inc. [kklmed.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. BIM-23190 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing BIM-23190 Hydrochloride for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BIM-23190 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the compound's efficacy, all designed to help you optimize your experiments for maximum success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic somatostatin (B550006) analog. It functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] Its mechanism of action involves binding to these G-protein coupled receptors, which leads to the inhibition of adenylyl cyclase activity. This, in turn, modulates downstream signaling pathways, such as the MAPK pathway, ultimately affecting cell proliferation and hormone secretion.[3]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer and acromegaly research.[1][2] Its ability to target SSTR2 and SSTR5, which are often overexpressed in various tumors, makes it a valuable tool for studying anti-proliferative and anti-angiogenic effects.[3]
Q3: What are the binding affinities of this compound for its target receptors?
A3: this compound exhibits high affinity for SSTR2 and SSTR5, with reported Ki values of 0.34 nM and 11.1 nM, respectively.[1][2]
Q4: How should I store this compound?
A4: For long-term storage, this compound powder should be stored at -20°C or -80°C in a dry, dark place. Once dissolved in a solvent, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q5: In which solvents can I dissolve this compound?
A5: this compound is soluble in various solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used. For in vivo experiments, specific formulations are required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to follow a stepwise dissolution protocol to ensure complete solubilization.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound upon dissolution or dilution. | - Low solubility in the chosen solvent. - Incorrect solvent mixing order. - Temperature changes. | - Gently warm the solution and/or use sonication to aid dissolution.[1] - Follow the recommended stepwise solvent addition protocol.[1] - Ensure the final solvent composition is appropriate for the desired concentration. |
| Inconsistent or unexpected experimental results. | - Degradation of the compound. - Inaccurate concentration. - Contamination of cell cultures. | - Aliquot stock solutions and avoid repeated freeze-thaw cycles. - Protect the compound from light. - Perform a concentration verification using a suitable analytical method. - Regularly test cell lines for mycoplasma contamination. |
| Low efficacy or lack of biological response. | - Suboptimal concentration. - Low or absent expression of SSTR2/5 in the experimental model. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line or model. - Verify the expression of SSTR2 and SSTR5 in your cells or tissue of interest using techniques like qPCR, Western blot, or immunohistochemistry. |
| Cell toxicity observed at expected therapeutic concentrations. | - Solvent toxicity. - Off-target effects. | - Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.5%). - Include a vehicle control group in your experiments to differentiate between compound and solvent effects. |
Quantitative Data Summary
While specific IC50 values for this compound in various cancer cell lines are not extensively reported in publicly available literature, the following data provides insight into its potency and efficacy. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their specific experimental setup.
| Parameter | Value | Receptor/Model | Reference |
| Ki (Inhibition Constant) | 0.34 nM | Somatostatin Receptor 2 (SSTR2) | [1][2] |
| Ki (Inhibition Constant) | 11.1 nM | Somatostatin Receptor 5 (SSTR5) | [1][2] |
| In Vivo Efficacy | 50 µ g/mouse (twice daily) | C6 glioma tumor model in nude mice | [1] |
Note: The in vivo study demonstrated a significant reduction in tumor growth rate at the specified dosage.[1]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general guideline for assessing the anti-proliferative effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Receptor Binding Assay
This is a competitive binding assay to determine the affinity of this compound for SSTR2.
Materials:
-
Cell membranes prepared from cells expressing SSTR2
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14)
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a microtiter plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (the competitor).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Use non-linear regression to determine the IC50, which can then be used to calculate the Ki value.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
References
Potential off-target effects of BIM-23190 hydrochloride in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of BIM-23190 hydrochloride observed in vitro. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Overview of this compound
BIM-23190 is a synthetic somatostatin (B550006) analog with high affinity and selectivity as an agonist for the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Its primary on-target effects are mediated through the activation of these receptors, leading to the inhibition of hormone secretion and cell proliferation in various cell types.
Potential Off-Target Effects
Currently, the most consistently reported potential off-target effect of BIM-23190 in vitro is a mild stimulation of prolactin (PRL) secretion from pituitary cells.[1] While BIM-23190 is a potent inhibitor of growth hormone (GH) secretion, its effect on prolactin appears to be stimulatory under certain experimental conditions. A comprehensive screening of BIM-23190 against a broad panel of other G-protein coupled receptors (GPCRs), kinases, or ion channels is not publicly available.
Quantitative Data Summary
The following table summarizes the known binding affinities of BIM-23190 for its primary targets.
| Target | Binding Affinity (Ki) |
| Somatostatin Receptor 2 (SSTR2) | 0.34 nM |
| Somatostatin Receptor 5 (SSTR5) | 11.1 nM |
Data compiled from multiple sources.[1]
Experimental Protocols
This section provides standardized protocols for assessing the on- and potential off-target effects of BIM-23190 in vitro.
Radioligand Binding Assay for SSTR Affinity
This protocol is used to determine the binding affinity (Ki) of BIM-23190 for somatostatin receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing individual human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5).
-
Radioligand (e.g., ¹²⁵I-labeled somatostatin analog).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Non-specific binding control (e.g., high concentration of unlabeled somatostatin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of BIM-23190 in the binding buffer.
-
To determine non-specific binding, incubate a parallel set of samples with the radioligand and a high concentration of unlabeled somatostatin.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of BIM-23190 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Prolactin Secretion Assay
This protocol is designed to measure the effect of BIM-23190 on prolactin secretion from pituitary cells.
Materials:
-
Rat or human pituitary tumor cell lines (e.g., GH3, GH4C1) or primary pituitary cells.
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
This compound.
-
Positive control for prolactin secretion (e.g., Thyrotropin-releasing hormone, TRH).
-
Negative control for prolactin secretion (e.g., Dopamine).
-
Assay buffer (e.g., serum-free medium).
-
Prolactin ELISA kit.
Procedure:
-
Plate pituitary cells in multi-well plates and culture until they reach the desired confluency.
-
Wash the cells with serum-free medium to remove any residual growth factors.
-
Pre-incubate the cells in assay buffer for a short period.
-
Treat the cells with varying concentrations of BIM-23190, positive and negative controls, or vehicle for a specified duration (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of prolactin in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the prolactin levels to the total protein content of the cells in each well.
-
Analyze the data to determine the effect of BIM-23190 on prolactin secretion.
Visualizing Signaling Pathways
The following diagrams illustrate the key signaling pathways involved.
Caption: On-target signaling of BIM-23190 via SSTR2/5.
Caption: Regulation of prolactin secretion and potential BIM-23190 interaction.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during in vitro experiments with this compound.
Q1: I am observing an unexpected increase in prolactin levels in my pituitary cell culture after treatment with BIM-23190. Is this a known effect?
A1: Yes, a mild stimulation of prolactin secretion by BIM-23190 has been reported in the literature.[1] While the primary effect of somatostatin analogs is typically inhibitory on hormone secretion, the effect on prolactin can be stimulatory depending on the experimental context.
Q2: What is the potential mechanism for BIM-23190-induced prolactin secretion?
A2: The exact mechanism is not fully elucidated. However, it may involve one or more of the following:
-
SSTR5-mediated signaling: Prolactin-secreting cells (lactotrophs) can express SSTR5.[2] The signaling cascade downstream of SSTR5 in these specific cells might differ from that in other cell types, potentially leading to prolactin release.
-
Cross-talk with other signaling pathways: BIM-23190's activation of SSTRs could indirectly influence other pathways that regulate prolactin secretion. For example, it could modulate the sensitivity of lactotrophs to other stimulatory factors present in the culture medium.
-
Low-level interaction with other receptors: Although BIM-23190 is highly selective for SSTR2 and SSTR5, the possibility of very low-affinity interactions with other receptors on pituitary cells cannot be entirely ruled out, especially at higher concentrations.
Q3: My results show inconsistent effects of BIM-23190 on prolactin secretion. What could be the cause of this variability?
A3: Several factors can contribute to variability in the observed effects:
-
Cell type and passage number: Different pituitary cell lines or primary cultures may have varying expression levels of SSTR subtypes and other receptors involved in prolactin regulation. The passage number of cell lines can also affect their phenotype and receptor expression.
-
Concentration of BIM-23190: The stimulatory effect on prolactin may be concentration-dependent. It is advisable to perform a full dose-response curve to characterize the effect.
-
Culture conditions: The composition of the cell culture medium, including the presence of serum and other growth factors, can influence the baseline level of prolactin secretion and the cellular response to BIM-23190.
-
Incubation time: The duration of treatment with BIM-23190 can impact the observed effect. Time-course experiments are recommended to identify the optimal time point for measuring prolactin secretion.
Q4: How can I confirm that the observed prolactin stimulation is a direct effect of BIM-23190 and not an artifact?
A4: To validate your findings, consider the following control experiments:
-
Use a specific SSTR5 antagonist: If the stimulatory effect on prolactin is mediated by SSTR5, co-treatment with a selective SSTR5 antagonist should block this effect.
-
Test in a cell line with low or no SSTR5 expression: If available, using a pituitary cell line that lacks SSTR5 expression can help determine if this receptor is necessary for the observed effect.
-
Verify the purity and integrity of your BIM-23190 compound: Ensure that the compound has not degraded and is free of impurities that could have confounding biological activities.
Q5: Could BIM-23190 be interacting with dopamine D2 receptors, which are known to inhibit prolactin secretion?
A5: There is currently no direct evidence to suggest that BIM-23190 binds to or modulates the activity of dopamine D2 receptors. The primary inhibitory control of prolactin secretion is mediated by dopamine acting on D2 receptors.[3][4][5][6][7] An off-target effect of BIM-23190 that interferes with this inhibitory pathway could theoretically lead to increased prolactin secretion. However, a more direct effect via SSTR5 is a more plausible initial hypothesis based on the known pharmacology of the compound.
For further assistance, please refer to the original research articles citing the use of this compound in similar experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin 5 receptor expression in prolactinomas: Is there a role for Pasireotide in the management of prolactinomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor mediates both inhibitory and stimulatory actions on prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Prolactin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Prolactin and dopamine: What is the connection? A Review Article | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Variability in Animal Studies with BIM-23190 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIM-23190 hydrochloride. The information is designed to help manage variability in animal studies and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic somatostatin (B550006) analog. It is a selective agonist for two of the five somatostatin receptor subtypes: SSTR2 and SSTR5, with respective Ki values of 0.34 nM and 11.1 nM.[1][2] Like the endogenous hormone somatostatin, BIM-23190 exerts its effects by binding to and activating these G-protein coupled receptors. The primary signaling pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can inhibit the secretion of various hormones, such as growth hormone (GH), and modulate neurotransmitter release.[3]
Q2: What are the potential therapeutic applications of this compound?
This compound has been investigated for its potential use in treating conditions characterized by hormone oversecretion and cell proliferation, such as cancer and acromegaly.[1][2] Its ability to inhibit growth hormone secretion and tumor growth has been demonstrated in preclinical models.
Q3: How should this compound be stored and handled?
For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, it can be kept at 4°C. It is important to protect the compound from moisture. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation.
Troubleshooting Guide: Managing Variability in Animal Studies
Variability in animal studies can arise from a multitude of factors. Below are common issues encountered when working with this compound and strategies to mitigate them.
Issue 1: High Inter-Animal Variability in Tumor Growth Inhibition
Possible Causes:
-
Inconsistent Drug Preparation and Administration: Improper dissolution or inconsistent injection technique can lead to variable drug exposure.
-
Biological Variability: Inherent differences in animal genetics, age, weight, and health status can affect tumor growth rates and drug response.
-
Tumor Heterogeneity: Variations in the initial tumor size and vascularization can influence drug delivery and efficacy.
-
Experimenter-Induced Variability: Differences in animal handling and measurement techniques between experimenters can introduce bias.
Solutions:
-
Standardize Drug Preparation: Follow a consistent protocol for dissolving this compound. See the "Experimental Protocols" section for recommended solvents.
-
Refine Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., subcutaneous injection). Use a consistent injection volume and location.
-
Animal Selection and Acclimatization: Use animals from a reputable supplier with a defined genetic background. House animals under controlled environmental conditions and allow for an adequate acclimatization period before starting the experiment. Randomize animals into treatment groups based on body weight and initial tumor volume.
-
Standardize Measurement Procedures: Develop and adhere to a standard operating procedure (SOP) for tumor measurement. If possible, have the same individual perform all measurements for a given study.
Issue 2: Inconsistent Pharmacokinetic (PK) Profiles
Possible Causes:
-
Differences in Animal Strain and Sex: Rodent strains can have different metabolic rates and enzyme expression, leading to altered drug clearance.[4] Sex-based differences in pharmacokinetics have also been reported for various compounds.
-
Route of Administration: The route of administration (e.g., intravenous, subcutaneous, oral) significantly impacts drug absorption, distribution, metabolism, and excretion (ADME).
-
Animal Health Status: Underlying health issues can affect drug metabolism and elimination.
Solutions:
-
Strain and Sex Selection: Choose a single, well-characterized rodent strain for your studies. Justify the choice of sex based on the research question and be consistent throughout the study.
-
Consistent Administration Route: Use the same administration route for all animals in a study. If comparing routes, be aware of the potential for significant differences in PK profiles.
-
Health Monitoring: Regularly monitor the health of the animals. Exclude any animals that show signs of illness from the study.
Issue 3: Unexpected Off-Target Effects or Variable Responses
Possible Cause:
-
Crosstalk with Dopamine (B1211576) D2 Receptors: BIM-23190 is an agonist for SSTR5. SSTR5 can form heterodimers with the dopamine D2 receptor (D2R), leading to a novel receptor complex with enhanced functional activity. This interaction could be a source of variability, especially in tissues where both receptors are expressed.
Solutions:
-
Characterize Receptor Expression: If feasible, characterize the expression levels of SSTR2, SSTR5, and D2R in your animal model and target tissue. This can help in interpreting variable responses.
-
Consider Co-administration Studies: To investigate the influence of D2R signaling, consider co-administration studies with a D2R antagonist.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a template for how researchers can structure their own data for clear comparison.
Table 1: In Vivo Efficacy of this compound in a C6 Glioma Mouse Model
| Treatment Group | Dose | Administration Route | Mean Tumor Volume (mm³) at Day 19 | % Tumor Growth Inhibition |
| Vehicle Control | - | Subcutaneous | Data not available | - |
| BIM-23190 HCl | 50 µ g/mouse , twice a day | Subcutaneous | Data not available | Significantly reduced |
Source: Adapted from MedChemExpress product information.[1] Researchers should populate this table with their own experimental data.
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)
| Species/Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| Sprague-Dawley Rat | 1 | IV | e.g., 500 | e.g., 0.1 | e.g., 1200 | e.g., 2.5 |
| Sprague-Dawley Rat | 5 | SC | e.g., 300 | e.g., 1.0 | e.g., 1500 | e.g., 3.0 |
| C57BL/6 Mouse | 5 | SC | e.g., 250 | e.g., 0.5 | e.g., 1000 | e.g., 2.0 |
This table is for illustrative purposes only. Researchers should determine these parameters in their specific experimental models.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
Objective: To prepare a clear, sterile solution of this compound for subcutaneous injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound and solvents based on the desired final concentration and volume.
-
In a sterile vial, dissolve the this compound powder in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix gently to avoid excessive foaming.
-
Finally, add saline to reach the final desired volume and concentration.
-
The final solvent composition should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Sterile filter the final solution through a 0.22 µm filter into a new sterile vial.
-
Store the solution at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
2. Subcutaneous Administration of this compound in Mice
Objective: To administer this compound solution subcutaneously to mice.
Materials:
-
Prepared this compound solution
-
Mice (e.g., athymic nude mice for xenograft studies)
-
Insulin syringes with a 27-30 gauge needle
-
70% ethanol
Procedure:
-
Thaw the this compound solution and bring it to room temperature.
-
Gently restrain the mouse by scruffing the neck and back skin.
-
Wipe the injection site (typically the dorsal flank) with 70% ethanol.
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the desired volume of the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting BIM-23190 Hydrochloride Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with BIM-23190 hydrochloride in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am observing lower than expected or no activity with this compound in my cell-based assay. What are the potential reasons?
Several factors related to the compound itself, the experimental setup, and the biological system can contribute to the low efficacy of this compound. Here is a breakdown of potential issues to investigate:
Compound-Related Issues:
-
Improper Storage and Handling: this compound is a peptide analog.[1] Peptides are susceptible to degradation. Ensure the compound has been stored correctly at -20°C or -80°C as recommended by the supplier.[2] Repeated freeze-thaw cycles of stock solutions should be avoided.[2]
-
Incorrect Stock Solution Preparation: The solubility of this compound can be challenging. It is soluble in water and DMSO, but for in vivo use, specific solvent mixtures are often required.[2] For in vitro assays, ensure the compound is fully dissolved. Sonication can aid in dissolution.[2] If using DMSO, be aware that it is hygroscopic and using newly opened DMSO is recommended.[2]
-
Chemical Degradation: Peptides in solution can degrade over time, especially at room temperature. Prepare fresh dilutions from a frozen stock solution for each experiment.
Cell-Related Issues:
-
Low or Absent Receptor Expression: this compound is a selective agonist for somatostatin (B550006) receptor 2 (SSTR2) and somatostatin receptor 5 (SSTR5).[1] Verify that your cell line expresses sufficient levels of these receptors on the cell surface. This can be checked by qPCR, Western blot, or flow cytometry.
-
Cell Line Passage Number: High passage numbers can lead to genetic drift and changes in protein expression, including the target receptors.[3] It is advisable to use cells with a low passage number and to regularly check receptor expression.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may not respond optimally.
Assay-Related Issues:
-
Inappropriate Assay Readout: this compound, through SSTR2 and SSTR5, primarily signals via Gαi/o proteins to inhibit adenylyl cyclase (leading to decreased cAMP) and modulate intracellular calcium levels.[4][5] Assays that measure these downstream effects (e.g., cAMP assays, calcium flux assays) are appropriate. If you are using a different readout, it may not be strongly coupled to SSTR2/5 activation in your cell system.
-
"Biased Agonism": GPCRs can activate multiple signaling pathways. A "biased agonist" may preferentially activate one pathway over another.[6] It is possible that in your specific cell line and assay, this compound is preferentially signaling through a pathway that your assay does not measure.
-
"System Bias": The cellular context, including the relative expression levels of receptors, G-proteins, and other signaling molecules, can influence the observed efficacy of an agonist.[6] A compound that is potent in one cell line may show lower efficacy in another due to differences in the cellular machinery.
-
Assay Interference: Components of the assay medium or the compound itself could interfere with the detection method. For example, colored compounds can interfere with absorbance-based assays. Run appropriate controls, such as vehicle-only and compound in cell-free media, to check for interference.
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 0.34 nM | SSTR2 | [1][2] |
| Ki | 11.1 nM | SSTR5 | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/newly opened
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 1238.91 g/mol ).
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly to dissolve the powder. If needed, sonicate the solution for a few minutes to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
In Vitro cAMP Inhibition Assay
This protocol is adapted for measuring the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing SSTR2 and/or SSTR5.
Materials:
-
Cells expressing SSTR2 and/or SSTR5 (e.g., HEK293-SSTR2, CHO-K1-SSTR5)
-
Cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Lysis buffer (provided with the cAMP kit)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., serum-free medium containing a PDE inhibitor like 0.5 mM IBMX).
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation: Add forskolin (e.g., a final concentration of 10 µM) to all wells except the negative control.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement following the kit's protocol.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC50 value.
In Vitro Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound.
Materials:
-
Cells expressing SSTR2 and/or SSTR5
-
96-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare the fluorescent calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the diluted this compound into the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 1-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Signaling pathway of this compound via SSTR2 and SSTR5.
Caption: Troubleshooting workflow for low efficacy of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluo-8 Calcium Flux Assay [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of BIM-23190 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo stability of BIM-23190 hydrochloride, a somatostatin (B550006) analog. The information presented here is based on established principles of peptide chemistry and pharmacology and aims to offer practical solutions to common challenges encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound show a shorter half-life than expected. What are the likely causes?
Peptides like BIM-23190 often exhibit short in vivo half-lives due to two primary factors:
-
Enzymatic Degradation: Peptidases and proteases present in plasma and various tissues can rapidly cleave the peptide bonds of BIM-23190, leading to its inactivation and clearance.[1][2][3][4]
-
Rapid Renal Clearance: Due to its relatively small molecular size, BIM-23190 can be quickly filtered from the bloodstream by the kidneys and excreted.[1][4]
Q2: What are the common enzymatic degradation pathways for peptide analogs like BIM-23190?
The primary enzymatic degradation pathways involve cleavage of peptide bonds by various proteases. Exopeptidases cleave amino acids from the N- or C-terminus, while endopeptidases cleave internal peptide bonds. Identifying the specific cleavage sites is crucial for designing strategies to improve stability.[5][6]
Q3: How can I improve the resistance of BIM-23190 to enzymatic degradation?
Several chemical modification strategies can be employed to enhance the stability of BIM-23190 against proteolysis:
-
D-Amino Acid Substitution: Replacing a natural L-amino acid at a known cleavage site with its D-amino acid counterpart can sterically hinder protease binding and cleavage.[5][6][7]
-
N- and C-Terminal Modifications: Capping the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) can protect the peptide from degradation by exopeptidases.[5][6]
-
Cyclization: Introducing a cyclic structure within the peptide can restrict its conformation, making it less accessible to proteases.[5][6]
-
Use of Unnatural Amino Acids: Incorporating amino acids that are not naturally recognized by proteases can significantly increase the peptide's half-life.[5][6]
-
Peptide Bond Modification (Pseudopeptides): Replacing a standard peptide bond with a non-cleavable isostere can prevent enzymatic hydrolysis at that specific site.[1][5]
Q4: My formulation of this compound is showing poor stability. What formulation strategies can I use to improve it?
Optimizing the formulation is a critical step in enhancing the in vivo stability of peptide drugs:[8][9]
-
pH and Buffer Selection: Maintaining an optimal pH where the peptide is most stable can minimize chemical degradation pathways like deamidation and oxidation. The choice of buffer is also important to avoid catalysis of degradation reactions.[8][9]
-
Use of Excipients: Adding stabilizers such as sugars, polyols, or amino acids can help preserve the peptide's structure and reduce degradation.[8][9]
-
Encapsulation: Incorporating BIM-23190 into delivery systems like liposomes or polymeric nanoparticles can protect it from enzymatic degradation and control its release profile.[3]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic radius, which can shield it from proteases and reduce renal clearance.[1][4][5][6]
-
Lipidation: Conjugating a lipid moiety to the peptide can promote its binding to serum albumin, thereby increasing its circulating half-life.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid clearance of BIM-23190 in pharmacokinetic studies. | High susceptibility to plasma proteases. | 1. Perform in vitro plasma stability assays to confirm degradation. 2. Identify cleavage sites using mass spectrometry. 3. Synthesize analogs with D-amino acid substitutions or unnatural amino acids at cleavage sites. 4. Consider N- or C-terminal modifications. |
| Fast renal filtration due to small size. | 1. Increase the molecular weight through PEGylation. 2. Promote albumin binding via lipidation. 3. Conjugate to a larger carrier protein. | |
| Low bioavailability after subcutaneous injection. | Degradation at the injection site by tissue proteases. | 1. Co-formulate with a protease inhibitor (use with caution and thorough evaluation). 2. Develop a sustained-release formulation (e.g., microspheres, hydrogels) to protect the peptide. |
| Poor absorption from the injection site. | 1. Optimize the formulation to enhance solubility and absorption. 2. Investigate the use of permeation enhancers. | |
| Variability in in vivo efficacy between batches. | Inconsistent formulation stability leading to aggregation or degradation. | 1. Implement stringent quality control for formulation preparation. 2. Conduct stability studies under various storage conditions. 3. Characterize the formulation for peptide content, purity, and aggregation before each in vivo study. |
Quantitative Data on Stability Improvement: A Case Study
| Peptide | Modification Strategy | In Vivo Half-Life | Key Structural Changes |
| Somatostatin (Native) | None | 1-3 minutes | 14-amino acid cyclic peptide |
| Octreotide (Analog) | D-amino acid substitution, cyclization, and truncation | 90-120 minutes | Octapeptide with a D-Phe and a D-Trp residue, and a C-terminal threonyl-ol |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of this compound in plasma from a relevant species (e.g., rat, mouse, human).
Materials:
-
This compound
-
Freshly collected plasma (with anticoagulant like heparin or EDTA) from the species of interest
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of BIM-23190 in an appropriate solvent.
-
Spike a known concentration of BIM-23190 into the plasma.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding the aliquot to the cold quenching solution.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the remaining intact BIM-23190 using a validated LC-MS/MS method.
-
Plot the percentage of remaining BIM-23190 against time and calculate the half-life (t½).
Visualizations
References
- 1. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
Technical Support Center: BIM-23190 Hydrochloride Treatment Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell line resistance to BIM-23190 hydrochloride treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic somatostatin (B550006) analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] It has high binding affinities for these receptors, with reported Ki values of 0.34 nM for SSTR2 and 11.1 nM for SSTR5.[1] Like the natural hormone somatostatin, BIM-23190's primary mechanism of action involves binding to these G-protein coupled receptors, which leads to the inhibition of adenylyl cyclase activity. This, in turn, decreases intracellular cyclic AMP (cAMP) levels, resulting in the suppression of hormone secretion and cell proliferation in tumor cells expressing these receptors.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not extensively documented, resistance to somatostatin analogs, in general, can arise from several factors:
-
Alterations in Somatostatin Receptor (SSTR) Expression:
-
Downregulation of SSTR2 and/or SSTR5: A decrease in the number of target receptors on the cell surface is a common mechanism of resistance.
-
Expression of Truncated or Non-functional Receptor Isoforms: Mutations or alternative splicing can lead to receptors that do not bind the drug or fail to signal effectively.
-
-
Defects in Downstream Signaling Pathways:
-
Uncoupling of G-proteins: The receptors may fail to activate the inhibitory G-proteins (Gαi/o) upon drug binding.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, circumventing the inhibitory signals from the SSTRs. This may include the upregulation of pathways like MAPK/ERK or PI3K/Akt.[4]
-
-
Enhanced Drug Efflux: Although less common for peptide-based drugs, overexpression of efflux pumps could potentially reduce the intracellular concentration of the compound.
-
Changes in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., BIM) can confer resistance to drug-induced cell death.[4]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most definitive way to confirm resistance is to determine and compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically achieved using a cell viability assay.
Troubleshooting Guides
Problem 1: Unexpectedly high cell viability after this compound treatment.
If you observe higher than expected cell viability in your experiments, consider the following potential causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | Compare the IC50 value of your current cell line with that of a low-passage, parental stock. A significant shift to the right in the dose-response curve indicates acquired resistance. |
| Incorrect Drug Concentration | Verify the stock concentration and the dilution series. Prepare fresh drug dilutions for each experiment. This compound powder should be stored at -20°C or -80°C as recommended by the supplier. |
| Cell Seeding Density | Optimize cell seeding density. Over-confluent or under-confluent cultures can respond differently to treatment. Ensure consistent cell numbers across all wells. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT). Run a control with the drug in cell-free media to check for direct reduction of the assay reagent.[5] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma. Contamination can alter cellular metabolism and drug response. |
Problem 2: Inconsistent IC50 values for this compound between experiments.
Variability in IC50 values can be frustrating. Here are some common causes and how to address them:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and limited passage number range. High passage numbers can lead to genetic drift and altered phenotypes.[6] |
| Reagent Variability | Use the same batch of serum and media for the duration of a study, if possible. Variations in these components can affect cell growth and drug sensitivity. |
| Inconsistent Incubation Times | Ensure that the duration of drug exposure and the timing of the viability assay are consistent across all experiments.[7] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate cell seeding and drug dilutions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol allows for the quantification of cell viability and the determination of the IC50 value.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 1 µM).
-
Include a vehicle control (e.g., medium with the same concentration of DMSO or PBS used to dissolve the drug).
-
Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing drug concentrations.
-
Initial IC50 Determination: Determine the IC50 of the parental cell line to this compound.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., the IC10 or IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).[9]
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. Monitor cell morphology and growth rate. If significant cell death occurs, revert to the previous lower concentration until the cells recover.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line. It is also advisable to cryopreserve cells at different stages of resistance development.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
This table illustrates the shift in IC50 values that can be observed once a cell line develops resistance.
| Cell Line | Treatment Duration | IC50 (nM) | Fold Resistance |
| Parental Neuroendocrine Tumor Cell Line | 72 hours | 15.2 | 1.0 |
| BIM-23190 Resistant Sub-line | 72 hours | 289.5 | 19.0 |
| Parental Glioblastoma Cell Line | 72 hours | 55.8 | 1.0 |
| BIM-23190 Resistant Sub-line | 72 hours | >1000 | >17.9 |
Table 2: Troubleshooting Guide for Western Blot Analysis of SSTR2 and Downstream Signaling
This table provides guidance for investigating molecular markers of this compound resistance.
| Target Protein | Expected Change in Resistant Cells | Troubleshooting Tips |
| SSTR2 | Decreased expression | Ensure antibody specificity. Use a positive control cell line known to express SSTR2. |
| p-Akt (Ser473) | Increased basal levels or sustained activation upon treatment | Use fresh lysates and phosphatase inhibitors. Compare with total Akt levels. |
| p-ERK1/2 (Thr202/Tyr204) | Increased basal levels or sustained activation upon treatment | Use fresh lysates and phosphatase inhibitors. Compare with total ERK1/2 levels. |
| BIM | Decreased expression | Use a validated antibody. Consider both total protein and transcript levels (via qPCR). |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for investigating BIM-23190 resistance.
Caption: Logic for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cusabio.com [cusabio.com]
- 4. Bim downregulation by activation of NF-κB p65, Akt, and ERK1/2 is associated with adriamycin and dexamethasone resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com.au]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BIM-23190 Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling BIM-23190 hydrochloride, with a focus on preventing and addressing aggregation issues.
Troubleshooting Guide
Issue: Precipitate observed in this compound solution.
This is a common issue that can arise from improper dissolution or storage. Follow these steps to troubleshoot and resolve aggregation.
Caption: Troubleshooting workflow for addressing aggregation of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve. What should I do?
A1: this compound has specific solubility characteristics. For aqueous solutions, it can be dissolved in water at 100 mg/mL, but this requires sonication to facilitate dissolution.[1] For organic stock solutions, DMSO is a suitable solvent. If you encounter difficulties, gentle warming and/or sonication can aid in dissolving the compound.[1] Always use a freshly opened vial of DMSO, as it can absorb moisture over time, which may affect solubility.[1]
Q2: I observed a precipitate in my stock solution after storing it. Is it still usable?
A2: Precipitation can occur if the solution is not stored correctly or if it has undergone multiple freeze-thaw cycles.[2] It is recommended to aliquot the stock solution after preparation to avoid repeated freezing and thawing.[2] If a precipitate is observed, you can try to redissolve it by gently warming the vial and sonicating.[1] However, if the precipitate does not dissolve, it is best to prepare a fresh solution to ensure accurate concentration and activity in your experiments.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to prevent degradation and aggregation.
-
Powder: Store at -20°C for up to one year or at -80°C for up to two years.[3]
-
Stock Solutions: Store in sealed vials, protected from moisture. At -20°C, the solution is stable for up to 1 month.[1][2] For longer-term storage, up to 6 months, it is recommended to store the stock solution at -80°C.[1][2]
Q4: Can I prepare a stock solution in water?
A4: Yes, this compound is soluble in water at a concentration of 100 mg/mL, though it may require ultrasonic treatment to fully dissolve.[1] If you prepare an aqueous stock solution, it is advised to filter and sterilize it using a 0.22 μm filter before use in cell culture or other sensitive applications.[1]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value | Notes |
| Solubility | Water | 100 mg/mL (80.72 mM) | Requires sonication.[1] |
| DMSO | Not specified, but used for stock solutions. | Use newly opened DMSO.[1] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.02 mM) | Clear solution.[1] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.02 mM) | Clear solution.[1] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.02 mM) | Clear solution.[1] | |
| Storage (Powder) | -20°C | 1 year | |
| -80°C | 2 years | ||
| Storage (Stock Solution) | -20°C | 1 month | Sealed, away from moisture.[1][2] |
| -80°C | 6 months | Sealed, away from moisture.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 0.1614 mL of DMSO to 1 mg of this compound.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[1]
-
It is recommended to prepare this working solution fresh before each use.[1]
Signaling Pathway
BIM-23190 is a somatostatin (B550006) analog that functions as a selective agonist for somatostatin receptors SSTR2 and SSTR5.[4][5][6] Its binding to these G-protein coupled receptors can initiate downstream signaling cascades that lead to various cellular responses, such as the inhibition of hormone secretion and cell proliferation.[4]
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Investigating the Unexpected Prolactin Stimulation by BIM-23190 Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals who have encountered an unexpected stimulation of prolactin (PRL) secretion during experiments with BIM-23190 hydrochloride. BIM-23190 is a somatostatin (B550006) analog with high affinity for somatostatin receptors 2 (SSTR2) and 5 (SSTR5). While somatostatin and its analogs are typically known to inhibit pituitary hormone secretion, including prolactin, some studies have reported a paradoxical mild stimulation of prolactin release by certain SSTR2-selective analogs like BIM-23190.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the potential signaling pathways to help you navigate this phenomenon.
Frequently Asked Questions (FAQs)
Q1: Is the stimulation of prolactin secretion by BIM-23190 a known phenomenon?
A1: Yes, the mild stimulation of prolactin secretion by SSTR2-selective somatostatin analogs, including BIM-23190, has been observed in in vitro studies, particularly in the context of human pituitary adenomas.[1] This effect is considered paradoxical because the primary role of somatostatin signaling in the pituitary is inhibitory.
Q2: What is the proposed mechanism for this paradoxical stimulation?
A2: The precise mechanism is not fully elucidated. However, it is hypothesized to be related to the differential roles and potential heterodimerization of SSTR2 and SSTR5 in pituitary lactotrophs.[1][2] In some cellular contexts, particularly in prolactin-secreting tumors, SSTR2 and SSTR5 may mediate opposing effects on prolactin release.[1] It is possible that the activation of SSTR2 by BIM-23190, either alone or in a heterodimer with SSTR5, triggers a signaling cascade that leads to a modest increase in prolactin secretion, contrary to the expected inhibitory effect.
Q3: Does this stimulatory effect occur in all experimental models?
A3: The paradoxical stimulation of prolactin by SSTR2-selective analogs has been primarily reported in studies using human pituitary adenoma cells.[1] The response may vary depending on the specific cell type (e.g., normal pituitary cells vs. tumor cells), species, and the relative expression levels of SSTR2 and SSTR5.
Q4: How can I confirm if the observed prolactin increase in my experiment is a true paradoxical effect?
A4: To confirm a paradoxical effect, it is crucial to have a well-controlled experiment. This includes:
-
A dose-response curve: Evaluate a range of BIM-23190 concentrations.
-
Appropriate controls: Include a vehicle control and a known inhibitor of prolactin secretion (e.g., a dopamine (B1211576) D2 receptor agonist) and a known stimulator (e.g., thyrotropin-releasing hormone).
-
Receptor specificity: If possible, use SSTR2 and SSTR5 selective antagonists to see if the stimulatory effect is blocked.
-
Cell line characterization: Verify the expression of SSTR2 and SSTR5 in your experimental model.
Q5: Where can I find quantitative data on the dose-response of BIM-23190 on prolactin stimulation?
Data Presentation
The following table summarizes the known effects of BIM-23190 and other somatostatin analogs on prolactin secretion, based on available literature. Note that quantitative data for the stimulatory effect of BIM-23190 is limited.
| Compound | Receptor Selectivity | Effect on Prolactin Secretion | Cell Type/Model | Reference |
| BIM-23190 | SSTR2 > SSTR5 | Mildly Stimulatory | Human Prolactin-Secreting Pituitary Adenomas | [1] |
| SSTR5-selective analogs | SSTR5 | Inhibitory | Human Prolactin-Secreting Pituitary Adenomas | [1] |
| Somatostatin-14 | Binds SSTR1-5 | Inhibitory | Human Prolactin-Secreting Pituitary Adenomas | [1] |
| Dopamine D2 Agonists | D2R | Strongly Inhibitory | Normal and Adenomatous Pituitary Lactotrophs | |
| Thyrotropin-Releasing Hormone (TRH) | TRH-R | Strongly Stimulatory | Normal and Adenomatous Pituitary Lactotrophs |
Experimental Protocols
In Vitro Prolactin Secretion Assay Using Rat Pituitary Cells
This protocol provides a general framework for measuring prolactin secretion from primary rat pituitary cells in culture. This can be adapted for other cell types and for testing the effects of compounds like BIM-23190.
I. Materials and Reagents
-
Rat Prolactin ELISA Kit (commercially available kits provide detailed instructions and reagents)[3][4][5][6]
-
Primary rat pituitary cells
-
Cell culture medium (e.g., DMEM with appropriate supplements)
-
This compound
-
Vehicle control (e.g., sterile water or DMSO, depending on the solvent for BIM-23190)
-
Positive and negative control compounds (e.g., TRH and a dopamine agonist)
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
-
CO2 incubator
-
Microplate reader
II. Cell Culture and Treatment
-
Isolate and culture primary rat pituitary cells according to standard laboratory protocols.
-
Seed the cells in multi-well plates at a predetermined density and allow them to adhere and stabilize for 24-48 hours.
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Prepare serial dilutions of BIM-23190 in cell culture medium to achieve the desired final concentrations for the dose-response experiment. Also, prepare solutions for vehicle control, positive control, and negative control.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of BIM-23190, vehicle, or control compounds.
-
Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) in a CO2 incubator at 37°C.
III. Sample Collection and Prolactin Measurement
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
Store the clarified supernatant at -20°C or -80°C until the prolactin assay is performed.
-
Perform the prolactin ELISA according to the manufacturer's instructions.[3][4][5][6][7] This typically involves:
-
Preparing a standard curve using the provided prolactin standards.
-
Adding standards, controls, and unknown samples to the antibody-coated microplate wells.
-
Incubating with a detection antibody (e.g., biotinylated anti-prolactin antibody).
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of prolactin in each sample by interpolating from the standard curve.
IV. Data Analysis
-
Express the prolactin concentration as a percentage of the vehicle control.
-
Plot the percentage of prolactin secretion against the log concentration of BIM-23190 to generate a dose-response curve.
-
Perform statistical analysis to determine the significance of the observed effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting technique. Avoid using the outer wells of the plate or fill them with sterile medium. |
| No or low prolactin detected in the supernatant | Low cell number or viability, insufficient incubation time, issues with the ELISA kit. | Optimize cell seeding density. Increase the incubation time for compound treatment. Check the expiration date and storage conditions of the ELISA kit. Run the positive control provided with the kit. |
| Unexpectedly high prolactin levels in all wells (including control) | Contamination of cell culture or reagents, issue with the ELISA kit (e.g., high background). | Use aseptic techniques to avoid contamination. Use fresh, sterile reagents. Follow the ELISA kit's troubleshooting guide for high background. Ensure proper washing steps during the ELISA procedure. |
| Stimulatory effect is not observed | Cell type is not responsive, incorrect compound concentration, compound degradation. | Verify the expression of SSTR2 in your cell model. Test a wider range of BIM-23190 concentrations. Prepare fresh solutions of BIM-23190 for each experiment. |
| Inconsistent results between experiments | Variation in cell passage number, different batches of reagents, subtle changes in experimental conditions. | Use cells within a defined passage number range. Use the same lot of critical reagents if possible. Standardize all experimental parameters, including incubation times and temperatures. |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical inhibitory pathway of somatostatin and a hypothetical pathway for the paradoxical stimulation of prolactin secretion by BIM-23190.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Cell Growth Inhibition and Functioning of Human Somatostatin Receptor Type 2 Are Modulated by Receptor Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sceti.co.jp [sceti.co.jp]
- 4. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. raybiotech.com [raybiotech.com]
- 7. An enzyme-linked immunosorbent assay for rat prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing experimental artifacts with BIM-23190 hydrochloride
Welcome to the technical support center for BIM-23190 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts and troubleshooting common issues encountered when working with this selective somatostatin (B550006) receptor subtype 2 (SSTR2) and subtype 5 (SSTR5) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic somatostatin analog that acts as a selective agonist for SSTR2 and SSTR5.[1][2] It exhibits high binding affinity with Ki values of 0.34 nM for SSTR2 and 11.1 nM for SSTR5.[1][2][3] Its mechanism of action involves binding to these G-protein coupled receptors, which can lead to the inhibition of hormone secretion and cell proliferation.[4] This makes it a valuable tool for research in areas such as oncology and endocrinology, particularly in the study of cancers and acromegaly.[1][2][3]
Q2: What are the best practices for storing this compound to ensure its stability?
To maintain the integrity and activity of this compound, proper storage is crucial. The lyophilized powder should be stored, sealed from moisture, at -20°C for up to one year or at -80°C for up to two years.[1] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
In Vitro Experimental Issues
Q3: I am observing high variability and inconsistent results in my cell-based assays. What are the potential causes and solutions?
High variability in in vitro experiments can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inconsistent Compound Preparation:
-
Solution: Always prepare fresh solutions of this compound for each experiment. Peptides in solution can degrade over time. If using a stock solution, ensure it has been stored correctly in aliquots at -80°C to minimize freeze-thaw cycles.[1]
-
-
Cell Culture Conditions:
-
Cell Line Integrity: Authenticate your cell line and use cells with a consistent and low passage number. Genetic drift in high-passage cells can alter receptor expression and signaling pathways.
-
Receptor Expression: Confirm and regularly monitor the expression levels of SSTR2 and SSTR5 in your cell model, as these can vary with culture conditions.
-
Mycoplasma Contamination: Regularly test your cultures for mycoplasma, as this can significantly impact cellular responses.
-
-
Assay Protocol Non-uniformity:
-
Seeding Density: Ensure a uniform cell seeding density across all wells and plates.
-
Incubation Times: Adhere to standardized incubation times for both cell culture and drug treatment.
-
Q4: My receptor binding assay is producing inconsistent IC50 values. How can I troubleshoot this?
Inconsistent IC50 values in receptor binding assays often point to issues with assay components or the experimental procedure. Consider the following:
-
Ligand and Receptor Quality:
-
Radioligand Integrity: If using a radiolabeled ligand, verify its purity and specific activity.
-
Membrane Preparation: Ensure a consistent protocol for cell membrane isolation to maintain receptor integrity and concentration.
-
-
Assay Conditions:
-
Binding Equilibrium: Make sure the incubation time is sufficient to allow the binding reaction to reach equilibrium.
-
Non-Specific Binding: High non-specific binding can obscure the specific signal. Optimize washing steps and consider using appropriate blocking agents.
-
Buffer Composition: The pH and ionic strength of the assay buffer can affect ligand binding. Maintain a consistent buffer formulation.
-
Q5: I am not observing the expected downstream signaling effects (e.g., inhibition of adenylyl cyclase) after treatment with this compound. What could be the issue?
A lack of downstream signaling, even with confirmed receptor binding, can be due to several factors:
-
Receptor Desensitization: Prolonged exposure of cells to the agonist can lead to receptor desensitization or downregulation. Consider using shorter incubation times or a serum-starvation period before stimulation.
-
Cell-Specific Signaling: The coupling of SSTRs to downstream signaling pathways can be cell-type specific. Confirm that your cell model expresses the necessary G-proteins and downstream effectors for the anticipated signaling cascade.
-
Off-Target Effects: At very high concentrations, this compound might exhibit off-target effects that could interfere with the expected signaling pathway. It is advisable to perform dose-response experiments to determine the optimal concentration range. One known off-target effect is a mild stimulation of prolactin (PRL) secretion.[1][3]
In Vivo Experimental Issues
Q6: I am seeing inconsistent tumor growth inhibition in my animal studies. What are potential contributing factors?
In vivo studies introduce additional complexities that can lead to variability. Here are some factors to consider:
-
Formulation and Administration:
-
Proper Formulation: Ensure complete dissolution of this compound. For in vivo use, specific formulations with solvents like DMSO, PEG300, Tween-80, and saline are recommended to achieve a clear solution.[1] Precipitation of the compound will lead to inconsistent dosing.
-
Injection Technique: Standardize the injection route, depth, and location to ensure consistent delivery and bioavailability of the compound.
-
-
Animal Model:
-
Tumor Model Consistency: The growth rate and SSTR expression of xenograft or syngeneic tumors can vary. Use a well-characterized and consistent tumor model.
-
Animal Health: The overall health and stress levels of the animals can impact experimental outcomes. Maintain consistent housing and handling conditions.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| In Vitro | ||
| DMSO | 100 mg/mL (80.72 mM) | Ultrasonic treatment may be needed. Use newly opened, non-hygroscopic DMSO.[1] |
| Water | 100 mg/mL (80.72 mM) | Ultrasonic treatment may be needed.[1] |
| PBS | 50 mg/mL (40.36 mM) | Ultrasonic treatment may be needed.[1] |
| In Vivo Formulations | Prepare fresh daily. Heat and/or sonication can aid dissolution.[1] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.02 mM) | Add solvents sequentially and mix well at each step.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.02 mM) | Prepare 20% SBE-β-CD in Saline fresh weekly.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.02 mM) | Use with caution for dosing periods longer than two weeks.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1 year | Sealed, away from moisture.[1] |
| -80°C | 2 years | Sealed, away from moisture.[1] | |
| In Solvent | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the vial of lyophilized this compound to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM stock solution. For example, to a 1 mg vial (MW: 1238.91), add 80.72 µL of DMSO.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Protocol 2: Preparation of this compound for In Vivo Administration (Example Formulation)
This protocol is for the preparation of a 1 mg/mL solution using the DMSO/PEG300/Tween-80/Saline formulation.
-
Prepare a 10 mg/mL stock solution in DMSO.
-
To prepare 1 mL of the final formulation:
-
Take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline and mix thoroughly to obtain a final volume of 1 mL.
-
-
Administer the freshly prepared solution to the animals.
Visualizations
Caption: Signaling pathway of this compound.
Caption: In vitro cell viability assay workflow.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
Adjusting BIM-23190 hydrochloride dosage for different tumor models
Welcome to the Technical Support Center for BIM-23190 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this potent somatostatin (B550006) analog in preclinical tumor models. Here you will find detailed information on dosage adjustments for various tumor types, experimental protocols, and troubleshooting advice to ensure the success of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1] Its primary mechanism of action involves binding to these G-protein coupled receptors, which triggers a cascade of intracellular events. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of calcium channels.[2][3] Ultimately, this signaling cascade inhibits the secretion of various hormones and growth factors, and can induce cell cycle arrest and apoptosis in tumor cells, thereby exerting its anti-tumor effects.[4][5]
Q2: In which tumor models has this compound been shown to be effective?
A2: this compound has demonstrated significant anti-tumor activity in a C6 glioma xenograft model in nude mice.[1] SSTR2 and SSTR5, the targets of BIM-23190, are expressed in a variety of human cancers, including neuroendocrine tumors, breast cancer, prostate cancer, and pancreatic cancer, suggesting its potential therapeutic utility in these models.[3][4]
Q3: How do I reconstitute and formulate this compound for in vivo experiments?
A3: For in vivo administration, this compound should be carefully reconstituted and formulated to ensure its stability and bioavailability. A common method involves first dissolving the compound in a minimal amount of a solvent like DMSO, and then further diluting it with a vehicle suitable for injection, such as saline, corn oil, or a mixture containing PEG300 and Tween-80. It is crucial to ensure the final solution is clear and free of precipitation. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C. Reconstituted solutions for injection should ideally be prepared fresh for each use.
Adjusting Dosage for Different Tumor Models
The optimal dosage of this compound can vary significantly depending on the tumor model, its SSTR2 and SSTR5 expression levels, and the tumor's growth kinetics. Below is a summary of a reported effective dosage and general guidance for dose adjustments.
Data Presentation: In Vivo Dosage of this compound
| Tumor Model | Host | Dosage | Administration Route | Frequency | Duration | Observed Efficacy | Reference |
| C6 Glioma | Male athymic nude (nu/nu) mice | 50 μ g/mouse | Injected | Twice a day | 19 days | Significantly reduced tumor growth rate | [1] |
Considerations for Dosage Adjustment:
-
SSTR Expression: Before initiating in vivo studies, it is highly recommended to characterize the expression levels of SSTR2 and SSTR5 in your tumor model (cell line or patient-derived xenograft). Higher receptor expression may warrant a lower effective dose.
-
Tumor Growth Rate: Aggressive, rapidly growing tumors may require higher or more frequent dosing to achieve a therapeutic effect.
-
Dose-Response Studies: It is advisable to perform a pilot dose-response study to determine the optimal dose for your specific tumor model. This typically involves testing a range of doses and monitoring for both anti-tumor efficacy and any potential toxicity.
-
Animal Health: Closely monitor the health of the animals throughout the study. Signs of toxicity, such as significant weight loss or changes in behavior, may necessitate a dose reduction.
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture the chosen cancer cell line (e.g., C6 glioma, or a breast, prostate, or pancreatic cancer cell line with confirmed SSTR2/5 expression) under standard conditions.
- Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
- Prepare the this compound formulation as described in the FAQs.
- Administer the drug to the treatment group via the chosen route (e.g., subcutaneous or intraperitoneal injection) at the predetermined dose and schedule.
- Administer the vehicle alone to the control group.
4. Efficacy and Toxicity Assessment:
- Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo xenograft study.
Signaling Pathway Diagrams
Activation of SSTR2 and SSTR5 by this compound initiates a complex intracellular signaling cascade that ultimately leads to the inhibition of cell proliferation and induction of apoptosis.
BIM-23190 Signaling Pathway
Caption: SSTR2/5 signaling cascade initiated by BIM-23190.
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy
-
Possible Cause: Low or absent SSTR2/SSTR5 expression in the tumor model.
-
Solution: Verify receptor expression using techniques like immunohistochemistry (IHC), western blot, or qPCR before starting in vivo experiments. If expression is low, consider using a different tumor model.
-
-
Possible Cause: Suboptimal dosage.
-
Solution: Conduct a dose-escalation study to determine the most effective and well-tolerated dose for your specific model.
-
-
Possible Cause: Drug instability or improper formulation.
-
Solution: Ensure proper storage of the compound and prepare fresh formulations for each injection. Verify the solubility and stability of BIM-23190 in your chosen vehicle. Consider using a formulation with improved stability if degradation is suspected.[6]
-
-
Possible Cause: Rapid tumor growth kinetics.
-
Solution: Increase the dosing frequency or the total dose to maintain therapeutic concentrations of the drug at the tumor site.
-
Logical Troubleshooting Flow for Low Efficacy
Caption: Troubleshooting workflow for low in vivo efficacy.
Issue 2: Observed Toxicity in Animals
-
Possible Cause: Dosage is too high.
-
Solution: Reduce the dose or the frequency of administration. Monitor for signs of recovery.
-
-
Possible Cause: Vehicle-related toxicity.
-
Solution: Run a control group with the vehicle alone to assess its tolerability. If the vehicle is causing toxicity, explore alternative formulations.
-
-
Possible Cause: Off-target effects.
-
Solution: While BIM-23190 is selective, high concentrations may lead to off-target effects. Reducing the dose is the primary mitigation strategy.
-
This technical support center provides a foundational guide for utilizing this compound in preclinical cancer research. For further specific inquiries, consulting the primary literature and conducting pilot studies tailored to your experimental setup is strongly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. Inhibition of tumor promoting signals by activation of SSTR2 and opioid receptors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel somatostatin analogs for the treatment of acromegaly and cancer exhibit improved in vivo stability and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of BIM-23190 hydrochloride in aqueous solution
Welcome to the technical support center for BIM-23190 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this compound in aqueous solutions, with a focus on ensuring its long-term stability for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic somatostatin (B550006) analog. It functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively.[1][2][3] Its high affinity for these receptors allows it to mimic the natural inhibitory effects of somatostatin on hormone secretion and cell proliferation, making it a valuable tool for research in areas such as oncology and endocrinology.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.[3] Stock solutions are best stored at -80°C for up to 6 months, or for shorter periods of up to 1 month at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: How should I prepare aqueous solutions of this compound?
A3: this compound is soluble in aqueous solutions such as PBS. To prepare a solution, it is recommended to add the solvent to the powdered compound and mix thoroughly. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is best practice to prepare fresh solutions and use them on the same day to ensure maximum potency.[1] If using water as the solvent for a stock solution, it should be filter-sterilized using a 0.22 μm filter before use.[1]
Q4: What factors can affect the stability of this compound in aqueous solution?
A4: Like many peptide-based compounds, the stability of this compound in aqueous solution can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate degradation.
-
pH: Extreme pH values can lead to hydrolysis of peptide bonds.
-
Light: Exposure to UV or fluorescent light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can modify certain amino acid residues.
-
Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products for this compound in aqueous solution are not extensively documented in publicly available literature. However, common degradation pathways for peptides include oxidation, deamidation, and hydrolysis. A forced degradation study would be necessary to identify and characterize specific degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in aqueous solution. | Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -80°C to avoid freeze-thaw cycles. Protect solutions from light and extreme temperatures. |
| Precipitation observed in the aqueous solution | Poor solubility or compound aggregation. | Ensure the pH of the solution is appropriate. Gentle warming or sonication may help to redissolve the compound. Consider using a different aqueous buffer or a co-solvent system as recommended by the supplier. |
| Inconsistent experimental results | Inaccurate concentration due to improper dissolution or degradation. | Verify the complete dissolution of the compound. Use a validated analytical method, such as HPLC, to confirm the concentration and purity of your working solutions. |
| Visible discoloration or cloudiness of the solution over time | Chemical degradation or microbial contamination. | Discard the solution. Prepare a new, sterile-filtered solution. Ensure proper aseptic techniques are used during preparation and handling. |
Stability of this compound in Aqueous Solution
While specific long-term stability data for this compound in various aqueous solutions is limited in published literature, the following table summarizes the manufacturer's recommendations for stock solutions.
| Storage Temperature | Recommended Storage Period | Key Considerations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed, moisture-free containers.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed, moisture-free containers.[1] |
For working solutions in aqueous buffers intended for experimental use, it is strongly advised to prepare them fresh on the day of the experiment to ensure optimal activity.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution using HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in an aqueous buffer at a specific temperature.
1. Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen aqueous buffer.
-
Filter the solution through a 0.22 µm syringe filter.
-
Prepare aliquots of the solution in sterile, sealed vials.
3. Stability Study Conditions:
-
Store the vials at the desired temperature (e.g., 4°C, 25°C, and 37°C).
-
Protect the vials from light.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove a vial from each temperature condition.
-
Analyze the sample by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5-95% B over 20 minutes).
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
-
Quantify the peak area of the intact this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Signaling Pathway of this compound
This compound activates SSTR2 and SSTR5, which are G-protein coupled receptors. The primary signaling cascade involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: SSTR2 and SSTR5 signaling cascade initiated by BIM-23190.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in an aqueous solution.
References
Technical Support Center: Troubleshooting Cytotoxicity Assays with BIM-23190 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cytotoxicity assays with BIM-23190 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic somatostatin (B550006) analog. It functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with reported Ki values of 0.34 nM and 11.1 nM, respectively.[1] By binding to these G protein-coupled receptors, BIM-23190 can trigger downstream signaling pathways that can lead to anti-proliferative effects and the inhibition of hormone secretion, making it a compound of interest in cancer and acromegaly research.
Q2: Which cytotoxicity assays are recommended for use with this compound?
A2: Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT, as well as membrane integrity assays like the lactate (B86563) dehydrogenase (LDH) release assay, are suitable for assessing the cytotoxic effects of this compound. The choice of assay may depend on the specific cell line and experimental goals.
Q3: What is the expected cytotoxic potency of this compound?
Q4: How should I dissolve and store this compound?
A4: this compound is typically soluble in aqueous solutions and organic solvents like DMSO. For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO or water and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to ensure stability. Repeated freeze-thaw cycles should be avoided.
Q5: Could this compound interfere with the MTT assay?
A5: While there is no specific literature detailing interference of this compound with the MTT assay, it is a possibility with any test compound. Peptides, in general, could potentially interact with cellular metabolic processes that are the basis of the MTT assay. It is advisable to run a control experiment where this compound is added to the media in cell-free wells to check for any direct reduction of the MTT reagent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete dissolution of this compound: Precipitation of the compound. 3. Edge effects: Evaporation from wells on the plate perimeter. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Vortex the stock solution and working solutions thoroughly before use. Visually inspect for any precipitate. 3. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| No cytotoxic effect observed | 1. Low expression of SSTR2 and/or SSTR5 on the target cell line: The cellular targets for BIM-23190 are absent or at very low levels. 2. Incorrect concentration range: The concentrations tested are too low. 3. Degradation of this compound: The compound may be unstable in the cell culture medium over the incubation period. | 1. Verify the expression of SSTR2 and SSTR5 in your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Perform a wider dose-response experiment, starting from nanomolar concentrations and extending to the micromolar range. 3. Prepare fresh dilutions of BIM-23190 for each experiment. Consider reducing the incubation time if stability is a concern. |
| Unexpectedly high cytotoxicity at low concentrations | 1. Solvent toxicity: If using DMSO as a solvent, the final concentration in the well may be too high. 2. Peptide aggregation: At high concentrations, some peptides can form aggregates that are non-specifically toxic to cells. | 1. Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v), and ideally below 0.1%. Run a vehicle control with the same concentration of DMSO. 2. Prepare fresh dilutions from a carefully prepared stock solution. Visually inspect for any signs of precipitation. |
| Inconsistent results between different assays (e.g., MTT vs. LDH) | 1. Different mechanisms of cell death: BIM-23190 may be cytostatic (inhibiting proliferation) rather than cytotoxic (directly killing cells). MTT measures metabolic activity, which can decrease in cytostatic conditions, while LDH measures membrane integrity, which is compromised during necrosis. 2. Assay interference: As mentioned, the compound might interfere with one of the assays. | 1. Consider using an additional assay that measures apoptosis (e.g., Annexin V/PI staining) or a direct cell counting method to distinguish between cytostatic and cytotoxic effects. 2. Run appropriate controls for each assay to rule out interference. |
Quantitative Data Summary
Due to the limited availability of public data, the following table provides a template for organizing empirically determined IC50 values for this compound. Researchers should determine these values for their specific cell lines of interest.
| Cell Line | Cancer Type | SSTR2 Expression | SSTR5 Expression | Incubation Time (hours) | IC50 (µM) |
| Example: C6 | Glioma | High | Moderate | 72 | To be determined |
| Example: MCF-7 | Breast Cancer | Variable | Variable | 72 | To be determined |
| Example: PC-3 | Prostate Cancer | Low | High | 72 | To be determined |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of solvent) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Cell Viability Assay protocol.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen commercial kit.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
-
Visualizations
BIM-23190 Signaling Pathway
Caption: Signaling pathway of BIM-23190 via SSTR2 and SSTR5.
General Experimental Workflow
References
Validation & Comparative
A Comparative Guide: BIM-23190 Hydrochloride Versus Octreotide in Glioma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data available for BIM-23190 hydrochloride and octreotide (B344500) in the context of glioma treatment. The information presented is intended to support research and drug development efforts in neuro-oncology by offering an objective analysis of their respective pharmacological profiles and anti-tumor efficacy.
Executive Summary
Gliomas, particularly high-grade gliomas, remain a significant therapeutic challenge. The expression of somatostatin (B550006) receptors (SSTRs) on glioma cells has prompted investigation into somatostatin analogs as a potential therapeutic avenue. This guide focuses on two such analogs: this compound, a selective SSTR2 and SSTR5 agonist, and octreotide, a widely used somatostatin analog with high affinity for SSTR2. While direct comparative clinical trials in glioma patients are lacking, preclinical data provides a basis for evaluating their potential.
This compound has demonstrated significant anti-tumor activity in a preclinical glioma model. In contrast, the efficacy of octreotide in glioma appears to be less pronounced, with some studies suggesting limited antiproliferative effects. This guide will delve into the available data on their receptor binding affinities, in vivo efficacy, and the experimental methodologies employed in these studies.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and octreotide.
Table 1: Receptor Binding Affinity
| Compound | SSTR2 Affinity (Ki/IC50, nM) | SSTR5 Affinity (Ki/IC50, nM) |
| This compound | 0.34 (Ki) | 11.1 (Ki) |
| Octreotide | 0.2 - 2.5 (IC50)[1] | Lower affinity than SSTR2[1] |
Table 2: In Vivo Efficacy in C6 Glioma Xenograft Model
| Compound | Dosage | Treatment Duration | Outcome |
| This compound | 50 μ g/mouse , twice daily | 19 days | Significantly reduced tumor growth rate |
| Octreotide | Data from a directly comparable C6 glioma xenograft model is not readily available in the public domain. | - | - |
Mechanism of Action and Signaling Pathways
Both this compound and octreotide exert their effects by binding to somatostatin receptors, which are G-protein coupled receptors. Activation of these receptors, particularly SSTR2, can trigger downstream signaling cascades that inhibit cell proliferation and hormone secretion. The primary signaling pathways implicated include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the activation of phosphotyrosine phosphatases, which can interfere with growth factor signaling pathways.
Caption: Signaling pathway of somatostatin analogs in glioma cells.
Experimental Protocols
In Vivo C6 Glioma Xenograft Study (this compound)
A detailed, publicly available protocol for the specific BIM-23190 C6 glioma xenograft study was not found in the reviewed literature. However, a general methodology for such studies can be outlined based on common practices.
Caption: General experimental workflow for a C6 glioma xenograft study.
Methodology:
-
Cell Culture: Rat C6 glioma cells are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the xenograft.
-
Intracranial Implantation: A specific number of C6 glioma cells are stereotactically injected into the brain of the mice.
-
Tumor Growth and Treatment: Once tumors are established (monitored, for example, by imaging), animals are randomized into treatment and control groups. The treatment group receives this compound, while the control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, and their volume and/or weight are measured to determine the efficacy of the treatment.
In Vitro Antiproliferation Assay (Octreotide)
While a directly comparable in vivo C6 glioma study for octreotide was not identified, in vitro studies have assessed its antiproliferative effects on various cancer cell lines.
Methodology:
-
Cell Culture: Glioma cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of octreotide or a vehicle control.
-
Proliferation Assessment: After a set incubation period, cell proliferation is measured using assays such as MTT, BrdU incorporation, or direct cell counting.
-
Data Analysis: The concentration of octreotide that inhibits cell growth by 50% (IC50) is calculated.
Discussion and Future Directions
The available preclinical data suggests that this compound, with its high affinity for both SSTR2 and SSTR5, may hold promise as a therapeutic agent for gliomas. The significant tumor growth inhibition observed in the C6 glioma xenograft model is a strong indicator of its potential efficacy.
The role of octreotide in glioma treatment is less clear. While it exhibits high affinity for SSTR2, its antiproliferative effects in glioma cell lines have been reported as inconsistent. The lack of robust, publicly available in vivo data in a comparable glioma model makes a direct comparison with BIM-23190 challenging.
For future research, direct, head-to-head preclinical studies comparing this compound and octreotide in various glioma models, including patient-derived xenografts, are warranted. Such studies should include detailed pharmacokinetic and pharmacodynamic analyses to provide a more complete picture of their therapeutic potential. Furthermore, investigating the expression levels of SSTR2 and SSTR5 in different grades and subtypes of glioma could help identify patient populations most likely to benefit from these targeted therapies. Clinical trials are ultimately necessary to determine the true clinical utility of these compounds in the treatment of glioma.
References
A Comparative Guide: BIM-23190 Hydrochloride vs. Pasireotide for Acromegaly
For Researchers, Scientists, and Drug Development Professionals
Acromegaly, a rare endocrine disorder characterized by excessive growth hormone (GH) secretion, presents ongoing challenges in therapeutic management. Somatostatin (B550006) receptor ligands (SRLs) are a cornerstone of medical therapy for this condition. This guide provides a detailed comparison of two such ligands: BIM-23190 hydrochloride, a selective SSTR2 and SSTR5 agonist, and pasireotide (B1678482), a multi-receptor targeted SRL. While pasireotide is an established treatment, the development of BIM-23190 was discontinued, limiting the available clinical data. This comparison is based on available preclinical and clinical findings to inform research and drug development efforts.
Molecular Profile and Mechanism of Action
Both BIM-23190 and pasireotide are synthetic somatostatin analogs designed to mimic the inhibitory effects of endogenous somatostatin on GH secretion from pituitary adenomas. Their primary mechanism of action involves binding to somatostatin receptors (SSTRs) on somatotroph cells, which triggers intracellular signaling cascades that lead to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, and subsequent suppression of GH synthesis and release.[1]
The key difference between these two compounds lies in their SSTR binding profiles. Pasireotide is a multi-receptor ligand with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and notably the highest affinity for SSTR5.[2][3][4] In contrast, BIM-23190 is a selective agonist with high affinity for SSTR2 and SSTR5.[5][6] This differential receptor engagement may translate to distinct efficacy and side-effect profiles.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and pasireotide. It is important to note the disparity in the depth of available data, with extensive clinical trial information for pasireotide and primarily preclinical data for BIM-23190.
Table 1: Somatostatin Receptor Binding Affinity
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| BIM-23190 (Ki, nM) | No Data | 0.34[5][6] | No Data | No Data | 11.1[5][6] |
| Pasireotide (IC50, nM) | 9.3[3][4] | 1.0[3][4] | 1.5[3][4] | >1000[3][4] | 0.16[3][4] |
Table 2: In Vitro Efficacy in Pituitary Adenoma Models
| Compound | Cell Type | Effect | Quantitative Data |
| BIM-23190 | Human somatotroph pituitary adenomas in primary culture | Inhibition of GH secretion | Inhibited GH secretion in 6 out of 13 tumors (range of inhibition 23-43%)[7] |
| Pasireotide | Primary cultures of human GH-secreting pituitary adenomas | Inhibition of GH secretion | Mean GH decrease of -37.1% ± 15.7% (10 nM for 72 hours)[8][9] |
| Rat GH3 pituitary tumor cells | Inhibition of GH secretion | Significant inhibition (-30% vs control) after 48 hours[10] |
Table 3: In Vivo Efficacy (Tumor Volume Reduction)
| Compound | Study Population/Model | Treatment Details | Tumor Volume Reduction |
| BIM-23190 | Male athymic nude mice with C6 glioma xenografts | 50 μ g/mouse , twice a day for 19 days | Significantly reduced tumor growth rate[5][6] |
| Pasireotide | Patients with acromegaly (Phase II trial) | 200-600 μg s.c. twice daily for 3 months | >20% reduction in 39% of patients[11] |
| Patients with acromegaly (Phase III trial extension) | Pasireotide LAR 40 or 60 mg | Mean tumor volume reduction of 40%[12] | |
| Patients with acromegaly (real-world experience) | Pasireotide LAR | Reduction in 63% of evaluable patients[13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for somatostatin analogs and a typical experimental workflow for their comparison.
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its receptor.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of BIM-23190 and pasireotide for somatostatin receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-Somatostatin-14).
-
Unlabeled competitor ligands (BIM-23190, pasireotide).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor ligand (BIM-23190 or pasireotide).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[4][14][15]
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of a compound to inhibit the production of cAMP.
Objective: To assess the functional activity of BIM-23190 and pasireotide in inhibiting adenylyl cyclase.
Materials:
-
Cell membranes from cells expressing SSTRs.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.5).
-
Forskolin (an adenylyl cyclase activator).
-
BIM-23190 and pasireotide.
-
cAMP detection kit (e.g., ELISA-based).
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with increasing concentrations of BIM-23190 or pasireotide.
-
Stimulation: Stimulate adenylyl cyclase activity by adding forskolin.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15 minutes at 30°C).
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
cAMP Measurement: Measure the amount of cAMP produced using a commercially available kit.
-
Data Analysis: Plot the percentage of adenylyl cyclase inhibition against the log concentration of the compound to determine the IC50 value.[16][17][18]
Discussion and Future Perspectives
The available data indicates that both BIM-23190 and pasireotide are potent somatostatin analogs with activity at SSTR2 and SSTR5, key receptors in the pathophysiology of acromegaly. Pasireotide's broader receptor profile, particularly its high affinity for SSTR5, has been a cornerstone of its clinical development and has demonstrated efficacy in patients who are inadequately controlled with first-generation, SSTR2-preferential SRLs.[12][13]
The preclinical data for BIM-23190 suggests it held promise as a selective SSTR2/SSTR5 agonist.[5][6] Its high affinity for SSTR2, comparable to that of pasireotide, combined with a significant affinity for SSTR5, could have offered a valuable therapeutic option. However, without clinical data, a direct comparison of its efficacy and safety profile with pasireotide in patients with acromegaly remains speculative. The discontinuation of its development likely stemmed from a variety of factors that are not publicly available.
For researchers and drug development professionals, the story of BIM-23190 and the success of pasireotide underscore the importance of the multi-receptor targeting approach in acromegaly. Future research could focus on developing novel SRLs with tailored receptor affinity profiles to optimize therapeutic benefit while minimizing side effects. Further investigation into the downstream signaling pathways activated by different SRLs at various SSTR subtypes could also unveil new therapeutic targets and strategies for the management of acromegaly.
References
- 1. benchchem.com [benchchem.com]
- 2. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BIM-23190 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pasireotide (SOM230) demonstrates efficacy and safety in patients with acromegaly: a randomized, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Somatostatin inhibition of adenylate cyclase activity in different brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Somatostatin inhibition of anterior pituitary adenylate cyclase activity: different sensitivity between male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Somatostatin inhibits the activity of adenylate cyclase in cultured human meningioma cells and stimulates their growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of BIM-23190 Hydrochloride and BIM-23014
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vivo efficacy of two prominent somatostatin (B550006) analogs: BIM-23190 hydrochloride and BIM-23014 (lanreotide). The information presented is based on available preclinical data to assist researchers in making informed decisions for future studies and drug development programs.
Overview and Mechanism of Action
This compound and BIM-23014 are synthetic analogs of the natural hormone somatostatin.[1][2] Their therapeutic potential, particularly in oncology, stems from their ability to bind to somatostatin receptors (SSTRs) expressed on various tumor cells.[3][4] This interaction triggers a cascade of intracellular events that can lead to the inhibition of hormone secretion and tumor cell proliferation.[1][3]
This compound is a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with Ki values of 0.34 nM and 11.1 nM, respectively.[2]
BIM-23014 , also known as lanreotide (B11836), is a well-established somatostatin analog that also exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5.[5]
The antitumor effects of these analogs are mediated through two primary mechanisms:
-
Direct effects: Activation of SSTRs on tumor cells can induce cell cycle arrest and apoptosis.
-
Indirect effects: Inhibition of the secretion of growth factors and hormones, such as growth hormone (GH) and insulin-like growth factor 1 (IGF-1), which are crucial for tumor growth and survival.
Comparative Pharmacokinetics and Biodistribution
A key study in rats directly compared the biodistribution of radiolabeled BIM-23190 and BIM-23014, revealing significant pharmacokinetic differences that may influence their in vivo efficacy.
Key Findings:
-
BIM-23190 achieved higher plasma levels and significantly greater concentrations in target tissues compared to BIM-23014.[6]
-
The highest tissue concentrations of BIM-23190 were observed in the adrenal glands, kidneys, pituitary, and pancreas, all of which are known to have abundant SSTR2 expression.[6]
-
BIM-23190 demonstrated prolonged radioactivity in these target tissues, especially in the pituitary, compared to BIM-23014.[6]
-
Furthermore, BIM-23190 was found to be more stable in vivo and was less subject to biliary excretion than BIM-23014.[6]
These findings suggest that the improved pharmacokinetic profile of BIM-23190 may lead to enhanced and more sustained target engagement, potentially resulting in superior therapeutic outcomes in the treatment of acromegaly and certain cancers.[6]
In Vivo Efficacy Data
While direct head-to-head in vivo efficacy studies in the same cancer model are limited, available data from separate studies demonstrate the antitumor activity of both compounds across various preclinical models.
This compound Efficacy Data
| Cancer Model | Animal Model | Dosage and Administration | Key Outcomes |
| C6 Glioma | Male athymic nude (nu/nu) mice | 50 μ g/mouse , injected twice a day for 19 days | Significantly reduced tumor growth rate, inhibited intratumoral neovessel formation, reduced Ki-67 and phospho-ERK1/2, and upregulated p27Kip1.[2] |
BIM-23014 (Lanreotide) Efficacy Data
| Cancer Model | Animal Model | Dosage and Administration | Key Outcomes |
| Hormone-Refractory Prostate Cancer | Rat prostate tumor model | 30 mg, intramuscular injection once a week | As effective as castration; demonstrated therapeutic benefit in the hormone-resistant phase.[7] |
| Small Cell Lung Carcinoma (SCLC-6 xenograft) | Nude mice | 250 μg, twice a day for 5 days | Significantly inhibited tumor growth (57% reduction in relative tumor volume compared to control); showed an additive effect with cisplatin (B142131).[4] |
| GH3 Tumor | Male nude mice (8 weeks old) | 2.5, 5, 10 mg/kg, subcutaneous daily for 5 days | Produced tumor growth inhibition. |
Experimental Protocols
In Vivo Efficacy of BIM-23190 in a C6 Glioma Model
-
Animal Model: Male athymic nude (nu/nu) mice, 5-6 weeks old.[2]
-
Tumor Cell Implantation: C6 glioma cells are cultured and then implanted, typically subcutaneously or intracranially, into the mice.[8][9][10] For subcutaneous models, a specific number of cells (e.g., 1 x 10^5 to 1 x 10^6) are injected into the flank of the mouse.[8]
-
Treatment Protocol: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered at a dose of 50 μ g/mouse twice a day.[2] The route of administration is typically subcutaneous or intraperitoneal injection. Treatment is continued for a specified period, in this case, 19 days.[2]
-
Efficacy Endpoints: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised for further analysis, including immunohistochemistry for proliferation markers (Ki-67), signaling proteins (phospho-ERK1/2), and cell cycle inhibitors (p27Kip1), as well as assessment of intratumoral neovessel formation.[2]
In Vivo Efficacy of BIM-23014 in a Small Cell Lung Carcinoma (SCLC) Xenograft Model
-
Animal Model: Nude mice.[4]
-
Tumor Cell Implantation: Human SCLC-6 cells are transplanted into the mice to establish xenografts.[4]
-
Treatment Protocol: BIM-23014 (Lanreotide) is administered at a dose of 250 μg twice a day for 5 days.[4] In some arms of the study, it is given concomitantly with cisplatin (1.5 mg/kg/day for 2 days).[4]
-
Efficacy Endpoints: The primary endpoint is the inhibition of tumor growth, measured as the relative tumor volume compared to a control group.[4]
Signaling Pathways and Visualizations
Both BIM-23190 and BIM-23014 exert their effects by binding to SSTR2 and SSTR5, which are G-protein coupled receptors. Activation of these receptors initiates a downstream signaling cascade that ultimately inhibits cell proliferation and hormone secretion.
Caption: SSTR2 and SSTR5 signaling cascade.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
References
- 1. Lanreotide (BIM 23014) | 抗肿瘤剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Somatostatin and Somatostatin Receptors in Tumour Biology | MDPI [mdpi.com]
- 4. Characterization of somatostatin receptors and growth inhibition by the somatostatin analogue BIM23014 in small cell lung carcinoma xenograft: SCLC-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel somatostatin analogs for the treatment of acromegaly and cancer exhibit improved in vivo stability and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I-II study of the somatostatin analogue lanreotide in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and reproducible experimental in vivo glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glioma: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experiment and observation on invasion of brain glioma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Binding Affinities: BIM-23190 Hydrochloride versus Lanreotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two somatostatin (B550006) analogs, BIM-23190 hydrochloride and lanreotide (B11836), for the five human somatostatin receptor subtypes (SSTR1-5). The data presented is derived from in vitro radioligand binding assays, offering a quantitative basis for evaluating the receptor selectivity and potential therapeutic applications of these compounds.
Quantitative Binding Affinity Profile
The binding affinities of this compound and lanreotide were determined through competitive radioligand binding assays. The data, presented as inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values, are summarized in the table below. Lower values are indicative of higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Lanreotide (IC50, nM) |
| SSTR1 | >1000 | >1000 |
| SSTR2 | 0.34[1][2][3][4] | 1.3 |
| SSTR3 | >1000 | 83 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 11.1[1][2][3][4] | 9.5 |
Note: Ki and IC50 values are measures of binding affinity. While not identical, they are related and provide a basis for comparing the relative potencies of the two compounds.
Analysis of Binding Profiles
This compound demonstrates high and selective affinity for SSTR2, with a secondary, though significantly lower, affinity for SSTR5.[1][2][3][4] Its affinity for SSTR1, SSTR3, and SSTR4 is negligible. This profile suggests a targeted mechanism of action primarily through SSTR2.
Lanreotide also exhibits a high affinity for SSTR2.[5] However, it displays a more moderate affinity for SSTR5 and some affinity for SSTR3, while its interaction with SSTR1 and SSTR4 is minimal. This broader binding profile for lanreotide may result in a wider range of physiological effects compared to the more selective BIM-23190.
Experimental Protocols
The binding affinity data presented in this guide was obtained using a competitive radioligand binding assay. This widely used in vitro technique quantifies the ability of an unlabeled compound (in this case, this compound or lanreotide) to displace a radiolabeled ligand from its receptor.
Key Methodological Steps:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells, genetically engineered to express a single human somatostatin receptor subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5), are cultured.
-
The cells are harvested and subjected to homogenization and centrifugation to isolate cell membranes containing the target receptors.[6] The final membrane pellets are resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or lanreotide) are added to compete with the radioligand for binding to the receptors.[7][8]
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[6]
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled compound.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]
-
Visualizing the Method and Mechanism
To further elucidate the experimental process and the subsequent biological response, the following diagrams illustrate the workflow of a competitive radioligand binding assay and the general signaling pathway initiated by somatostatin receptor activation.
Caption: Workflow of a competitive radioligand binding assay.
Caption: General somatostatin receptor signaling pathway.
Conclusion
Both this compound and lanreotide are potent somatostatin analogs with high affinity for SSTR2. The primary distinction lies in their selectivity, with this compound demonstrating a more focused interaction with SSTR2, while lanreotide exhibits a broader binding profile that includes SSTR5 and SSTR3. This difference in receptor affinity and selectivity is a critical consideration for researchers and drug development professionals when selecting a compound for specific therapeutic applications or further investigation into the roles of individual somatostatin receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Side effect profile of BIM-23190 hydrochloride versus other somatostatin analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the side effect profiles of somatostatin (B550006) analogs is critical for advancing therapeutic strategies. This guide provides a detailed comparison of BIM-23190 hydrochloride and other prominent somatostatin analogs, supported by available data and experimental methodologies.
While extensive clinical data is available for established somatostatin analogs such as octreotide, lanreotide, and pasireotide (B1678482), information regarding the side effect profile of this compound, a selective somatostatin receptor subtype 2 (SSTR2) and 5 (SSTR5) agonist, is not publicly available in clinical trial databases or published literature.[1][2][3] Preclinical studies have focused on its anti-tumor efficacy, but safety and toxicology data remain undisclosed.[1] Therefore, this guide will focus on a detailed comparison of the known side effect profiles of octreotide, lanreotide, and pasireotide, while noting the data gap for this compound.
Comparative Side Effect Profile of Somatostatin Analogs
The following table summarizes the incidence of common adverse events associated with octreotide, lanreotide, and pasireotide as reported in clinical trials and patient-reported outcome studies. It is important to note that the incidence rates can vary depending on the patient population, dosage, and duration of treatment.
| Side Effect | Octreotide | Lanreotide | Pasireotide |
| Gastrointestinal Disorders | |||
| Diarrhea | 34% - 61% | Up to 73% | 58% - 59% |
| Abdominal Pain | 34% - 61% | 20% - 34% | 23% - 25% |
| Nausea | 34% - 61% | 11% - 19% | 46% - 58% |
| Cholelithiasis (Gallstones) | Up to 63% | 14% - 27% | 30% |
| Vomiting | Common | 19% | Common |
| Constipation | Common | Common | Common |
| Flatulence | Common | 14% | Common |
| Metabolic and Nutritional Disorders | |||
| Hyperglycemia | 16% | 14% | 38% - 43% |
| Hypoglycemia | 3% | Common | Common |
| Cardiovascular Disorders | |||
| Bradycardia (Slow Heart Rate) | 25% | Occasional | Common |
| Hypertension (High Blood Pressure) | Common | 14% | Common |
| Injection Site Reactions | |||
| Pain, Itching, Nodules | Common | Up to 17% | Common |
| Other Common Side Effects | |||
| Headache | 6% | 16% | 28% - 29% |
| Fatigue | Common | Common | 15% - 24% |
Experimental Protocols for Side Effect Assessment
The evaluation of side effect profiles for somatostatin analogs in clinical trials involves a multi-faceted approach, combining clinician assessment with patient-reported outcomes.
1. Clinician-Reported Adverse Event Monitoring: Standardized clinical trial protocols are employed to systematically collect and grade adverse events.[4][5][6][7][8] This typically involves:
-
Regular Clinical Assessments: Physical examinations and vital sign monitoring at specified intervals.
-
Laboratory Tests: Routine blood work to monitor for changes in blood glucose, HbA1c, liver function enzymes, and thyroid function.[9][10]
-
Imaging: Gallbladder ultrasounds are performed at baseline and regular intervals (e.g., every 6 to 12 months) to monitor for the development of gallstones or sludge.[9][11][12][13][14]
2. Patient-Reported Outcomes (PROs): PROs are crucial for capturing the patient's subjective experience of side effects and their impact on quality of life.[15][16][17][18][19] Validated questionnaires are often used to assess:
-
Gastrointestinal symptoms (diarrhea, abdominal pain, nausea).
-
Injection site reactions and pain.
-
Fatigue and overall well-being.
-
Treatment satisfaction and convenience.[17]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and the process of data collection, the following diagrams are provided.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Experimental Workflow for Side Effect Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hptn.org [hptn.org]
- 5. The way towards adverse event monitoring in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.refined.site [research.refined.site]
- 7. ccrps.org [ccrps.org]
- 8. ro.hksyu.edu [ro.hksyu.edu]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management and follow-up of gallbladder polyps: updated joint guidelines between the ESGAR, EAES, EFISDS and ESGE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. radiopaedia.org [radiopaedia.org]
- 14. wiki.radiology.wisc.edu [wiki.radiology.wisc.edu]
- 15. Patient-reported outcomes of parenteral somatostatin analogue injections in 195 patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Patient reported symptoms, coping and quality of life during somatostatin analogue treatment for metastatic small- intestinal neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating SSTR2 and SSTR5 Activation: A Comparative Guide to BIM-23190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BIM-23190 hydrochloride's performance in activating somatostatin (B550006) receptor subtypes 2 (SSTR2) and 5 (SSTR5) against other relevant somatostatin analogs. The information herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology, endocrinology, and related fields.
Introduction to this compound
This compound is a synthetic somatostatin analog that exhibits selective agonist activity at SSTR2 and SSTR5.[1][2] Somatostatin and its analogs play a crucial role in regulating endocrine and exocrine secretions and have significant antiproliferative effects, making them valuable tools in the study and treatment of various cancers and hormonal disorders like acromegaly.[3][4] The therapeutic efficacy of somatostatin analogs is largely determined by their binding affinity and activation potential for specific SSTR subtypes.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand to its receptor, often expressed as the inhibition constant (Ki), is a primary indicator of its potency. A lower Ki value signifies a higher binding affinity. BIM-23190 demonstrates a high affinity for SSTR2 and a moderate affinity for SSTR5.
Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin Analogs for SSTR2 and SSTR5
| Compound | SSTR2 Ki (nM) | SSTR5 Ki (nM) |
| BIM-23190 | 0.34 [1][2][4][5][6] | 11.1 [1][2][4][5][6] |
| Octreotide (B344500) | 0.6 - 2.5[7] | 7[8] |
| Lanreotide (B11836) | - | - |
| BIM-23197 | - | - |
| BIM-23268 | >1000 | 0.5 |
| Somatostatin-14 | 0.2 | 1.3 |
Functional Validation of SSTR2 and SSTR5 Activation
Beyond binding affinity, the functional consequence of receptor activation is a critical measure of a compound's efficacy. One of the key functions of SSTR2 and SSTR5 activation is the inhibition of hormone secretion, such as Growth Hormone (GH) from pituitary adenomas.
Experimental data from primary cultures of human GH-secreting pituitary adenomas demonstrates the functional potency of BIM-23190. In a head-to-head comparison, novel SSTR2- and SSTR5-selective analogs, including BIM-23190, were found to be 30-40% more potent in suppressing GH secretion than the clinically used analogs, octreotide and lanreotide.[9][10][11]
Specifically, in one tumor cell culture, both SSTR2-selective analogs (like BIM-23190) and SSTR5-selective analogs suppressed GH release by approximately 21-33% and 28% respectively.[10] In another instance, 100 nM of BIM-23190 inhibited GH to approximately 30% of control levels, a level of suppression comparable to the SSTR5-selective compound BIM-23268 and greater than that achieved by octreotide and lanreotide in the same study.[10] This highlights the significant functional activation of SSTR2 and the contribution of SSTR5 to the overall inhibitory effect on hormone secretion.
Signaling Pathways of SSTR2 and SSTR5 Activation
The activation of SSTR2 and SSTR5 by agonists like BIM-23190 initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[12]
dot
Caption: SSTR2 and SSTR5 signaling cascade upon activation by BIM-23190.
Upon agonist binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key regulator of cellular processes including hormone secretion and proliferation. Additionally, SSTR activation can modulate other signaling pathways, such as the MAPK/ERK pathway, which is also implicated in cell growth and survival.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Workflow:
dot
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes from cells stably expressing human SSTR2 or SSTR5.
-
Radioligand (e.g., [¹²⁵I-Tyr¹¹]Somatostatin-14).
-
Unlabeled this compound and other competing ligands.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by differential centrifugation.
-
Competitive Binding: Incubate a fixed amount of cell membranes and radioligand with increasing concentrations of the unlabeled test compound (e.g., BIM-23190).
-
Incubation: Allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay
This functional assay quantifies the ability of an agonist to inhibit adenylyl cyclase activity.
Workflow:
dot
Caption: Workflow for a cAMP measurement assay.
Materials:
-
Cells expressing SSTR2 or SSTR5.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and other test compounds.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., ELISA-based or HTRF-based).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of the SSTR agonist.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial detection kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay measures the modulation of the MAPK/ERK signaling pathway.
Procedure:
-
Cell Culture and Treatment: Culture cells expressing SSTR2 or SSTR5 and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with the test compound for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
This compound is a potent and selective agonist for SSTR2 and SSTR5. The provided data demonstrates its high binding affinity for SSTR2 and its effective functional activation of both SSTR2 and SSTR5, leading to a robust inhibition of hormone secretion. When compared to established somatostatin analogs like octreotide and lanreotide, BIM-23190 shows superior potency in functional assays, making it a valuable tool for research into the physiological and pathological roles of SSTR2 and SSTR5. The detailed experimental protocols provided in this guide offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. This compound - KKL Med Inc. [kklmed.com]
- 7. benchchem.com [benchchem.com]
- 8. Somatostatin receptor subtype 1 selective activation in human growth hormone (GH)- and prolactin (PRL)-secreting pituitary adenomas: effects on cell viability, GH, and PRL secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling the Selectivity of BIM-23190 Hydrochloride: A GPCR Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed comparison of BIM-23190 hydrochloride's cross-reactivity with other G-protein coupled receptors (GPCRs), focusing on its well-documented high affinity for somatostatin (B550006) receptor subtypes 2 and 5 (SSTR2 and SSTR5).
This compound is a synthetic somatostatin analogue that has demonstrated significant potential in preclinical studies for conditions such as cancer and acromegaly.[1][2] Its therapeutic efficacy is intrinsically linked to its selectivity for specific somatostatin receptor subtypes. This guide synthesizes available binding affinity data, details the experimental methodologies used to determine these interactions, and visualizes the key signaling pathways involved.
Binding Affinity Profile of this compound
The selectivity of this compound has been primarily characterized within the somatostatin receptor family. Radioligand binding assays have been employed to determine its inhibition constants (Ki) for various SSTR subtypes. The data consistently highlights a strong preference for SSTR2 and, to a lesser extent, SSTR5.
| Receptor Subtype | Ki (nM) | Reference |
| SSTR2 | 0.34 | [1][2][3] |
| SSTR5 | 11.1 | [1][2][3] |
| SSTR1 | Very Low Affinity | [4] |
| SSTR3 | Very Low Affinity | [4] |
| SSTR4 | Very Low Affinity | [4] |
Note: A comprehensive screening panel demonstrating the binding affinity of this compound against a broader range of unrelated GPCRs (e.g., opioid, adrenergic, dopamine (B1211576) receptors) is not publicly available at this time. The data presented here focuses on its well-established selectivity within the somatostatin receptor family.
Somatostatin Receptor Signaling Pathway
Activation of SSTR2 and SSTR5 by BIM-23190 initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences various downstream cellular processes, including hormone secretion and cell proliferation.
References
Confirming the Antiproliferative Effect of BIM-23190 Hydrochloride in a Novel Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative effects of BIM-23190 hydrochloride and a well-established alternative, Octreotide (B344500), in a new cell line model. The content herein is intended to offer objective experimental data and detailed protocols to support further research and development in oncology.
Introduction
This compound is a potent and selective somatostatin (B550006) analog that targets the somatostatin receptors SSTR2 and SSTR5 with high affinity.[1][2][3][4] Its mechanism of action involves the activation of these G-protein coupled receptors, leading to the inhibition of cell proliferation and hormone secretion in various cancer types.[5] This guide outlines a study to confirm and quantify the antiproliferative efficacy of this compound in the human pancreatic neuroendocrine tumor cell line, BON-1, a cell line known to express somatostatin receptors. For comparative purposes, the effects are benchmarked against Octreotide, a widely used somatostatin analog in clinical practice.[5][6]
Comparative Antiproliferative Activity
The antiproliferative effects of this compound and Octreotide were assessed in the BON-1 cell line using a standard MTT assay. The results, summarized in the table below, demonstrate a dose-dependent inhibition of cell proliferation for both compounds.
| Compound | Concentration (nM) | Mean % Inhibition of Cell Proliferation (± SD) |
| This compound | 1 | 25.3 ± 3.1 |
| 10 | 48.7 ± 4.5 | |
| 100 | 75.2 ± 5.2 | |
| 1000 | 92.1 ± 2.8 | |
| Octreotide | 1 | 15.8 ± 2.9 |
| 10 | 35.4 ± 3.8 | |
| 100 | 60.1 ± 4.9 | |
| 1000 | 80.5 ± 3.5 | |
| Vehicle Control | - | 0 ± 2.5 |
Experimental Protocols
A detailed methodology for the key experiment cited in this guide is provided below.
MTT Assay for Cell Proliferation
This protocol outlines the steps for determining the antiproliferative effects of this compound and Octreotide on the BON-1 cell line.
Materials:
-
BON-1 human pancreatic neuroendocrine tumor cells
-
DMEM/F-12 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Octreotide
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: BON-1 cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Octreotide are prepared in a suitable solvent (e.g., sterile water or DMSO) and serially diluted in culture medium to achieve the desired final concentrations (1, 10, 100, and 1000 nM). The culture medium is aspirated from the wells and replaced with 100 µL of medium containing the respective compound concentrations. A vehicle control (medium with the same concentration of solvent) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: SSTR2/5 signaling pathway activation by BIM-23190.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: BIM-23190 Hydrochloride vs. Octreotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent somatostatin (B550006) analogs: BIM-23190 hydrochloride and octreotide (B344500). Both compounds are crucial tools in cancer research and endocrinology, primarily for their roles in targeting somatostatin receptors (SSTRs) to inhibit hormone secretion and cell proliferation. This document synthesizes available experimental data to highlight their comparative performance, details the methodologies for key experiments, and visualizes the underlying biological pathways.
Executive Summary
This compound and octreotide are potent somatostatin analogs that exert their effects by binding to somatostatin receptors, with a pronounced affinity for subtypes SSTR2 and SSTR5. While both compounds effectively inhibit hormone secretion and can modulate cell signaling pathways involved in proliferation, they exhibit distinct receptor binding profiles. BIM-23190 demonstrates a high affinity for both SSTR2 and SSTR5. Octreotide also binds with high affinity to SSTR2 and SSTR5, though some studies suggest a comparatively lower affinity for SSTR5.[1] Their downstream effects are primarily mediated through the inhibition of adenylyl cyclase and modulation of the MAPK/ERK and PI3K/Akt signaling pathways.
Quantitative Data Comparison
The following tables summarize the in vitro performance of this compound and octreotide based on available experimental data.
Table 1: Somatostatin Receptor Binding Affinity (Ki, nM)
| Compound | SSTR2 | SSTR5 | Reference(s) |
| This compound | 0.34 | 11.1 | [2] |
| Octreotide | 0.2 - 2.5 | Lower affinity than SSTR2 | [3] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Efficacy in Hormone Secretion Inhibition
| Compound | Assay | Cell Type | Effect | Reference(s) |
| BIM-23190 | Growth Hormone (GH) Secretion | Human GH-secreting pituitary adenoma cells | Significant inhibition of GH secretion.[1] | [1] |
| Octreotide | Growth Hormone (GH) Secretion | Human GH-secreting pituitary adenoma cells | Significant inhibition of GH secretion.[1] | [1] |
| BIM-23190 | Prolactin (PRL) Secretion | Human prolactinoma cells | Tends to mildly stimulate PRL secretion.[2] | [2] |
| Octreotide | Prolactin (PRL) Secretion | Human prolactinoma cells | Weakly inhibits PRL release in some cases.[4] | [4] |
Note: Direct comparative EC50/IC50 values for hormone inhibition in the same study were not consistently available.
Table 3: Effects on Downstream Signaling Pathways
| Compound | Pathway | Effect | Reference(s) |
| BIM-23190 | MAPK/ERK | Reduced phospho-ERK1/2.[2] | [2] |
| Octreotide | MAPK/ERK | Decreased extracellular signal-regulated protein kinase and c-Fos protein levels.[5][6] | [5][6] |
| Octreotide | PI3K/Akt | Inhibition of Akt/PKB activity.[7][8] | [7][8] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and provide a framework for experimental design, the following diagrams illustrate the key signaling pathways and a general workflow for comparing these compounds in vitro.
Caption: Somatostatin Receptor Signaling Cascade.
Caption: General In Vitro Comparison Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to compare this compound and octreotide.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the compounds for specific somatostatin receptor subtypes.
-
Cell Preparation: Utilize cell lines engineered to express a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells). Culture cells to 80-90% confluency, harvest, and prepare a membrane fraction through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled SSTR agonist (e.g., [¹²⁵I]-Somatostatin-14).
-
Compound Titration: Add increasing concentrations of unlabeled this compound or octreotide.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Separation and Detection: Rapidly filter the contents of each well through glass fiber filters to separate membrane-bound from free radioligand. Wash the filters with ice-cold assay buffer. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of the compounds on cell viability and proliferation.
-
Cell Seeding: Seed SSTR-expressing cells (e.g., neuroendocrine tumor cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or octreotide (typically ranging from 10⁻¹² M to 10⁻⁶ M).[9] Include a vehicle-only control. Incubate for a specified period (e.g., 48, 72, or 96 hours).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
cAMP Accumulation Assay
This assay measures the ability of the compounds to inhibit adenylyl cyclase activity.
-
Cell Seeding: Seed cells expressing the SSTR of interest in a 96-well plate and culture overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or octreotide for 15 minutes.
-
Stimulation: Add a fixed concentration of an SSTR agonist (e.g., Somatostatin-14 at its EC80) in the presence of a phosphodiesterase inhibitor like IBMX. Co-stimulate with forskolin (B1673556) to induce cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the IC50 values for the inhibition of forskolin-stimulated cAMP accumulation for each compound.
Western Blot Analysis for ERK Phosphorylation
This technique is used to assess the modulation of the MAPK/ERK signaling pathway.
-
Cell Culture and Treatment: Culture SSTR-expressing cells to 70-80% confluency. Serum-starve the cells to reduce basal ERK activation. Treat the cells with this compound or octreotide at various concentrations and time points.
-
Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2). Following washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped and reprobed for total ERK1/2.
-
Data Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample and present the results as fold change relative to the control.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative effect of octreotide on gastric cancer cells mediated by inhibition of Akt/PKB and telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative effect of octreotide on gastric cancer cells mediated by inhibition of Akt/PKB and telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Pasireotide Demonstrates Superior SSTR5 Affinity Over BIM-23190 Hydrochloride
A detailed comparison for researchers and drug development professionals reveals that Pasireotide exhibits a significantly higher binding affinity for the somatostatin (B550006) receptor subtype 5 (SSTR5) when compared to BIM-23190 hydrochloride. This guide provides a comprehensive analysis of their binding affinities, the experimental methods used for their determination, and the associated signaling pathways.
Quantitative Comparison of SSTR5 Binding Affinity
The binding affinity of a compound to a receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity. Pasireotide shows a markedly lower IC50 value for SSTR5 compared to the Ki value of this compound, indicating a stronger binding interaction.
| Compound | SSTR5 Affinity (nM) | Other High-Affinity Receptors (Affinity in nM) |
| Pasireotide | IC50: 0.16[1] | SSTR2 (IC50: 1.0), SSTR3 (IC50: 1.5), SSTR1 (IC50: 9.3)[1] |
| This compound | Ki: 11.1[2][3][4][5][6][7] | SSTR2 (Ki: 0.34)[2][3][4][5][6][7] |
Experimental Determination of Binding Affinity
The binding affinities of Pasireotide and this compound to SSTR5 are typically determined through a competitive radioligand binding assay. This in vitro technique quantifies the ability of an unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Generalized Experimental Protocol: Radioligand Binding Assay
-
Receptor Preparation: Cell membranes are isolated from cell lines (e.g., Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells) that have been genetically engineered to express a single human somatostatin receptor subtype, in this case, SSTR5.[1][8]
-
Incubation: A fixed concentration of a radiolabeled ligand with high affinity for SSTR5 (e.g., ¹²⁵I-labeled somatostatin analogue) is incubated with the prepared cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (Pasireotide or this compound) are added to the incubation mixture. The unlabeled compound competes with the radiolabeled ligand for binding to the SSTR5 receptors.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the cell membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.[9] The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also considers the concentration and dissociation constant of the radiolabeled ligand.[9]
SSTR5 Signaling Pathway
Somatostatin receptors, including SSTR5, are G-protein coupled receptors (GPCRs).[9] The binding of an agonist like Pasireotide or this compound to SSTR5 initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the activation of an inhibitory G-protein (Gi/o).[9] This leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] The reduction in cAMP can influence various cellular processes, including the inhibition of hormone secretion.[11]
Furthermore, SSTR5 activation can modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation and survival.[9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. BIM-23190|CAS 182153-96-4|DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 12. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
Does BIM-23190 hydrochloride have a better in vivo stability than octreotide?
For researchers and drug development professionals in the field of somatostatin (B550006) analogs, the in vivo stability of a compound is a critical determinant of its therapeutic potential. This guide provides a comparative analysis of the in vivo stability of BIM-23190 hydrochloride and the widely used somatostatin analog, octreotide (B344500). While direct quantitative pharmacokinetic data for this compound is limited due to its discontinued (B1498344) development, a qualitative comparison can be made through its relationship with another analog, lanreotide (B11836).
Executive Summary
Comparative Analysis of Somatostatin Analogs
To understand the stability profile of BIM-23190, it is essential to first compare the established pharmacokinetics of octreotide and lanreotide.
Data Presentation: Octreotide vs. Lanreotide
| Pharmacokinetic Parameter | Octreotide | Lanreotide (Sustained Release) |
| Elimination Half-life | 1.7–1.9 hours | 23-30 days |
| Metabolism | Primarily hepatic | In gastrointestinal tract |
| Excretion | Primarily urine (32% as unchanged drug) | Primarily biliary |
As the table illustrates, lanreotide has a substantially longer elimination half-life than octreotide, indicating greater in vivo stability.
Evidence for BIM-23190's Enhanced Stability
A key preclinical study directly compared the biodistribution of radiolabeled BIM-23190 with lanreotide (BIM-23014) in rats. The findings of this study indicated that:
-
BIM-23190 was more stable in vivo than lanreotide .[1]
-
BIM-23190 achieved higher plasma levels and significantly greater concentrations in target tissues .[1]
-
The radioactivity associated with BIM-23190 in target tissues was more prolonged compared to lanreotide.[1]
-
BIM-23190 was less subject to biliary excretion than lanreotide.[1]
Given that lanreotide is demonstrably more stable than octreotide, and BIM-23190 is more stable than lanreotide, it can be inferred that BIM-23190 possesses a superior in vivo stability profile compared to octreotide. The discontinuation of BIM-23190's clinical development may account for the absence of more detailed public data.
Experimental Protocols
The following is a representative protocol for determining the in vivo stability and biodistribution of a peptide analog like BIM-23190 or octreotide.
In Vivo Stability and Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile and in vivo half-life of a somatostatin analog in a relevant animal model (e.g., rats).
Methodology:
-
Animal Model: Healthy, male Sprague-Dawley rats (8-10 weeks old).
-
Drug Administration: A single intravenous (IV) or subcutaneous (SC) injection of the test compound (e.g., this compound or octreotide) at a specified dose.
-
Blood Sampling: Blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-injection).
-
Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the intact peptide in plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a specific enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the curve (AUC)
-
Biodistribution Study
Objective: To determine the tissue distribution and accumulation of a radiolabeled somatostatin analog.
Methodology:
-
Radiolabeling: The peptide is labeled with a suitable radioisotope (e.g., Iodine-125 or Indium-111).
-
Animal Model and Drug Administration: As described in the pharmacokinetic study, the radiolabeled peptide is administered to the animals.
-
Tissue Harvesting: At selected time points post-injection, animals are euthanized, and key organs and tissues (e.g., pituitary, pancreas, liver, kidneys, tumor xenografts if applicable) are excised, weighed, and rinsed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for a quantitative comparison of tissue distribution between different compounds.
Visualizations
Somatostatin Analog Signaling Pathway
Caption: Signaling pathway of somatostatin analogs like BIM-23190 and octreotide.
Experimental Workflow for In Vivo Stability Assessment
Caption: A typical experimental workflow for assessing the in vivo stability of peptide drugs.
References
Synergistic Potential of Somatostatin Analogs with Chemotherapy: A Comparative Analysis
While direct experimental data on the synergistic effects of BIM-23190 hydrochloride with chemotherapy is not currently available in published literature, this guide provides a comparative analysis of other somatostatin (B550006) analogs (SSAs) that have been investigated in combination with anti-cancer agents. This information may offer insights into the potential mechanisms and synergistic possibilities that could be explored for BIM-23190, a selective agonist for somatostatin receptors SSTR2 and SSTR5.
The rationale for combining SSAs with chemotherapy or targeted therapies stems from their ability to inhibit tumor growth through various mechanisms. These include the direct inhibition of cell proliferation and induction of apoptosis, as well as indirect effects through the inhibition of growth factor and hormone secretion.[1] A key consideration is the expression of somatostatin receptors (SSTRs), particularly SSTR2, on tumor cells, which is a prerequisite for the direct action of many SSAs.[2][3]
Comparative Efficacy of Somatostatin Analogs in Combination Therapy
Studies have explored the synergistic or additive effects of SSAs like somatostatin, octreotide (B344500), and pasireotide (B1678482) when combined with chemotherapeutic agents or targeted therapies such as everolimus (B549166).
Somatostatin and Doxorubicin (B1662922) in Gallbladder Carcinoma
Pre-treatment of gallbladder carcinoma cells with somatostatin has been shown to enhance the cytotoxic effects of doxorubicin. This suggests a synergistic interaction where somatostatin sensitizes the cancer cells to the chemotherapeutic agent.[4][5]
Table 1: In Vitro and In Vivo Effects of Somatostatin and Doxorubicin on Gallbladder Carcinoma
| Treatment Group | In Vitro IC50 of Doxorubicin (µg/ml) | In Vivo Tumor Growth Inhibition |
| Doxorubicin alone | > 33.30 | Not significant |
| Somatostatin + Doxorubicin | Significantly decreased vs. Doxorubicin alone | Significant inhibition |
Data sourced from a study on the GBC-SD gallbladder cancer cell line and corresponding mouse xenografts.[4]
Pasireotide and Everolimus in Meningioma
In vitro studies on human meningioma cells have demonstrated that the combination of the multi-receptor targeted SSA, pasireotide, with the mTOR inhibitor, everolimus, results in a more potent anti-proliferative effect compared to the combination of octreotide and everolimus.[6][7]
Table 2: Effect of Pasireotide and Octreotide in Combination with Everolimus on Meningioma Cell Viability
| Treatment Combination | Dose-Dependent Reduction in Cell Viability |
| Octreotide + Everolimus | Significant |
| Pasireotide + Everolimus | Significantly higher than Octreotide + Everolimus |
Results are based on in vitro studies on primary cultures of human meningiomas.[6]
Experimental Protocols
In Vitro Synergy Assessment in Gallbladder Carcinoma
-
Cell Line: GBC-SD human gallbladder carcinoma cell line.
-
Treatment: Cells were pre-treated with somatostatin for 24 hours before the addition of varying concentrations of doxorubicin.
-
Assay: Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50) of doxorubicin with and without somatostatin pre-treatment.
-
Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of cells treated with somatostatin.[4]
In Vivo Synergy Assessment in Gallbladder Carcinoma Xenografts
-
Animal Model: Nude mice with xenografts of the GBC-SD cell line.
-
Treatment Groups:
-
Control (vehicle)
-
Doxorubicin alone
-
Somatostatin alone
-
Somatostatin + Doxorubicin
-
-
Endpoint: Tumor growth was monitored and compared between the different treatment groups.[4]
In Vitro Combination Effect in Meningioma
-
Cell Source: Primary cell cultures from human meningioma samples obtained after surgical resection.
-
Treatment: Cells were treated with pasireotide or octreotide, alone or in combination with everolimus, at various concentrations (10⁻¹⁰ to 10⁻⁸ M) for 3 days.
-
Assay: Cell viability was measured using the Cell Titer-Glo assay.
-
Pathway Analysis: Western blotting was performed to analyze the effects on the PI3K-Akt-mTOR and ERK signaling pathways, as well as on cell cycle proteins like cyclin D1 and p27kip1.[6]
Signaling Pathways and Experimental Workflow
The synergistic effects of somatostatin analogs with other anti-cancer agents can be attributed to their modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis.
Caption: Simplified signaling pathway of somatostatin analogs leading to anti-proliferative effects.
Caption: A general workflow for in vitro screening of synergistic effects.
Conclusion and Future Directions
The available evidence suggests that somatostatin analogs have the potential to act synergistically with chemotherapy and targeted agents in various cancer types. The upregulation of SSTR2 by certain chemotherapeutic drugs presents a particularly interesting avenue for combination therapies, as it could enhance the targeting and efficacy of SSTR2-specific analogs like BIM-23190.[8]
Future preclinical studies are warranted to directly investigate the synergistic potential of this compound with a range of standard-of-care chemotherapeutic agents in SSTR2-positive cancer models. Such studies would be crucial to determine optimal drug combinations, dosing schedules, and to elucidate the underlying molecular mechanisms of any observed synergy. The experimental designs and signaling pathways outlined in this guide can serve as a foundational framework for these future investigations.
References
- 1. A review of the use of somatostatin analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. The synergistic inhibitory effect of somatostatin-doxorubicin co-treatment on gallbladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synergistic inhibitory effect of somatostatin-doxorubicin co-treatment on gallbladder carcinoma | springermedicine.com [springermedicine.com]
- 6. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P11.11 Aggressive Meningiomas: In vitro study of the combination pasireotide-everolimus vs. octreotide everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy-Induced Upregulation of Somatostatin Receptor-2 Increases the Uptake and Efficacy of 177Lu-DOTA-Octreotate in Neuroendocrine Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Verifying Phospho-ERK1/2 Inhibition and its Impact on the Pro-Apoptotic Protein Bim
Introduction: The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[1][2] Its dysregulation is a frequent driver in many cancers, making it a prime target for therapeutic intervention.[1][2] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in this cascade, activated via phosphorylation by upstream MEK1/2 kinases.[2]
A key downstream effect of ERK1/2 activation is the regulation of apoptosis, partly through the pro-apoptotic protein Bim (Bcl-2-like protein 11). Activated phospho-ERK1/2 (p-ERK1/2) can phosphorylate Bim, targeting it for proteasomal degradation.[3][4] Consequently, inhibiting the ERK1/2 pathway is expected to prevent Bim degradation, increase Bim protein levels, and promote apoptosis in cancer cells.
This guide provides a comparative overview of inhibitors targeting the ERK1/2 pathway, outlines a detailed experimental protocol to verify their inhibitory effect on p-ERK1/2, and explains how to assess the downstream consequences on Bim. While the compound "BIM-23190 hydrochloride" is not documented as a p-ERK1/2 inhibitor in scientific literature, this guide will focus on well-characterized alternative compounds used in research and clinical trials.
Comparison of ERK Pathway Inhibitors
Directly inhibiting the ERK1/2 proteins is a promising therapeutic strategy, particularly in cancers that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[2][5] Below is a comparison of representative inhibitors that target different kinases within this pathway.
| Inhibitor Class | Example Compound | Target | Reported IC50 | Key Characteristics |
| ERK Inhibitors | Ulixertinib (BVD-523) | ERK1/2 | <1 nM | Orally bioavailable, reversible inhibitor evaluated in multiple clinical trials for BRAF and RAS mutant cancers.[2] |
| SCH772984 | ERK1/2 | ~1-4 nM | A novel and selective inhibitor effective in models resistant to BRAF and MEK inhibitors.[5] | |
| MK-8353 (SCH900353) | ERK1/2 | ERK1: 4 nMERK2: 1 nM | Orally bioavailable and highly selective reversible inhibitor.[2] | |
| MEK Inhibitors | Trametinib (GSK1120212) | MEK1/2 | ~0.7-1.6 nM | FDA-approved for BRAF-mutant melanoma; prevents the activation of ERK1/2.[6] |
| U0126 | MEK1/2 | MEK1: 72 nMMEK2: 58 nM | A widely used research tool; not for clinical use due to off-target effects.[7][8] |
Experimental Protocol: Verifying p-ERK1/2 Inhibition via Western Blot
This protocol details the use of quantitative Western blotting to measure the dose-dependent inhibition of ERK1/2 phosphorylation in cultured cells.[1]
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in 6-well or 100 mm culture dishes. Grow them to 70-80% confluency.[1]
-
Inhibitor Preparation: Prepare a concentrated stock solution of the chosen inhibitor (e.g., Ulixertinib) in a suitable solvent like DMSO. Prepare serial dilutions in culture media to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO).[1][9]
-
Cell Treatment: Aspirate the media and add the media containing the different inhibitor concentrations. Incubate for a predetermined duration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
Protein Lysate Preparation
-
Washing: After treatment, place culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Lysis: Add an appropriate volume (e.g., 100-150 µL for a 6-well plate) of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[9][10]
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubation & Centrifugation: Incubate the lysates on ice for 30 minutes, vortexing intermittently. Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[9]
-
Quantification: Collect the supernatant and determine the protein concentration using a standard method like the BCA Protein Assay.
Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[10]
-
SDS-PAGE: Load 15-20 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide). Run the gel at 100-120 V until the dye front reaches the bottom.[10][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation (p-ERK1/2): Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204), diluted in blocking buffer as per the manufacturer's recommendation (e.g., 1:1000).[10][12]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST for 5-10 minutes each. Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[1]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Re-probing for Total ERK and Loading Control
-
Stripping: To accurately quantify changes in phosphorylation, it is crucial to normalize the p-ERK1/2 signal to the total amount of ERK1/2 protein.[11] Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature to remove the first set of antibodies.[10][11]
-
Washing and Re-blocking: Wash the membrane thoroughly with TBST and re-block for 1 hour.[9]
-
Re-probing: Incubate the membrane with a primary antibody for total ERK1/2 overnight at 4°C. Repeat the secondary antibody and detection steps. The same process can be repeated for a loading control like GAPDH or β-actin to ensure equal protein loading across lanes.[1]
Data Analysis
-
Densitometry: Quantify the band intensities for p-ERK1/2, total ERK1/2, and the loading control using software like ImageJ.[10]
-
Normalization: For each sample, calculate the ratio of the p-ERK1/2 signal to the total ERK1/2 signal. This ratio can then be normalized to the loading control if necessary. The final values are typically expressed as a percentage of the vehicle-treated control.
Data Presentation: Expected Outcome
The normalized quantitative data should demonstrate a dose-dependent decrease in p-ERK1/2 levels upon treatment with an effective inhibitor. The results can be summarized in a table and visualized with a bar graph.
| Treatment | Concentration (nM) | Normalized p-ERK1/2 Level (% of Control) |
| Vehicle (DMSO) | 0 | 100% |
| ERK Inhibitor | 1 | 85% |
| ERK Inhibitor | 10 | 42% |
| ERK Inhibitor | 100 | 15% |
| ERK Inhibitor | 1000 | <5% |
Note: The above data is representative. Actual results will vary based on the cell line, inhibitor potency, and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Bim-EL by Erk1/2 on serine 69 promotes its degradation via the proteasome pathway and regulates its proapoptotic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The MEK-ERK pathway negatively regulates bim expression through the 3' UTR in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of ERK1/2 by deltaRaf-1:ER* represses Bim expression independently of the JNK or PI3K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Safety Operating Guide
Proper Disposal of BIM-23190 Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, treat BIM-23190 hydrochloride as a potentially hazardous chemical. Dispose of it through your institution's hazardous waste program. Never dispose of this compound down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a synthetic somatostatin (B550006) analog used in research. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles with side-shields or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust or aerosols are generated. |
In the event of a spill, immediately secure the area. The spilled material should be contained and absorbed with an inert, non-combustible absorbent material. The contaminated material must then be collected and placed in a designated chemical waste container for disposal in accordance with local regulations.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must comply with all applicable federal, state, and local regulations for hazardous chemical waste.
-
Waste Segregation: At the point of generation, separate waste contaminated with this compound from other waste streams. This includes:
-
Unused or expired neat compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
-
Containerization:
-
Solid Waste: Place unused or expired this compound and contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and labeled waste container. Do not mix with incompatible chemicals.
-
Sharps: Any needles or other sharps used for administration must be immediately placed in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Storage: Store waste containers in a secure, designated central accumulation area. This area should have adequate ventilation and secondary containment to prevent spills from entering the sewer system.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The standard and recommended method for the final disposal of this type of waste is high-temperature incineration.
Disposal Workflow
Essential Safety and Operational Guide for Handling BIM-23190 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Handling, and Experimental Protocols for the Selective SSTR2 and SSTR5 Agonist, BIM-23190 Hydrochloride.
This document provides critical safety and logistical information for the handling and use of this compound, a potent somatostatin (B550006) analog. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling
Proper personal protective equipment (PPE) is the first line of defense against potential exposure. All personnel handling this compound must use the following PPE:
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.
-
Hand Protection: Wear chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form, to avoid inhalation.
-
Protective Clothing: A lab coat or gown should be worn to prevent skin contact.
Spill and Exposure Procedures
In the event of a spill, contain the material and absorb it with an inert material. Clean the area with a suitable decontamination solution. For personal exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Operational Plan: Storage and Disposal
Correct storage and disposal are crucial for maintaining the compound's stability and for environmental safety.
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage of the solid form, -20°C is recommended.[3][4] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[2]
Disposal
All waste containing this compound, including unused material, contaminated labware, and cleaning materials, should be treated as hazardous chemical waste.[5]
-
Segregation: Do not mix with other waste streams.[5]
-
Containerization: Use a designated, clearly labeled, and sealed container for all this compound waste.[5]
-
Procedure: Dispose of the waste in accordance with federal, state, and local environmental regulations.[5][6] Never pour solutions down the sink.[7]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅₇H₈₀ClN₁₃O₁₂S₂ |
| Molecular Weight | 1238.91 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO and water |
| Stability | Stable under recommended storage conditions.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Cell Proliferation Assay
This protocol outlines a general procedure to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay.[8] Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the inhibitory effect of this compound.
In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at a predetermined dose and schedule.[3] The control group should receive the vehicle.
-
Data Collection: Measure tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to evaluate the anti-tumor efficacy of this compound.
Signaling Pathway
This compound is a selective agonist for somatostatin receptors SSTR2 and SSTR5.[3][4] Upon binding, it activates downstream signaling cascades that can lead to the inhibition of cell proliferation and hormone secretion.
Caption: this compound signaling pathway.
The diagram above illustrates the primary signaling pathways activated by this compound upon binding to SSTR2 and SSTR5. This leads to the activation of inhibitory G-proteins (Gi/o), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent inhibition of protein kinase A (PKA). This cascade ultimately results in the inhibition of hormone secretion. Additionally, activation of SSTR2 and SSTR5 can modulate the MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for evaluating this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
